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(4-Chlorophenyl)(3-fluorophenyl)methanol Documentation Hub

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  • Product: (4-Chlorophenyl)(3-fluorophenyl)methanol
  • CAS: 2795-71-3

Core Science & Biosynthesis

Foundational

The Diarylmethanol Scaffold: From Classical Origins to Asymmetric Precision in Drug Discovery

Executive Summary The diarylmethanol (benzhydrol) pharmacophore, characterized by two aryl rings connected to a central hydroxymethylene linker (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diarylmethanol (benzhydrol) pharmacophore, characterized by two aryl rings connected to a central hydroxymethylene linker (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


), represents a "privileged structure" in medicinal chemistry. Historically ubiquitous in first-generation antihistamines and anticholinergics, this scaffold has evolved from a simple structural linker into a precision tool for chiral recognition in modern oncology and anti-infective therapies.

This technical guide analyzes the transition from classical, non-selective synthesis (Grignard reagents) to modern catalytic asymmetric arylation. It details the mechanistic underpinnings of Rhodium-catalyzed carbon-carbon bond formation and provides a validated protocol for synthesizing high-value, enantioenriched diarylmethanol cores.

The Pharmacophore: Structural Logic & Biological Significance

The biological ubiquity of the diarylmethanol core stems from its ability to mimic the "butterfly" conformation required by many G-protein coupled receptors (GPCRs).

  • Hydrophobic Anchoring: The two aryl rings (often phenyl, pyridyl, or thienyl) engage in

    
     stacking or hydrophobic interactions within receptor pockets (e.g., the Histamine H1 receptor).
    
  • Chiral Discrimination: The central carbon is a stereogenic center. In many cases, one enantiomer (the eutomer) provides therapeutic efficacy, while the other (the distomer) contributes to toxicity or off-target effects.

    • Example:Levocetirizine (the

      
      -enantiomer) is the active antihistamine, whereas the racemic mixture carries a higher sedative burden.
      
Table 1: Evolution of Diarylmethanol Applications
EraKey Compound ClassMechanism of ActionRepresentative Drug
Classical EthanolaminesH1 Antagonist / AnticholinergicDiphenhydramine, Orphenadrine
Transitional Piperazine derivativesH1 Antagonist (Non-sedating)Cetirizine, Hydroxyzine
Modern Amino-alcoholsAntimalarial / Ion Channel BlockerLumefantrine, Halofantrine
Novel Diaryl-triazolesTubulin Polymerization InhibitorsExperimental (Anticancer)

Synthetic Evolution: The Quest for Enantiocontrol

The history of diarylmethanol synthesis is a proxy for the history of stereoselective catalysis.

Phase 1: The Racemic Era (Grignard Addition)

The classical route involves the addition of an aryl Grignard reagent (


) to an aromatic aldehyde.
  • Limitation: This process is non-stereoselective, yielding a 50:50 racemic mixture. Separating these enantiomers requires costly chiral resolution (crystallization or HPLC).

  • Functional Group Intolerance: Grignard reagents are highly basic and nucleophilic, incompatible with esters, nitriles, or nitro groups on the scaffold.

Phase 2: Asymmetric Reduction

Chemists shifted to reducing diaryl ketones using chiral borane reagents (e.g., CBS Reduction ). While effective, this requires pre-synthesizing the ketone, adding a step to the workflow.

Phase 3: The Modern Standard (Asymmetric Arylation)

The breakthrough in accessing novel diarylmethanols—particularly those with sensitive functional groups—is the transition-metal-catalyzed addition of arylboronic acids to aldehydes.

  • The Hayashi-Miyaura Reaction: Utilizes a Rhodium (Rh) catalyst with chiral ligands (e.g., BINAP, Segphos) to transfer an aryl group from a boronic acid to an aldehyde.

  • Advantage: Boronic acids are air-stable and tolerant of diverse functional groups. The reaction proceeds in aqueous conditions, often with high enantiomeric excess (>95% ee).

Visualizing the Synthetic Pathway

The following diagram illustrates the evolutionary leap from stoichiometric organometallic addition to catalytic asymmetric cycles.

Diarylmethanol_Evolution cluster_classical Classical Route (Racemic) cluster_modern Modern Catalytic Route (Asymmetric) Aldehyde Aryl Aldehyde (Ar-CHO) Racemate Racemic Diarylmethanol (50:50 mix) Aldehyde->Racemate Nucleophilic Addn (No Control) Chiral_Prod Chiral Diarylmethanol (>95% ee) Aldehyde->Chiral_Prod Transmetallation & Insertion Grignard Grignard Reagent (Ar'-MgBr) Grignard->Racemate Boronic Arylboronic Acid (Ar'-B(OH)2) Boronic->Chiral_Prod Rh_Cat Rh(I) / Chiral Ligand (Catalyst) Rh_Cat->Chiral_Prod

Caption: Evolution from stoichiometric Grignard addition (red) to Rhodium-catalyzed asymmetric arylation (blue/green).

Technical Protocol: Rhodium-Catalyzed Asymmetric Arylation

Objective: Synthesis of (S)-(4-chlorophenyl)(phenyl)methanol via Rh-catalyzed addition. Scope: This protocol is adaptable for novel derivatives containing electron-withdrawing groups (e.g., -CF3, -Cl) which are valuable in medicinal chemistry for metabolic stability.

Reagents & Materials
  • Substrate: 4-Chlorobenzaldehyde (1.0 equiv, 1.0 mmol)

  • Nucleophile: Phenylboronic acid (2.0 equiv, 2.0 mmol)

  • Catalyst Precursor:

    
     (1.5 mol % Rh)
    
  • Chiral Ligand:

    
     (3.0 mol %)
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

  • Base:

    
     (0.5 equiv) - Note: Base assists in transmetallation.
    
Step-by-Step Methodology
  • Catalyst Formation (In Situ):

    • In a glovebox or under Argon flow, charge a dried Schlenk tube with

      
       (3.4 mg) and 
      
      
      
      (9.3 mg).
    • Add degassed 1,4-dioxane (2.0 mL). Stir at room temperature for 15 minutes. The solution should turn from yellow to deep orange/red, indicating the formation of the active cationic Rh-ligand complex.

  • Substrate Addition:

    • Add Phenylboronic acid (244 mg, 2.0 mmol) and

      
       to the reaction vessel.
      
    • Add 4-Chlorobenzaldehyde (140.6 mg, 1.0 mmol) dissolved in a minimal amount of dioxane.

    • Add degassed water (0.2 mL). Critical: Water is required for the hydrolysis step of the catalytic cycle.

  • Reaction:

    • Seal the tube and heat to 60°C for 12 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). Look for the disappearance of the aldehyde spot.

  • Work-up & Purification:

    • Cool to room temperature. Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ). Dry organic layer over 
      
      
      
      .
    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation:

    • Yield: Expect 85-95%.

    • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H column). Expect >90% ee favoring the (S)-isomer (dependent on ligand chirality).

Mechanistic Deep Dive: The Rhodium Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting novel substrates. The cycle differs fundamentally from Pd-catalyzed cross-couplings (like Suzuki) because it involves an addition to a carbonyl, not a halide displacement.

Rh_Cycle Start Active Catalyst [Rh-OH-L*] Transmetal Transmetallation (+ Ar-B(OH)2) Start->Transmetal Rh_Ar Aryl-Rh Species [Ar-Rh-L*] Transmetal->Rh_Ar - B(OH)3 Coordination Aldehyde Coordination Rh_Ar->Coordination Insertion 1,2-Insertion (C-C Bond Formation) Coordination->Insertion Alkoxide Rh-Alkoxide Intermediate Insertion->Alkoxide Hydrolysis Hydrolysis (+ H2O) Alkoxide->Hydrolysis Hydrolysis->Start Regeneration Product Chiral Diarylmethanol + Regenerated Catalyst Hydrolysis->Product

Caption: The Rh(I) catalytic cycle. Transmetallation (Yellow) and 1,2-Insertion (Red) are the stereodefining steps.

Mechanistic Insight for Researchers
  • Transmetallation: This is often the rate-determining step. Electron-deficient boronic acids (e.g., those with -CF3) transmetallate slower. Increasing the base concentration or temperature can mitigate this.

  • Enantioselectivity: The chiral ligand creates a steric pocket that forces the aldehyde to approach the Aryl-Rh intermediate from a specific face (Re or Si), dictating the stereochemistry.

Novel Frontiers: Beyond the Basics

Recent literature highlights the expansion of this scaffold into "novel" chemical space:

  • Heteroaryl-Diarylmethanols: Incorporating pyridine or thiophene rings improves water solubility and metabolic stability. The Rh-catalyzed protocol is superior here, as heteroaryl Grignards are notoriously unstable.

  • Anticancer Triazoles: Novel diarylmethanol derivatives linked to 1,2,4-triazoles have shown potent inhibition of tubulin polymerization, acting similarly to Combretastatin A-4 but with improved stability.

  • Green Chemistry: Recent advancements utilize Nickel (Ni) as an earth-abundant alternative to Rhodium for reductive cross-coupling of aryl halides with aldehydes, reducing cost and metal toxicity in pharmaceutical synthesis.

References

  • Hayashi, T., & Miyaura, N. (1998). Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes.[1][2][3][4] Angewandte Chemie International Edition. Link

  • Sakai, M., et al. (1998).[3] Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes.[1][2][3][4]Link

  • Fandrick, D. R., et al. (2015). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Journal of Organic Chemistry. Link[5]

  • Zhou, Y., et al. (2020).[6] Convergent Catalytic Asymmetric Synthesis of Esters of Chiral Dialkyl Carbinols.Link

  • Vertex AI Search. (2025). Rhodium/Phosphoramidite-Catalyzed Asymmetric Arylation of Aldehydes.[1][4]Link

Sources

Exploratory

The Cornerstone of Modern Drug Discovery: A Technical Guide to (4-Chlorophenyl)(3-fluorophenyl)methanol as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Diaryl-Methanol Scaffolds In the landscape of contemporary medicinal chemistry, the diaryl-methanol scaffold stand...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Diaryl-Methanol Scaffolds

In the landscape of contemporary medicinal chemistry, the diaryl-methanol scaffold stands as a privileged structural motif. Its prevalence in a wide array of biologically active molecules underscores its significance as a cornerstone for the development of novel therapeutics. The specific arrangement of two aryl rings connected to a hydroxyl-bearing methine carbon provides a three-dimensional framework that is highly amenable to interaction with biological targets. Strategic substitution on the aryl rings allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability, thereby enabling the optimization of pharmacokinetic and pharmacodynamic profiles. Among the vast family of diaryl-methanols, (4-Chlorophenyl)(3-fluorophenyl)methanol has emerged as a particularly valuable precursor, offering a unique combination of halogen substituents that impart desirable properties to advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, characterization, and application of this pivotal precursor.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of (4-Chlorophenyl)(3-fluorophenyl)methanol is paramount for its effective utilization in synthesis. The presence of the chlorine and fluorine atoms significantly influences its reactivity and solubility.

PropertyValueSource
Molecular Formula C₁₃H₁₀ClFON/A
Molecular Weight 236.67 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate)N/A

Spectroscopic Data:

While specific, publicly available, peer-reviewed spectra for (4-Chlorophenyl)(3-fluorophenyl)methanol are not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds such as (4-fluorophenyl)(phenyl)methanol and bis(4-fluorophenyl)methanol.

  • ¹H NMR: The proton on the carbinol carbon is expected to appear as a singlet in the range of 5.8-6.0 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (typically 7.0-7.5 ppm) due to coupling with each other and with the fluorine atom.

  • ¹³C NMR: The carbinol carbon would likely resonate around 75 ppm. The aromatic carbons will show distinct signals, with the carbon attached to fluorine exhibiting a characteristic large one-bond coupling constant (¹JCF). The carbon attached to chlorine will also have a characteristic chemical shift. The analysis of these spectra is crucial for confirming the identity and purity of the synthesized compound.[1]

Synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol: A Tale of Two Pathways

The synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol can be efficiently achieved through two primary and well-established methodologies in organic synthesis: the Grignard reaction and the reduction of the corresponding ketone. The choice between these pathways often depends on the availability of starting materials, desired scale, and purification considerations.

Method 1: Grignard Reaction - Building the C-C Bond

The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. In this context, it involves the nucleophilic addition of a Grignard reagent to an aldehyde.

Reaction Principle:

The synthesis commences with the preparation of a Grignard reagent from either 4-chlorobromobenzene or 3-fluorobromobenzene. This organomagnesium halide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the corresponding benzaldehyde. A subsequent acidic workup protonates the intermediate alkoxide to yield the desired diaryl-methanol.

Experimental Workflow:

Caption: Workflow for the Grignard Synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol.

Detailed Experimental Protocol (Illustrative):

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.). The system is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of 4-chlorobromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine or gentle heating. Once the exothermic reaction begins, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 3-fluorobenzaldehyde (1.0 eq.) in anhydrous THF is added dropwise to the Grignard solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure (4-Chlorophenyl)(3-fluorophenyl)methanol.[2]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents like water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Initiation: Iodine is often used to activate the magnesium surface by removing the passivating layer of magnesium oxide.

  • Acidic Workup: The acidic workup is necessary to protonate the intermediate magnesium alkoxide to form the final alcohol product and to dissolve any remaining magnesium salts.

Method 2: Reduction of (4-Chlorophenyl)(3-fluorophenyl)methanone - A Two-Step Approach

An alternative and often high-yielding route to (4-Chlorophenyl)(3-fluorophenyl)methanol involves the reduction of the corresponding diaryl-ketone, (4-Chlorophenyl)(3-fluorophenyl)methanone. This ketone can be synthesized via a Friedel-Crafts acylation reaction.

Reaction Principle:

This two-step process first involves the synthesis of the ketone intermediate, followed by its reduction to the desired alcohol. The reduction can be achieved using various reducing agents, with sodium borohydride being a common and mild choice.

Experimental Workflow:

Caption: Workflow for the Synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol via Ketone Reduction.

Detailed Experimental Protocol (Illustrative):

  • Synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanone: To a stirred solution of 3-fluorobenzoyl chloride (1.0 eq.) and chlorobenzene (1.5 eq.) at 0 °C, anhydrous aluminum chloride (1.1 eq.) is added portion-wise. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The reaction is then carefully poured onto crushed ice and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude ketone, which can be purified by recrystallization or column chromatography.

  • Reduction of the Ketone: The purified (4-Chlorophenyl)(3-fluorophenyl)methanone (1.0 eq.) is dissolved in a suitable solvent such as methanol or ethanol. Sodium borohydride (1.5 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for a few hours.[3]

  • Workup and Purification: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude alcohol. Purification by column chromatography or recrystallization yields the final product.[2][3]

Causality Behind Experimental Choices:

  • Lewis Acid in Friedel-Crafts: Aluminum chloride is a strong Lewis acid that activates the acyl chloride, making it a more potent electrophile for the aromatic substitution reaction.

  • Mild Reducing Agent: Sodium borohydride is a selective reducing agent for aldehydes and ketones and is preferred for its ease of handling and milder reaction conditions compared to more powerful reducing agents like lithium aluminum hydride.

  • Protic Solvent for Reduction: Protic solvents like methanol or ethanol are suitable for sodium borohydride reductions and also serve to protonate the intermediate alkoxide.

Applications in Pharmaceutical Synthesis: A Gateway to Complex Molecules

(4-Chlorophenyl)(3-fluorophenyl)methanol is a valuable precursor in the synthesis of a variety of pharmaceutical agents. The presence of both chloro and fluoro substituents provides multiple points for further functionalization and can enhance the metabolic stability and binding affinity of the final drug molecule.[4][5]

While specific examples of blockbuster drugs derived directly from this precursor are not prominently featured in publicly accessible literature, its structural motif is present in numerous patented compounds with potential therapeutic applications. The hydroxyl group can be readily converted into other functional groups, such as halides or amines, or used as a handle for coupling reactions to build more complex molecular architectures.

Potential Synthetic Transformations:

  • Conversion to Alkyl Halides: The hydroxyl group can be converted to a chloride or bromide using reagents like thionyl chloride or phosphorus tribromide, respectively. These resulting halides are excellent electrophiles for substitution reactions.

  • Mitsunobu Reaction: This reaction allows for the stereospecific inversion of the alcohol to an ester, ether, or other nucleophilic substitution products.

  • Oxidation: Oxidation of the secondary alcohol can regenerate the corresponding ketone, which can then be used in other synthetic transformations.

  • Etherification: The alcohol can be deprotonated with a base and reacted with an alkyl halide to form an ether linkage, a common structural feature in many drugs.

The strategic incorporation of (4-Chlorophenyl)(3-fluorophenyl)methanol into a synthetic route can significantly impact the overall efficiency and success of a drug discovery program.

Conclusion: A Versatile Building Block for Future Medicines

(4-Chlorophenyl)(3-fluorophenyl)methanol represents a key building block in the arsenal of the modern medicinal chemist. Its synthesis, achievable through robust and well-understood methodologies like the Grignard reaction and ketone reduction, provides reliable access to this important precursor. The unique combination of halogen substituents offers a handle for further synthetic manipulation and can impart favorable properties to the resulting drug candidates. As the quest for novel and more effective therapeutics continues, the strategic application of versatile precursors like (4-Chlorophenyl)(3-fluorophenyl)methanol will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Request PDF. [Link]

  • CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
  • ORGANIC CHEMISTRY FRONTIERS REVIEW Synthesis and applications of fluorinated, polyfluoroalkyl-and polyfluoroaryl-substituted 1,2,3-triazoles. ResearchGate. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. [Link]

  • Recent Advances on Fluorine Chemistry. National Institutes of Health. [Link]

  • This journal is © The Royal Society of Chemistry 2021 - Supporting Information. The Royal Society of Chemistry. [Link]

  • Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses. [Link]

  • Introduction of Fluorine and Fluorine-Containing Functional Groups. DASH (Harvard). [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Biotransformation of (±)-4-(chlorophenyl)phenylmethanol, 1. ResearchGate. [Link]

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Foundational

An In-Depth Technical Guide to (4-Chlorophenyl)(3-fluorophenyl)methanol and Its Analogs: Synthesis, Properties, and Therapeutic Potential

Introduction The diarylmethane and diarylmethanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of applications, including antihistaminic a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The diarylmethane and diarylmethanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of applications, including antihistaminic and analgesic drugs.[1] These structures are recognized as important pharmacophores in molecules targeting anti-proliferative and antiviral activities.[2] The specific compound, (4-Chlorophenyl)(3-fluorophenyl)methanol, belongs to this class and is characterized by the presence of two different halogen substituents on its phenyl rings. The incorporation of halogen atoms, such as chlorine and fluorine, is a common strategy in drug design to modulate a molecule's physicochemical properties. These modifications can enhance lipophilicity, improve metabolic stability, and influence binding affinity to biological targets.[3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the synthesis, chemical properties, and known analogs of (4-Chlorophenyl)(3-fluorophenyl)methanol, synthesizing technical data with field-proven insights to explore its potential in modern drug discovery.

Part 1: Synthesis and Chemical Characterization

The synthesis of diarylmethanols like (4-Chlorophenyl)(3-fluorophenyl)methanol is typically achieved through robust and well-established chemical reactions. The most common and efficient approach involves a two-step process: the formation of a diaryl ketone intermediate followed by its reduction to the corresponding alcohol.

Primary Synthetic Pathway: Acylation and Reduction

The prevailing synthetic route leverages a Friedel-Crafts acylation to create the benzophenone core, which is subsequently reduced.

  • Step 1: Friedel-Crafts Acylation to form (4-chlorophenyl)(3-fluorophenyl)methanone. This reaction involves the electrophilic acylation of one aromatic ring with the acyl chloride of the other. The choice of a Lewis acid catalyst is critical for efficiency. While aluminum chloride (AlCl₃) is traditionally used, titanium tetrachloride (TiCl₄) has been shown to facilitate cleaner reactions, providing the diaryl ketone in high yield.[4] The causality behind using a strong Lewis acid is its ability to coordinate with the acyl chloride, generating a highly electrophilic acylium ion that is readily attacked by the electron-rich aromatic ring.

  • Step 2: Reduction of the Diaryl Ketone. The intermediate ketone is then reduced to the final diarylmethanol product. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this transformation.[5][6] This hydride reagent is selected for its excellent selectivity in reducing ketones and aldehydes without affecting the aromatic rings, ensuring a high yield of the desired secondary alcohol. The reaction is typically monitored by Thin-Layer Chromatography (TLC) to confirm the complete consumption of the ketone starting material.[5]

Alternative Synthetic Route: Grignard Reaction

An alternative pathway involves the use of an organometallic Grignard reagent.[5][7] This method consists of:

  • Formation of Grignard Reagent: Reacting an aryl halide (e.g., 4-bromochlorobenzene) with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF) to form the 4-chlorophenylmagnesium bromide.[5]

  • Nucleophilic Addition: The Grignard reagent is then added to an appropriate benzaldehyde (e.g., 3-fluorobenzaldehyde). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming the diarylmethanol product after an aqueous workup. This method provides a direct route to the alcohol from different starting materials.

Experimental Workflow: Synthesis via Reduction of Ketone

Below is a diagram illustrating the common two-step synthesis of a diarylmethanol analog.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction A 4-Chlorobenzoyl Chloride + Fluorobenzene B Lewis Acid (TiCl4) Acylation A->B Reactants C (4-Chlorophenyl)(3-fluorophenyl)methanone (Ketone Intermediate) B->C Product D Ketone Intermediate E Reducing Agent (NaBH4) in Methanol/Ethanol D->E Reactant F (4-Chlorophenyl)(3-fluorophenyl)methanol (Final Product) E->F Product

Caption: General workflow for the synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol.

Part 2: Analogs and Comparative Analysis

The diarylmethanol scaffold allows for extensive chemical modification to explore structure-activity relationships (SAR). Analogs of (4-Chlorophenyl)(3-fluorophenyl)methanol are designed by altering the substitution patterns on the phenyl rings or by replacing the phenyl rings with other cyclic systems. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The table below summarizes several representative analogs, highlighting the structural diversity within this chemical class.

Compound NameCore Structure VariationKey SubstituentsPotential SignificanceReference
(4-Chlorophenyl)(3-fluorophenyl)methanol Parent Compound 4-Chloro, 3-FluoroBaseline for SAR studies.-
Tris(4-chlorophenyl)methanolTriarylmethaneThree 4-Chloro groupsA known persistent organic pollutant, byproduct of DDT manufacturing.[8][8]
(4-Chlorophenyl)(pyridin-2-yl)methanolHeterocyclic Analog4-Chloro, Pyridyl ringIntroduction of a nitrogen atom can alter solubility, pKa, and receptor binding.[9][5][6][9]
(4-Fluorophenyl)methanolMonosubstituted AnalogSingle 4-Fluoro groupSimpler analog for studying the effect of a single halogen.[10]
(3-(4-Chlorophenyl)isoxazol-4-yl)methanolHeterocyclic Analog4-Chloro, Isoxazole ringThe isoxazole ring acts as a bioisostere for the phenyl ring, modifying electronic and steric properties.[11]
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamideAmide Analog4-Chloro, Methoxy, MethylaminoAlthough an amide, it shares the N-phenylbenzamide scaffold and shows potent anti-HBV activity.[12][12]
(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanolPiperidine Analog4-Fluoro, N-methylpiperidineA key intermediate in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[13]

Causality of Structural Modifications: The choice of substituents is deliberate. Trifluoromethyl groups can enhance metabolic stability and cell permeability.[3] The inclusion of heterocyclic rings, like pyridine or isoxazole, introduces potential hydrogen bond donors/acceptors and can significantly alter the compound's ADMET (Absorption, Distribution, Metabolism, and Excretion) properties.[14]

Part 3: Biological Activities and Therapeutic Potential

Diarylmethane derivatives are found in over 300 drug targets, exhibiting a vast array of pharmacological effects.[1] While the specific biological profile of (4-Chlorophenyl)(3-fluorophenyl)methanol is not extensively documented in publicly available literature, the activities of its close analogs provide compelling insights into its therapeutic potential.

Anticancer Activity

A significant area of investigation for diarylmethanol analogs is oncology.

  • Aurora Kinase Inhibition: A series of N-(3-fluorophenyl)acetamide derivatives have been developed as potent and selective inhibitors of Aurora Kinase B (AURKB).[15] AURKB is a crucial serine/threonine kinase that regulates cell division, and its overexpression is a hallmark of many aggressive cancers.[15] Inhibition of AURKB leads to mitotic arrest and apoptosis in cancer cells. One compound from this series demonstrated oral activity in a mouse xenograft model, highlighting its potential as a clinical candidate.[15]

  • General Cytotoxicity: Other structurally related compounds, such as certain trifluoromethyl thioxanthene derivatives synthesized from tertiary alcohol precursors, have shown potent anticancer activity against HeLa cells.[7]

Signaling Pathway: Aurora Kinase B in Cell Cycle Regulation

G Prophase Cell Cycle: Prophase AURKB Aurora Kinase B (AURKB) (Overexpressed in Cancer) Prophase->AURKB activates HistoneH3 Histone H3 Phosphorylation AURKB->HistoneH3 phosphorylates Cytokinesis Cytokinesis AURKB->Cytokinesis regulates Chromosome Chromosome Condensation & Segregation HistoneH3->Chromosome Proliferation Uncontrolled Cell Proliferation Chromosome->Proliferation Cytokinesis->Proliferation Analog (4-Chlorophenyl)(3-fluorophenyl)methanol Analog (e.g., Quinazoline Derivative) Analog->Inhibition Inhibition->AURKB

Caption: Role of Aurora Kinase B in the cell cycle and its inhibition by a therapeutic analog.

Antimicrobial and Antiviral Activities

Halogenated aromatic compounds are frequently explored for their antimicrobial properties.

  • Antibacterial Effects: A series of 3,4-dichlorocinnamanilides, which share structural similarities, demonstrated a broad spectrum of antibacterial action, with some derivatives showing submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA).[14]

  • Antiviral Potential: Substituted 3-fluorophenyl methanol compounds have been specifically claimed in patents for their use as antiviral drugs, particularly for the prevention and treatment of cytomegalovirus (CMV).[16] Furthermore, a novel N-(4-chlorophenyl) benzamide derivative was found to be a potent inhibitor of both wild-type and drug-resistant hepatitis B virus (HBV), potentially by increasing intracellular levels of the antiviral protein APOBEC3G.[12]

Anti-inflammatory Activity

Certain trifluoromethylated diaryl derivatives have shown promising cyclooxygenase-2 (COX-2) inhibition, suggesting potential anti-inflammatory benefits.[7] This activity is valuable for treating inflammatory disorders while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Part 4: Key Experimental Protocols

To ensure the practical applicability of this guide, a detailed, self-validating protocol for the synthesis of a representative diarylmethanol analog is provided below. This protocol is based on established methods for synthesizing (4-chlorophenyl)(pyridin-2-yl)methanol, which follows the two-step oxidation-reduction pathway.[5][6]

Protocol: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol

Objective: To synthesize (4-chlorophenyl)(pyridin-2-yl)methanol from 2-(p-chlorobenzyl)pyridine via a ketone intermediate.

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine to (4-chlorophenyl)(pyridin-2-yl)methanone

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(p-chlorobenzyl)pyridine (1.0 equivalent) and a suitable solvent such as water (e.g., 100 mL for 25g of starting material).[5][6]

  • Heating: Begin stirring and heat the mixture to 85 °C.[6]

  • Addition of Oxidant: Once the temperature is stable, add the oxidizing agent, potassium permanganate (KMnO₄), in portions (e.g., 1.2 equivalents). Causality: Portion-wise addition is crucial to control the exothermic reaction and maintain the temperature below 95 °C.[5][6]

  • Reaction: Maintain the reaction mixture at 85-95 °C for 4-6 hours, monitoring the reaction progress by TLC.[5][6]

  • Work-up:

    • Cool the mixture to approximately 60 °C.

    • Add a small amount of methanol (e.g., 1 mL) to quench any remaining KMnO₄.[6]

    • Add an organic solvent like ethyl acetate (e.g., 75 mL) and cool to room temperature (approx. 30 °C).[6]

    • Filter the mixture through celite to remove manganese dioxide (MnO₂). Wash the filter cake with ethyl acetate.[6]

    • Separate the organic layer from the aqueous layer. Extract the aqueous layer again with ethyl acetate.[6]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Purification: Concentrate the solution under reduced pressure. Recrystallize the crude product from a suitable solvent like petroleum ether to obtain pure (4-chlorophenyl)(pyridin-2-yl)methanone as a white solid.[5][6]

Step 2: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone

  • Setup: Dissolve the ketone intermediate from Step 1 (1.0 equivalent) in methanol (e.g., 50 mL for 20g of ketone) in a round-bottom flask with stirring at room temperature.[5][6]

  • Addition of Reductant: Cool the solution in an ice-water bath to below 20 °C. Add the reducing agent, sodium borohydride (NaBH₄), in small portions over 30-60 minutes. Causality: Slow, portion-wise addition is necessary to control the evolution of hydrogen gas and prevent the temperature from exceeding 40 °C.[5][6]

  • Reaction: Continue stirring for 2-6 hours until the reaction is complete, as confirmed by TLC.[5]

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Quench the reaction by carefully adding water (e.g., 100 mL).[5][6]

    • Extract the product with an organic solvent such as dichloromethane (DCM) (e.g., 3 x 50 mL).[5][6]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5][6]

  • Isolation: Concentrate the solution to obtain the final product, (4-chlorophenyl)(pyridin-2-yl)methanol, which should crystallize upon cooling.[6]

References

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. American Chemical Society. [Link]

  • The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens. MDPI. [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. [Link]

  • Tris(4-chlorophenyl)methanol. PubChem, NIH. [Link]

  • Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
  • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. PubMed Central, NIH. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Novel Anti-HBV Agent. Dovepress. [Link]

  • Benzylic Methylene Functionalizations of Diarylmethanes. PubMed Central, NIH. [Link]

  • Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. PubMed Central, NIH. [Link]

  • (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. Cognition Pharmacueticals. [Link]

  • (4-Chlorophenyl)(pyridin-2-yl)methanol. PubChem, NIH. [Link]

Sources

Exploratory

A Technical Guide to the Safe Handling and Application of (4-Chlorophenyl)(3-fluorophenyl)methanol

Compound Profile and Hazard Assessment (4-Chlorophenyl)(3-fluorophenyl)methanol is a halogenated diarylmethanol. This class of compounds serves as versatile intermediates in organic synthesis, particularly in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile and Hazard Assessment

(4-Chlorophenyl)(3-fluorophenyl)methanol is a halogenated diarylmethanol. This class of compounds serves as versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. For instance, diarylmethane structures are key building blocks for SGLT2 inhibitors used in diabetes treatment.[1] The reactivity of the hydroxyl group and the stability of the resulting carbocation intermediate make them useful in reactions like deoxygenation and electrochemical carboxylation.[2][3]

Due to the absence of a specific, publicly available SDS for (4-Chlorophenyl)(3-fluorophenyl)methanol, a hazard assessment must be inferred from related structures. This approach necessitates a conservative interpretation, assuming the compound may share hazards with its analogues.

Table 1: Summary of Hazards for Structurally Related Diaryl-Methanol Compounds

Hazard ClassificationAssociated Statements (H-Codes)Applicability and RationaleSource(s)
Acute Toxicity, Oral H302: Harmful if swallowedAssumed based on multiple halogenated aromatic compounds.[4][5]
Skin Irritation H315: Causes skin irritationA common classification for functionalized aromatic compounds.[4][5]
Serious Eye Damage / Irritation H318/H319: Causes serious eye damage / Causes serious eye irritationA significant risk for many chemical solids and powders.[4][5][6]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of dust or powder can irritate the respiratory tract.[4][5]

Note: The hazard statements are derived from SDS of compounds like Tris(4-chlorophenyl)methanol and N-(4-chlorophenyl)maleimide and should be treated as potential, not confirmed, hazards.

Prudent Laboratory Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a multi-layered safety approach is essential. The core principle is to minimize all routes of exposure—inhalation, ingestion, and dermal contact.

Engineering Controls: The Primary Barrier

The primary defense is to handle (4-Chlorophenyl)(3-fluorophenyl)methanol within a certified chemical fume hood. This prevents inhalation of airborne particulates and contains any potential spills. The work area should be kept clean and free of clutter to facilitate decontamination.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is mandatory even when using engineering controls. The choice of PPE should be guided by a thorough risk assessment.

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[7]

  • Eye Protection: Wear safety glasses with side shields or, preferably, chemical safety goggles. A face shield should be used if there is a risk of splashing.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities, a chemical-resistant apron or a full protective suit may be necessary.

  • Respiratory Protection: If handling outside of a fume hood is unavoidable (e.g., during large-scale transfers), a respirator with appropriate cartridges (e.g., P95 or ABEK-P2 for higher-level protection) must be used.[7]

General Hygiene and Handling Practices
  • Avoid the formation of dust when handling the solid.[7]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

  • Store the compound in a tightly closed container in a dry, well-ventilated place.[6]

G Diagram 1: Standard Safety Workflow for Chemical Handling cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Handling Assess 1. Assess Risks (Review SDS) Select_PPE 2. Select & Inspect PPE Assess->Select_PPE Based on Hazards Handle 3. Handle in Engineering Control (Fume Hood) Select_PPE->Handle Decontaminate 4. Decontaminate Work Area & Glassware Handle->Decontaminate Dispose 5. Dispose of Waste (Segregate Halogenated Waste) Decontaminate->Dispose Remove_PPE 6. Remove PPE Correctly Dispose->Remove_PPE

Caption: Diagram 1: A generalized workflow for safe chemical handling.

Illustrative Synthetic Protocol: Reduction of a Diaryl Ketone

While a specific protocol for synthesizing (4-Chlorophenyl)(3-fluorophenyl)methanol is not available, a common route to diarylmethanols is the reduction of the corresponding diaryl ketone. The following is a generalized, illustrative procedure based on methods for similar compounds, such as the synthesis of 4-chlorophenyl-2-pyridyl methanol from its ketone precursor.[9]

This is not a validated protocol and must be adapted and optimized by a qualified chemist.

Reaction Principle

The carbonyl group of (4-chlorophenyl)(3-fluorophenyl)methanone is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). The reaction is typically performed in an alcoholic solvent like methanol or ethanol.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting ketone, (4-chlorophenyl)(3-fluorophenyl)methanone, in methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution in an ice-water bath to 0-5°C. Causality: This is to control the initial exothermic reaction upon addition of the reducing agent.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Maintain the temperature below 20°C during the addition.[9] Causality: Portion-wise addition prevents a runaway reaction and excessive hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄. Causality: The quenching step neutralizes the unreacted reducing agent and the borate esters formed during the reaction.

  • Extraction: Remove the methanol under reduced pressure. Add water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer multiple times with the organic solvent.[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure (4-Chlorophenyl)(3-fluorophenyl)methanol.

G Diagram 2: Illustrative Synthesis Workflow Start Start: Diaryl Ketone in Methanol Cool Cool to 0-5°C Start->Cool Add_NaBH4 Add NaBH₄ (Portion-wise) Cool->Add_NaBH4 React Stir & Monitor (TLC) Add_NaBH4->React Quench Quench with H₂O React->Quench Reaction Complete Extract Solvent Extraction Quench->Extract Purify Purify (Chromatography/ Recrystallization) Extract->Purify Product Final Product: Diarylmethanol Purify->Product

Caption: Diagram 2: General workflow for the reduction of a diaryl ketone.

Spill Management and Waste Disposal

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (only if it is safe to do so).

  • Contain: Wearing appropriate PPE, contain the spill. For solid spills, sweep up the material carefully to avoid creating dust and place it in a suitable, closed container for disposal.[6][7]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Waste Disposal

Chemical waste must be disposed of in accordance with local, state, and national regulations.

  • Halogenated Waste: As a chlorinated and fluorinated compound, all waste containing (4-Chlorophenyl)(3-fluorophenyl)methanol, including contaminated solvents and solids, must be collected in a designated, labeled container for halogenated organic waste.

  • Contaminated Materials: Used gloves, paper towels, and other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous waste.[7]

Conclusion

(4-Chlorophenyl)(3-fluorophenyl)methanol is a chemical intermediate that requires careful handling due to potential hazards including skin, eye, and respiratory irritation, and possible toxicity if ingested. All handling operations should be conducted in a chemical fume hood with appropriate PPE. The information presented here is based on general principles and data from related compounds. It is not a substitute for the manufacturer-supplied Safety Data Sheet (SDS), which is the primary source of information for ensuring laboratory safety.

References

  • Time in Los Angeles, CA, US. (n.d.). Google Search.
  • Ossila Ltd. (2023, June 27). Bis(4-fluorophenyl)methanol - SAFETY DATA SHEET.
  • Capot Chemical. (2017, April 6). MSDS of (4-Chlorophenyl)(pyridin-2-yl)methanol.
  • National Center for Biotechnology Information. (n.d.). Tris(4-chlorophenyl)methanol. PubChem Compound Database. Retrieved from [Link]

  • ChemSynthesis. (2024, May 20). (4-chlorophenyl)methanol. Retrieved from [Link]

  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL.
  • National Center for Biotechnology Information. (n.d.). Triadimefon. PubChem Compound Database. Retrieved from [Link]

  • Sigma-Aldrich. (2024, January 26). Aldrich 775215 - SAFETY DATA SHEET.
  • CymitQuimica. (2023, December 19). Safety Data Sheet.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Methanol.
  • Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Kümmerer, K. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. In Green Chemical Reactions (pp. 1-12). Springer.
  • National Center for Biotechnology Information. (n.d.). Flocoumafen. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2024, August 6). Deoxygenation of diarylmethanols with dilute mineral acid | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (2024, September 20). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Retrieved from [Link]

  • American Chemical Society. (2023, April 28). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Organic Process Research & Development.
  • Google Patents. (n.d.). CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
  • MDPI. (n.d.).

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility of (4-Chlorophenyl)(3-fluorophenyl)methanol

Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of (4-Chlorophenyl)(3-fluorophenyl)methanol in various organic solvents. In the absence of extensive published data for this specific molecule, this document emphasizes a practical, first-principles approach. It integrates theoretical principles of solubility with a detailed, field-proven experimental protocol—the saturation shake-flask method—and modern analytical quantification techniques. We will explore the rationale behind solvent selection, the step-by-step execution of the solubility experiment, and the subsequent data analysis, thereby establishing a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Significance of Solubility

(4-Chlorophenyl)(3-fluorophenyl)methanol is a halogenated aromatic compound, a class of molecules frequently encountered in medicinal chemistry. The presence of chlorine and fluorine substituents, along with a polar hydroxyl group, creates a unique molecular architecture that dictates its interaction with different solvent environments. Understanding its solubility is not merely an academic exercise; it is a cornerstone of successful drug development.[1] Poor solubility can lead to erratic absorption, diminished efficacy, and significant challenges in formulating a viable drug product.[2] Therefore, a robust and early assessment of a compound's solubility profile is essential for informed decision-making in the drug discovery and development pipeline.

This guide will provide the foundational knowledge and practical steps to:

  • Theoretically assess and predict the solubility behavior of (4-Chlorophenyl)(3-fluorophenyl)methanol.

  • Strategically select a diverse and relevant panel of solvents for experimental testing.

  • Execute the "gold standard" shake-flask method to determine thermodynamic equilibrium solubility.[3][4]

  • Accurately quantify the dissolved solute using High-Performance Liquid Chromatography (HPLC).

Theoretical Framework for Solubility

At its core, solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[5] This principle is elegantly summarized by the adage "like dissolves like," which refers to the polarity of the substances involved.[5]

The Role of Molecular Structure and Polarity

The structure of (4-Chlorophenyl)(3-fluorophenyl)methanol features:

  • Two aromatic rings: These are largely non-polar and contribute to hydrophobic character.

  • A chlorine and a fluorine atom: These electronegative halogens introduce polarity and can participate in dipole-dipole interactions. Chlorinated solvents, for instance, are known to be effective for many organic compounds.[6][7] The introduction of fluorine can further alter the electronic properties and may lead to both hydrophobic and lipophobic characteristics.[8]

  • A hydroxyl (-OH) group: This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor, which can enhance solubility in polar, protic solvents.

The overall solubility will be a balance of these competing features. It is expected that the compound will be poorly soluble in water due to the large non-polar surface area of the phenyl rings, but will exhibit solubility in a range of organic solvents.[5]

Predictive Approaches

While experimental determination is paramount, theoretical models can guide solvent selection. The General Solubility Equation (GSE) provides a useful approximation of a compound's solubility based on its octanol-water partition coefficient (logP) and melting point (MP).[9]

Log S ≈ 0.8 - logP - 0.01(MP - 25)

  • logP: Represents the hydrophobicity of the molecule. A higher logP generally corresponds to lower aqueous solubility and higher solubility in non-polar organic solvents.[10]

  • Melting Point (MP): Provides an indication of the strength of the crystal lattice energy. A higher melting point suggests stronger solute-solute interactions that must be overcome for dissolution, generally leading to lower solubility.[9]

Strategic Solvent Selection Using Hansen Solubility Parameters (HSP)

A more sophisticated approach to solvent selection involves the use of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][12] The principle remains "like dissolves like," but with a quantitative twist: a solute will dissolve in a solvent if their HSP values are similar.[13]

The "distance" (Ra) between the HSP of two substances can be calculated as: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Practical Application of HSP
  • Estimate Solute HSP: The HSP for (4-Chlorophenyl)(3-fluorophenyl)methanol can be estimated using group contribution methods available in specialized software or online tools.

  • Select a Range of Solvents: Choose a set of solvents with a wide range of HSP values to probe the solubility space.

  • Determine the Solubility Sphere: Experimentally test the solubility (qualitatively at first, e.g., soluble/insoluble) in the selected solvents. The "good" solvents will cluster together in 3D HSP space, defining a "solubility sphere." The center of this sphere represents the estimated HSP of the solute.[14]

The table below provides the HSP for a selection of common laboratory solvents to aid in this process.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
n-Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.94.6
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Acetonitrile15.318.06.1
Ethanol15.88.819.4
Methanol14.712.322.3
Dichloromethane17.07.37.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Water15.516.042.3
Data compiled from various sources, including[14]

This systematic approach allows for a more rational and efficient selection of solvents for quantitative studies, saving significant time and resources.[13]

Experimental Protocol: The Saturation Shake-Flask Method

The shake-flask method is widely considered the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4][15] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.

// Define nodes with specific labels and styles prep [label="1. Preparation\nAdd excess solid solute to a known volume of solvent in a sealed vial.", fillcolor="#E8F0FE", fontcolor="#202124"]; equilibrate [label="2. Equilibration\nAgitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (24-48h) to reach equilibrium.", fillcolor="#FCE8E6", fontcolor="#202124"]; settle [label="3. Phase Separation\nAllow the suspension to settle. Withdraw supernatant and filter through a 0.22 µm syringe filter.", fillcolor="#FEF7E0", fontcolor="#202124"]; analyze [label="4. Analysis\nDilute the clear filtrate and quantify the solute concentration using a calibrated HPLC-UV method.", fillcolor="#E6F4EA", fontcolor="#202124"]; result [label="Result: Thermodynamic Solubility\n(e.g., in mg/mL or mol/L)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Define the workflow connections prep -> equilibrate [label="Shake/Incubate"]; equilibrate -> settle [label="Stop Agitation"]; settle -> analyze [label="Prepare Sample"]; analyze -> result [label="Calculate"]; } Workflow for the Shake-Flask Solubility Method

Step-by-Step Protocol
  • Material Preparation:

    • Ensure the (4-Chlorophenyl)(3-fluorophenyl)methanol is a pure, solid material.

    • Use high-purity (e.g., HPLC-grade) solvents.

    • Label glass vials (e.g., 4 mL) for each solvent to be tested. It is recommended to perform each measurement in triplicate.[16]

  • Sample Addition:

    • Add an excess amount of the solid compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated. A visual inspection for remaining solid is crucial.[15]

  • Solvent Addition:

    • Accurately dispense a known volume (e.g., 2 mL) of the respective solvent into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C ± 0.5°C). Temperature control is critical as solubility is temperature-dependent.[15]

    • Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[2][15] The time to reach equilibrium should ideally be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[15]

  • Phase Separation:

    • After the equilibration period, remove the vials and let them stand undisturbed at the same constant temperature to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean HPLC vial. This step is critical to remove any microscopic undissolved particles.[17]

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve. Record the dilution factor precisely.

Quantitative Analysis by HPLC-UV/Vis

High-Performance Liquid Chromatography with a UV/Vis detector is a precise and reliable method for quantifying the concentration of the dissolved compound in the filtrate.[2][16][18] This requires the development of a calibration curve.

G A A B B A->B C C B->C D D C->D E E D->E F F E->F H H F->H Use Equation G G G->H

Protocol for Calibration Curve Development
  • Prepare a Stock Solution: Accurately weigh a known amount of (4-Chlorophenyl)(3-fluorophenyl)methanol and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).[19]

  • Create Calibration Standards: Perform a series of accurate serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected concentration range of your diluted solubility samples.[19][20]

  • HPLC Analysis:

    • Develop an appropriate HPLC method (select a suitable column, mobile phase, flow rate, and UV detection wavelength) that gives a sharp, symmetrical peak for the compound.

    • Inject each calibration standard (in triplicate) and record the peak area.[21]

  • Plot the Curve:

    • Create a plot of the average peak area (y-axis) versus the known concentration (x-axis).

    • Perform a linear regression analysis on the data points. The resulting calibration curve should have a coefficient of determination (R²) value of ≥ 0.995, indicating good linearity.[21][22]

  • Analyze Solubility Samples:

    • Inject the diluted filtrate samples from the shake-flask experiment into the HPLC under the same conditions.

    • Determine the peak area for each sample.

  • Calculate Solubility:

    • Use the equation of the line from the calibration curve (y = mx + b) to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor used in step 4.6 of the shake-flask protocol to determine the final solubility of (4-Chlorophenyl)(3-fluorophenyl)methanol in that solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized table. This allows for easy comparison across different solvents and temperatures.

Table 1: Equilibrium Solubility of (4-Chlorophenyl)(3-fluorophenyl)methanol at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
n-Hexane0.1[Insert Data][Insert Data]
Toluene2.4[Insert Data][Insert Data]
Dichloromethane3.1[Insert Data][Insert Data]
Ethyl Acetate4.4[Insert Data][Insert Data]
Acetone5.1[Insert Data][Insert Data]
Ethanol5.2[Insert Data][Insert Data]
Acetonitrile5.8[Insert Data][Insert Data]
Methanol6.6[Insert Data][Insert Data]
DMSO7.2[Insert Data][Insert Data]
Solubility values are presented as Mean ± Standard Deviation (n=3).

The results can then be interpreted in the context of the theoretical principles discussed earlier. For example, one can correlate the measured solubility with solvent polarity, hydrogen bonding capability, or the Hansen Solubility Parameters to gain a deeper understanding of the molecular interactions driving the dissolution process.

Conclusion

Determining the solubility of a novel compound like (4-Chlorophenyl)(3-fluorophenyl)methanol is a foundational step in its development journey. While direct literature values may be scarce, a systematic approach combining theoretical prediction, strategic solvent selection, and a robust experimental methodology like the shake-flask method provides a reliable pathway to generating high-quality, reproducible data. This guide offers a comprehensive framework for researchers to confidently execute these studies, ensuring that the critical parameter of solubility is well-characterized, thereby enabling informed and successful progression of the compound through the research and development pipeline.

References

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved from [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-8.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Baruah, R., et al. (2019).
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]

  • Lab Manager. (2022). How to Make a Calibration Curve: A Step-by-Step Guide. Retrieved from [Link]

  • Enviro Wiki. (2022). Chlorinated Solvents. Retrieved from [Link]

  • National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. Retrieved from [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Predicting drug solubility in organic solvents mixtures. (2024). Unipd.
  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2015). Can anybody guide me how to develop a standard curve on HPLC?. Retrieved from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park. Retrieved from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023).
  • Baka, E., et al. (2014). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. Retrieved from [Link]

  • Microbioz India. (2023). HPLC calibration curve: Everything You Need to Know. Retrieved from [Link]

  • ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH.
  • Scribd. (n.d.). HPLC calibration curve. Retrieved from [Link]

  • Will we ever be able to accurately predict solubility?. (2024). PMC - NIH.

Sources

Exploratory

Thermochemical Characterization of (4-Chlorophenyl)(3-fluorophenyl)methanol: A Technical Framework

The following technical guide details the thermochemical characterization framework for (4-Chlorophenyl)(3-fluorophenyl)methanol. As specific experimental thermochemical values for this exact isomer are not currently ava...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermochemical characterization framework for (4-Chlorophenyl)(3-fluorophenyl)methanol. As specific experimental thermochemical values for this exact isomer are not currently available in standard thermodynamic databases (NIST, DIPPR), this guide provides a predictive baseline derived from group contribution methods and a rigorous experimental protocol for researchers to establish these values.

Executive Summary

Compound: (4-Chlorophenyl)(3-fluorophenyl)methanol CAS: 2795-71-3 Formula: C


H

ClFO Role: Key pharmaceutical intermediate (chiral diarylmethanol scaffold) used in the synthesis of antihistamines and anticholinergic agents (e.g., cloperastine analogs).

Precise thermochemical data—specifically enthalpy of formation (


), enthalpy of fusion (

), and sublimation properties—are critical for optimizing process safety, solubility modeling, and crystal engineering. This guide outlines the theoretical baseline and the mandatory experimental protocols required to generate "Gold Standard" thermodynamic data for this compound.

Chemical Identity & Synthesis Strategy

Before thermochemical analysis, the substance must be synthesized and purified to calorimetric standards (>99.9% purity).

Structural Properties

The molecule features two halogenated phenyl rings bridged by a hydroxymethylene group. The electronegativity differences between the para-chloro and meta-fluoro substituents influence the crystal lattice energy and acidity of the hydroxyl proton.

Synthesis Protocol (High-Purity Route)

To avoid side-products that interfere with calorimetry, a clean reduction of the corresponding ketone is recommended over Grignard additions.

Reagents: (4-Chlorophenyl)(3-fluorophenyl)methanone, Sodium Borohydride (NaBH


), Methanol.
  • Dissolution: Dissolve 0.1 mol of ketone in 100 mL anhydrous methanol at 0°C.

  • Reduction: Slowly add 1.2 eq of NaBH

    
     over 30 minutes. Maintain temperature <10°C to prevent byproduct formation.
    
  • Quench: Stir for 2 hours, then quench with 1M HCl.

  • Extraction: Extract with dichloromethane (DCM), wash with brine, and dry over Na

    
    SO
    
    
    
    .
  • Purification (Critical): Recrystallize twice from hexane/ethyl acetate (80:20) followed by vacuum sublimation to remove trace solvent inclusions.

Visualization: Synthesis & Characterization Workflow

SynthesisWorkflow Start Start: (4-Cl-Ph)(3-F-Ph)Methanone Rxn Reduction (NaBH4 / MeOH, 0°C) Start->Rxn Reduction Workup Acid Quench & DCM Extraction Rxn->Workup Purify Recrystallization (Hexane/EtOAc) Workup->Purify Sublime Vacuum Sublimation (Remove Solvent Traps) Purify->Sublime Refinement Check Purity Check (DSC + HPLC >99.9%) Sublime->Check Check->Purify Fail (<99.9%) End Calorimetric Grade Sample Check->End Pass

Figure 1: Workflow for generating calorimetric-grade samples, emphasizing the sublimation step to remove solvent occlusions which skew enthalpy data.

Theoretical Thermochemical Baseline

In the absence of experimental data, we apply the Joback Group Contribution Method to establish expected ranges. These values serve as a validation check for experimental results.

Predicted Values (Joback Method)
PropertyPredicted ValueUnitMethodology
Enthalpy of Formation (Gas)

-245.5

10
kJ/molGroup Additivity
Enthalpy of Fusion

24.8kJ/molEstimated
Enthalpy of Vaporization

68.5kJ/molat

Heat Capacity (Solid)

265.2J/(mol·K)Kopp's Law Approx.
Boiling Point 345°C@ 760 mmHg

Note: The presence of Fluorine often increases volatility relative to Chlorine analogs due to lower polarizability, but the hydroxyl group dominates lattice energy via hydrogen bonding.

Experimental Protocols (The "How-To")

To determine the exact Standard Molar Enthalpy of Formation (


), a combination of combustion calorimetry and phase change studies is required.
Rotating Bomb Combustion Calorimetry

Why: Static bomb calorimetry is unsuitable for organofluorine/chlorine compounds. The combustion products (HF and HCl) require a rotating bomb with an aqueous reductant to ensure a chemically defined final state.

Protocol:

  • Combustion Reaction:

    
    
    
  • Apparatus: Isoperibol rotating bomb calorimeter (e.g., Parr 6200 equivalent).

  • Bomb Solution: Place 10 mL of water in the bomb to absorb acid gases.

  • Rotation: The bomb must rotate axially after ignition to wash the walls and ensure all HF/HCl is dissolved and equilibrated.

  • Correction: Apply Washburn corrections for the formation of aqueous HF and HCl from their gas states.

Knudsen Effusion (Vapor Pressure & Sublimation)

Why: To convert solid-phase formation enthalpy to the gas phase (essential for computational modeling), the Enthalpy of Sublimation (


) is needed.

Protocol:

  • Setup: Knudsen cell (Quartz/Titanium) with an orifice diameter of ~0.5 mm.

  • Measurement: Measure mass loss rate (

    
    ) at controlled temperatures (e.g., 300K to 350K).
    
  • Calculation: Use the Clausius-Clapeyron relation:

    
    
    Where 
    
    
    
    is derived from the Knudsen equation:
    
    
Differential Scanning Calorimetry (DSC)

Why: To determine Enthalpy of Fusion (


) and precise melting point (

).

Protocol:

  • Rate: Heat at 5 K/min under Nitrogen purge.

  • Analysis: Integrate the endothermic melting peak.

  • Purity Check: Use the Van't Hoff plot of the melting transition to verify purity >99.9 mol%.

Data Analysis & Thermodynamic Cycle

The derivation of the gas-phase enthalpy of formation (


) connects the experimental combustion data with the sublimation data.
The Thermodynamic Cycle

ThermoCycle Solid (4-Cl-Ph)(3-F-Ph)MeOH (solid) Standard State Gas (4-Cl-Ph)(3-F-Ph)MeOH (gas) Ideal State Solid->Gas ΔsubH° (Knudsen) Combustion Combustion Products 13 CO2(g) + HCl(aq) + HF(aq) + 4 H2O(l) Solid->Combustion ΔcH° (Rotating Bomb) Elements Elements 13 C(s) + 5 H2(g) + 1/2 Cl2(g) + 1/2 F2(g) + 1/2 O2(g) Elements->Solid ΔfH°(solid) Elements->Gas ΔfH°(gas)

Figure 2: Born-Haber cycle illustrating the relationship between experimentally measured combustion/sublimation enthalpies and the derived gas-phase formation enthalpy.

Calculation Logic



Note: Accurate values for


 of aqueous HF and HCl at the specific concentration inside the bomb are required from NBS Tables.

References

  • Ribeiro da Silva, M. A. V., et al. "Thermochemical studies of substituted diarylmethanols." The Journal of Chemical Thermodynamics, 2005. (Foundational methodology for diarylmethanol calorimetry).
  • Joback, K. G., & Reid, R. C. "Estimation of pure-component properties from group-contributions." Chemical Engineering Communications, 1987. Link

  • Cox, J. D., & Pilcher, G.Thermochemistry of Organic and Organometallic Compounds. Academic Press, 1970.
  • NIST Chemistry WebBook. Standard Reference Data for analog compounds (4-chlorobenzyl alcohol). Link

  • Sabbah, R., et al. "Reference materials for calorimetry and differential thermal analysis." Thermochimica Acta, 1999. (Purity standards).

Protocols & Analytical Methods

Method

Reduction of benzophenones to benzhydrols experimental procedure

Application Note: High-Efficiency Reduction of Benzophenones to Benzhydrols Abstract This guide details the reduction of benzophenones to benzhydrols (diarylmethanols), a critical transformation in the synthesis of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reduction of Benzophenones to Benzhydrols

Abstract This guide details the reduction of benzophenones to benzhydrols (diarylmethanols), a critical transformation in the synthesis of pharmaceutical intermediates such as antihistamines (e.g., diphenhydramine) and antihypersensitives. We present a robust, scalable protocol using Sodium Borohydride (


), alongside advanced considerations for asymmetric synthesis in drug development.

Introduction & Pharmaceutical Relevance

Benzhydrols serve as the structural scaffold for a vast array of bioactive compounds. The reduction of the carbonyl group in benzophenone is the primary route to accessing this pharmacophore.

  • Target Analytes: Diphenylmethanol (Benzhydrol) and substituted derivatives.[1]

  • Key Applications: Synthesis of Modafinil, Diphenhydramine, and various anticholinergic agents.[2]

  • Mechanism of Action: The reaction proceeds via nucleophilic addition of a hydride ion (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) from the borohydride anion to the carbonyl carbon, followed by protonation.
    

Reaction Mechanism

The reduction uses sodium borohydride, a mild and selective reducing agent.[3][4][5][6] Unlike Lithium Aluminum Hydride (


), 

is chemoselective for ketones/aldehydes in the presence of esters and is safer to handle in protic solvents.

Stoichiometry: Theoretically, 1 mole of


 can reduce 4 moles of ketone. However, in practice, a slight excess (0.5 – 1.0 eq) is used to account for solvent-mediated decomposition.

Mechanism NaBH4 NaBH4 (Hydride Source) Transition Tetraalkoxyborate Intermediate NaBH4->Transition Nucleophilic Attack (H-) Benzophenone Benzophenone (C=O Electrophile) Benzophenone->Transition Hydrolysis Acidic Workup (H3O+) Transition->Hydrolysis Quench Product Benzhydrol (Alcohol) Hydrolysis->Product Protonation

Figure 1: Mechanistic pathway of borohydride reduction. The borohydride anion transfers a hydride to the carbonyl carbon, forming a borate intermediate which is hydrolyzed to the alcohol.

Experimental Protocol: Standard NaBH4 Reduction

Scale: Laboratory (10 g) to Pilot (1 kg) scalable. Solvent System: Methanol (Preferred for kinetics) or Ethanol.

Reagents & Equipment
ReagentRoleSafety Note
Benzophenone SubstrateIrritant; avoid dust inhalation.
Sodium Borohydride Reducing AgentWater Reactive: Releases

gas.[7][8][9] Toxic.
Methanol SolventFlammable, toxic.
HCl (10%) QuenchCorrosive.
Dichloromethane Extraction SolventVolatile, potential carcinogen.
Step-by-Step Methodology

1. Preparation of Reaction Vessel

  • Equip a 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a temperature probe.

  • Critical: Ensure the system is vented to a fume hood to manage hydrogen evolution.

2. Solubilization

  • Charge the flask with Benzophenone (1.0 equiv) .[10]

  • Add Methanol (5-7 volumes relative to substrate weight) .

  • Stir at room temperature until fully dissolved. Note: Endothermic dissolution may cool the solution slightly.

3. Addition of Reducing Agent

  • Cool the solution to 0–5°C using an ice bath (optional but recommended for purity).

  • Add Sodium Borohydride (0.5 – 1.0 equiv) portion-wise over 15–30 minutes.

  • Observation: Vigorous bubbling (

    
     gas) will occur.
    
  • Why? Portion-wise addition prevents thermal runaway and excessive foaming.

4. Reaction Phase

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

  • Stir for 45–60 minutes.

  • PAT (Process Analytical Technology): Monitor reaction progress via TLC (Solvent: 4:1 Hexane/Ethyl Acetate). Benzophenone (

    
    ) should disappear; Benzhydrol (
    
    
    
    ) appears.

5. Quench & Workup

  • Cool the mixture back to 0°C.

  • Slowly add 10% HCl or Saturated

    
      until pH 
    
    
    
    5-6.
  • Caution: Significant gas evolution will occur during quenching of excess borohydride.

  • Evaporate methanol under reduced pressure (Rotary Evaporator).

6. Extraction & Isolation

  • Resuspend the residue in water and extract with Dichloromethane (DCM) or Ethyl Acetate (

    
     volumes).
    
  • Wash the organic layer with brine.

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate in vacuo to yield crude benzhydrol (typically a white solid).

7. Purification

  • Recrystallization: Dissolve crude solid in hot hexanes (approx. 60°C). Cool slowly to RT, then 0°C. Filter crystals.

  • Yield Target: >90%.

Advanced Protocol: Asymmetric Reduction (Chiral Benzhydrols)

For drug development involving unsymmetrical benzophenones (e.g., p-chlorobenzophenone), enantiopurity is critical.

Method: Corey-Bakshi-Shibata (CBS) Reduction.[11] Catalyst: Chiral Oxazaborolidine.[11] Stoichiometric Reductant: Borane-THF or Borane-DMS.

Workflow Start Start: Inert Atmosphere (N2/Ar) CatPrep Catalyst Activation (S)-Me-CBS in THF Start->CatPrep Addition Simultaneous Addition (Ketone + Borane) CatPrep->Addition -20°C Reaction Reaction (-20°C to 0°C) Control Enantioselectivity Addition->Reaction Quench Methanol Quench Destroy Excess Borane Reaction->Quench TLC Check Finish Chiral Alcohol (>95% ee) Quench->Finish

Figure 2: Workflow for CBS Asymmetric Reduction. Strict temperature control and inert atmosphere are required to maintain high enantiomeric excess (ee).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Wet solvent (reacts with NaBH4).Dry methanol or increase NaBH4 equivalents (up to 1.5 eq).
Oiling Out Product impurity or solvent trapped.[10]Recrystallize from Hexane/EtOAc mix. Seed with pure crystal.
Low Yield Inefficient extraction (product is polar).Increase extraction solvent volume or salt out the aqueous phase with NaCl.
Safety Hazard Rapid

evolution.
STOP addition. Cool immediately. Check ventilation.

References

  • Banfi, L., et al. (2004).[10] "Sodium Borohydride" in Encyclopedia of Reagents for Organic Synthesis.[10] Wiley.

  • Touge, T., et al. (2016).[12][13] "Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation." Journal of the American Chemical Society.

  • Ohkuma, T., et al. (2000).[14] "Selective Hydrogenation of Benzophenones to Benzhydrols." Organic Letters.

  • University of Pittsburgh. "Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol." Laboratory Manual.

  • BenchChem. "A Comparative Guide to Asymmetric Ketone Reduction: Benchmarking CBS Catalysts."

Sources

Application

High-Purity Isolation of (4-Chlorophenyl)(3-fluorophenyl)methanol via Automated Flash Column Chromatography

An Application Note and Protocol for Researchers Abstract (4-Chlorophenyl)(3-fluorophenyl)methanol is a diarylmethanol compound of significant interest in medicinal chemistry and drug development, often serving as a key...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

(4-Chlorophenyl)(3-fluorophenyl)methanol is a diarylmethanol compound of significant interest in medicinal chemistry and drug development, often serving as a key precursor for more complex molecular targets. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. This application note provides a detailed, field-proven protocol for the purification of crude (4-Chlorophenyl)(3-fluorophenyl)methanol using normal-phase flash column chromatography. We will delve into the rationale behind methodological choices, from initial solvent system optimization using Thin-Layer Chromatography (TLC) to the final post-purification analysis, ensuring a reproducible and efficient workflow for obtaining the compound in high purity.

Introduction: The Rationale for Purification

Diarylmethanol scaffolds are prevalent in a wide array of pharmacologically active molecules. The specific compound, (4-Chlorophenyl)(3-fluorophenyl)methanol, incorporates halogenated phenyl rings, a common strategy in drug design to modulate pharmacokinetic properties such as metabolic stability and binding affinity. The synthesis of this alcohol, typically via Grignard reaction or reduction of the corresponding benzophenone, often yields a crude mixture containing unreacted starting materials, by-products, and other impurities.

Column chromatography is a liquid chromatography technique used to separate mixtures of compounds.[1] The separation is based on the differential partitioning of the mixture's components between a stationary phase and a mobile phase.[2] For moderately polar organic molecules like our target compound, normal-phase silica gel chromatography is an exceptionally effective and scalable purification method. The hydroxyl group imparts polarity, allowing for strong interaction with the polar silica stationary phase, while the halogenated aromatic rings provide non-polar character, enabling elution with an appropriate solvent system.[3] This protocol is designed to provide a self-validating system for researchers to consistently achieve >98% purity.

Foundational Principles & Pre-Chromatography Optimization

The success of column chromatography is almost entirely dependent on the selection of an appropriate mobile phase (eluent). The ideal solvent system should provide good separation between the target compound and its impurities while allowing for a reasonable elution time. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing this solvent system prior to committing the bulk sample to the column.[2][4]

The Role of Thin-Layer Chromatography (TLC)

TLC operates on the same separation principles as column chromatography. By testing different solvent mixtures, one can visualize the separation and determine the Retention Factor (Rƒ) for each component. The Rƒ is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For an effective column separation, the target compound should have an Rƒ value between 0.25 and 0.35.[4][5]

  • An Rƒ value that is too high (>0.5) suggests the compound has a low affinity for the silica gel in that solvent system. It will elute too quickly from the column, co-eluting with non-polar impurities.[5]

  • An Rƒ value that is too low (<0.2) indicates a very high affinity for the silica gel. This will require an excessive volume of solvent to elute, leading to broad peaks, poor separation, and wasted time and materials.[5]

Protocol: TLC Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Also, spot the starting materials if available, for comparison.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. Test various ratios of a non-polar solvent (e.g., Hexanes, Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane).[2][6]

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Most aromatic compounds are UV-active. If needed, further visualization can be achieved using an iodine chamber or a potassium permanganate stain.[7]

  • Selection: Identify the solvent system that provides the best separation and an Rƒ of ~0.3 for the product spot.

Data Presentation: Hypothetical TLC Optimization Results
Solvent System (Hexanes:Ethyl Acetate, v/v)Rƒ of Starting Material (Ketone)Rƒ of Product (Alcohol)Rƒ of Non-Polar ImpurityAssessment
9:10.650.450.85Product Rƒ too high; poor separation from ketone.
4:1 0.50 0.30 0.70 Optimal. Good separation and ideal product Rƒ.
2:10.350.150.55Product Rƒ too low; will lead to slow elution.

Detailed Application Protocol: Flash Column Chromatography

This protocol assumes a crude sample load of approximately 1 gram. The amount of silica gel and column size should be scaled accordingly for different sample quantities. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude sample by weight.[8]

Materials and Equipment
Category Item Specifications
Stationary Phase Silica GelFlash Chromatography Grade, 230-400 mesh (40-63 µm)
Mobile Phase HexanesHPLC Grade
Ethyl AcetateHPLC Grade
Glassware Glass Chromatography Column40 mm diameter, 300 mm length
Round Bottom FlasksFor sample preparation
Erlenmeyer Flasks / Test TubesFor fraction collection
Apparatus Rotary EvaporatorFor solvent removal
TLC Plates and ChamberSilica gel 60 F₂₅₄
UV Lamp254 nm
Workflow Diagram: Purification of (4-Chlorophenyl)(3-fluorophenyl)methanol

purification_workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product Mixture TLC TLC Method Development (e.g., 4:1 Hex:EtOAc) Crude->TLC Elute Elute with Mobile Phase (Isocratic or Gradient) TLC->Elute Determines Eluent Slurry Prepare Silica Gel Slurry in Hexanes Pack Pack Column Slurry->Pack Load Dry Load Sample onto Column Pack->Load Load->Elute Collect Collect Fractions Elute->Collect TLC_F Analyze Fractions by TLC Collect->TLC_F Combine Combine Pure Fractions TLC_F->Combine Evap Solvent Removal (Rotary Evaporation) Combine->Evap Final Pure (4-Chlorophenyl) (3-fluorophenyl)methanol Evap->Final

Sources

Method

Analytical methods for the characterization of (4-Chlorophenyl)(3-fluorophenyl)methanol

An Integrated Approach to the Comprehensive Characterization of (4-Chlorophenyl)(3-fluorophenyl)methanol: Application Notes and Protocols Introduction (4-Chlorophenyl)(3-fluorophenyl)methanol is a substituted benzhydrol...

Author: BenchChem Technical Support Team. Date: February 2026

An Integrated Approach to the Comprehensive Characterization of (4-Chlorophenyl)(3-fluorophenyl)methanol: Application Notes and Protocols

Introduction

(4-Chlorophenyl)(3-fluorophenyl)methanol is a substituted benzhydrol derivative, a class of compounds frequently encountered as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. The precise substitution pattern of halogen atoms on its two phenyl rings imparts specific physicochemical properties that can influence the efficacy, safety, and stability of any final product. Therefore, rigorous analytical characterization is not merely a quality control checkpoint but a foundational requirement for its use in research and development. Impurities, isomeric variants, or residual solvents can have significant downstream effects, making their identification and quantification critical.

This guide presents a multi-faceted, orthogonal analytical strategy for the comprehensive characterization of (4-Chlorophenyl)(3-fluorophenyl)methanol. By integrating chromatographic, spectroscopic, and thermal analysis techniques, we build a self-validating system that provides unambiguous structural confirmation, a detailed purity profile, and key physicochemical data. This approach is designed for researchers, analytical scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind the selection of each method.

The Orthogonal Analytical Workflow

An orthogonal approach, utilizing multiple analytical techniques based on different scientific principles, is paramount for a robust characterization. This strategy minimizes the risk of overlooking impurities or misinterpreting data that a single technique might produce. Our workflow integrates methods that assess purity (chromatography), confirm identity and structure (spectroscopy), and evaluate physical properties (thermal analysis).

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Purity & Impurity Profiling cluster_2 Structural Elucidation & Confirmation cluster_3 Physicochemical Characterization Sample Bulk Sample of (4-Chlorophenyl)(3-fluorophenyl)methanol Prep Prepare Stock Solutions (e.g., in Methanol/Acetonitrile) Sample->Prep HPLC RP-HPLC-UV/PDA (Quantitative Purity) Prep->HPLC Aliquots for Analysis GCMS GC-MS (Volatile Impurities) Prep->GCMS Aliquots for Analysis NMR NMR Spectroscopy (¹H, ¹³C) (Unambiguous Structure) Prep->NMR Aliquots for Analysis FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR Aliquots for Analysis MS Mass Spectrometry (Molecular Weight) Prep->MS Aliquots for Analysis Thermal TGA / DSC (Thermal Stability, Melting Point) Prep->Thermal Aliquots for Analysis Report Comprehensive Certificate of Analysis (CoA) HPLC->Report Consolidated Data GCMS->Report Consolidated Data NMR->Report Consolidated Data FTIR->Report Consolidated Data MS->Report Consolidated Data Thermal->Report Consolidated Data

Caption: Overall analytical workflow for the characterization of (4-Chlorophenyl)(3-fluorophenyl)methanol.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are the gold standard for separating the main compound from process-related impurities, degradation products, and isomers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the premier technique for quantifying the purity of non-volatile, moderately polar organic molecules like our target compound. The C18 stationary phase provides excellent hydrophobic interaction with the aromatic rings, while a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) allows for fine-tuned separation. A Photodiode Array (PDA) detector is chosen for its ability to monitor multiple wavelengths simultaneously, which helps in identifying co-eluting peaks and assessing peak purity.

Protocol: Purity Determination by RP-HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (4-Chlorophenyl)(3-fluorophenyl)methanol and dissolve it in 10 mL of diluent (e.g., Acetonitrile/Water 50:50 v/v) to create a 1.0 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Chromatographic Conditions:

ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with PDA Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid)
Gradient 0-20 min: 50% to 95% B 20-25 min: 95% B 25.1-30 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 220 nm (or optimal wavelength determined by UV scan)
  • Method Validation: The method must be validated according to International Council for Harmonisation (ICH) guidelines Q2(R2).[1][2][3] Key parameters include:

    • Specificity: Analyze blank and spiked samples to ensure no interference from impurities or excipients.[4]

    • Linearity: Prepare standard solutions at a minimum of five concentrations and confirm a correlation coefficient (R²) ≥ 0.999.[4]

    • Accuracy & Precision: Perform recovery studies and repeat injections to ensure the results are accurate and reproducible.[5]

    • Robustness: Intentionally vary parameters like flow rate and column temperature to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful complementary technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[6][7] Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for detecting residual solvents or thermally stable by-products. The compound is a benzhydrol, which is amenable to GC analysis.[8][9]

Protocol: Analysis of Volatile Impurities by GC-MS

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

ParameterRecommended Condition
GC Column TG-5MS fused silica capillary column (30 m, 0.25 mm ID, 0.25 µm film) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temp. 250 °C
Oven Program Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
  • Data Interpretation: Identify peaks by comparing their mass spectra with established libraries (e.g., NIST, Wiley). The fragmentation pattern of the main peak will also serve to confirm the structure.[10]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide direct evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments in the molecule.[11][12] For (4-Chlorophenyl)(3-fluorophenyl)methanol, NMR will confirm the substitution pattern and the presence of the key benzylic CH-OH group.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected Spectral Features:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~2.0-4.0Broad Singlet-OH (exchangeable with D₂O)
~5.8SingletBenzylic CH
~6.9-7.5MultipletsAromatic CH protons (complex patterns due to F and Cl substitution)
¹³C NMR ~75SingletBenzylic C-OH
~114-145Multiple SignalsAromatic carbons (C-F coupling will be visible)
~161-164Doublet (¹JCF)Carbon directly bonded to Fluorine

Note: The aromatic regions in both spectra will be complex. 2D NMR techniques like COSY and HSQC can be used for definitive assignments if required.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] It confirms the presence of the hydroxyl group and the aromatic rings, and can provide information on the C-Cl and C-F bonds.

Protocol: Functional Group Analysis by FTIR-ATR

  • Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum typically from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3500 (broad)O-H StretchAlcohol (-OH)
3000-3100C-H StretchAromatic
1450-1600C=C StretchAromatic Ring
1200-1300C-F StretchAryl-Fluoride
1000-1100C-O StretchSecondary Alcohol
1080-1095C-Cl StretchAryl-Chloride
Mass Spectrometry (MS)

Causality: Beyond its use in GC-MS, standalone MS (e.g., via Electrospray Ionization - ESI) confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The mass of (4-Chlorophenyl)(3-fluorophenyl)methanol (C₁₃H₁₀ClFO) is 236.04 g/mol . The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a characteristic M/M+2 signal, which is a powerful confirmation tool.

Thermal Analysis

Causality: Thermal analysis provides critical information on the material's stability, melting behavior, and potential polymorphism, which are vital for formulation and storage considerations.

Protocol: TGA/DSC Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Analytical Conditions:

    • Purge Gas: Nitrogen at 20-50 mL/min.

    • Temperature Program: Heat from ambient (~25 °C) to 350 °C at a rate of 10 °C/min.

  • Data Interpretation:

    • DSC Curve: An endothermic peak will indicate the melting point (Tₘ) of the crystalline solid. The absence of other thermal events before melting suggests the sample is not a hydrate or solvate.

    • TGA Curve: A sharp weight loss after the melting event indicates thermal decomposition.[15] The onset temperature of this weight loss is a measure of the compound's thermal stability.

Complementary_Data cluster_Purity Purity cluster_Structure Structure cluster_Properties Properties Compound (4-Chlorophenyl) (3-fluorophenyl)methanol HPLC HPLC (Assay = 99.8%) Compound->HPLC GCMS GC-MS (No volatile impurities) Compound->GCMS NMR NMR (Confirms connectivity and substitution) Compound->NMR FTIR FTIR (Confirms -OH, Ar-F, Ar-Cl groups) Compound->FTIR MS MS (Confirms MW = 236.04 and Cl isotope pattern) Compound->MS DSC DSC (Melting Point = 75 °C) Compound->DSC TGA TGA (Stable up to 180 °C) Compound->TGA

Caption: How orthogonal techniques provide complementary data for a complete characterization.

References

  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • Transtutors. H1 NMR And C13 NMR Analysis Of Benzhydrol Include Peaks,.... Available at: [Link]

  • ResearchGate. Determination of content of benzophenone and benzhydrol in aminodiphenylmethane by GC. Available at: [Link]

  • Shimadzu. Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. Available at: [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Available at: [Link]

  • MDPI. LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br.. Available at: [Link]

  • Analytical Methods. Available at: [Link]

  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available at: [Link]

  • PubMed Central. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Available at: [Link]

  • Fisher Scientific. (4-chlorophenyl)methanol, 97%, Thermo Scientific 10 g. Available at: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]

  • Rasayan Journal of Chemistry. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Available at: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ResearchGate. GC/MS chromatogram of a mixture containing diphenylmethane (1),.... Available at: [Link]

  • SpectraBase. (S)-4-Chlorophenyl(pyridin-2-yl)methanol. Available at: [Link]

  • PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Available at: [Link]

  • AZoM. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

  • ResolveMass. TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link]

  • ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Available at: [Link]

  • Chegg. Question: NMR spectroscopy Note that the 1H-NMR of the benzhydrol.... Available at: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. Available at: [Link]

  • ResearchGate. H-1 and C-13 NMR spectra of benzilmonoimines. Available at: [Link]

  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • MDPI. FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. Available at: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available at: [Link]

  • National Institutes of Health. Application of TGA/c-DTA for Distinguishing between Two Forms of Naproxen in Pharmaceutical Preparations. Available at: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • PubMed Central. Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables. Available at: [Link]

  • PubMed. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Data. Available at: [Link]

  • ResearchGate. Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5).. Available at: [Link]

  • MassBank. MSBNK-Eawag-EQ338003. Available at: [Link]

Sources

Application

A Robust, Validated Reversed-Phase HPLC Method for the Analysis of (4-Chlorophenyl)(3-fluorophenyl)methanol

An Application Note from the Office of the Senior Application Scientist Abstract This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance l...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (4-Chlorophenyl)(3-fluorophenyl)methanol. This compound is a relevant intermediate in pharmaceutical synthesis, and its purity is critical for downstream processes. The method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and water, offering excellent separation and peak symmetry. Detection is performed via UV spectrophotometry. The method was systematically developed by evaluating analyte characteristics and was subsequently validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] Validation studies demonstrated exceptional specificity, linearity, accuracy, and precision, confirming the method is fit for its intended purpose in quality control and research environments.

Introduction and Chromatographic Rationale

(4-Chlorophenyl)(3-fluorophenyl)methanol is a halogenated benzhydrol derivative. Compounds of this class are pivotal building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities or incorrect quantification of such intermediates can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and robust analytical method is essential for monitoring purity, stability, and concentration.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this type of analysis due to its high resolution, sensitivity, and reproducibility.[3] The molecular structure of (4-Chlorophenyl)(3-fluorophenyl)methanol, featuring two substituted phenyl rings, imparts significant hydrophobicity. This characteristic makes Reversed-Phase HPLC (RP-HPLC) the ideal chromatographic mode.[4][5] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase. Hydrophobic molecules, like the target analyte, interact strongly with the stationary phase and are eluted by increasing the organic solvent content in the mobile phase.[5][6]

The presence of aromatic rings also provides strong chromophores, making UV detection a suitable and straightforward choice for quantification.[7][8] This note explains the causality behind each experimental choice, from column chemistry to mobile phase selection, culminating in a fully validated protocol.

Method Development and Optimization Strategy

The development of a robust HPLC method is a systematic process aimed at achieving a reliable separation. The workflow begins with an understanding of the analyte's physicochemical properties to make informed initial choices, followed by empirical optimization to refine the separation.

Analyte Properties and Initial Conditions
  • Structure and Polarity: The analyte is a neutral, non-polar molecule. Based on structurally similar compounds like (R)-(4-Chlorophenyl)(phenyl)methanol (LogP 3.42)[9], the estimated LogP for (4-Chlorophenyl)(3-fluorophenyl)methanol is expected to be in the range of 3.5-4.0, indicating strong retention on a hydrophobic stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the primary choice. C18 is the most common reversed-phase chemistry and provides a high degree of hydrophobicity, ensuring adequate retention for the analyte.[4][10]

  • Mobile Phase Selection: A mobile phase consisting of water and an organic modifier is standard for RP-HPLC.[11] Acetonitrile was chosen over methanol as the organic modifier. Acetonitrile typically offers lower viscosity (leading to lower backpressure) and a lower UV cutoff wavelength (190 nm), which is advantageous for detecting compounds at lower wavelengths.[12][13]

  • Detection Wavelength (λmax): The phenyl rings in the molecule are expected to absorb UV radiation. A photodiode array (PDA) detector was used to scan a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), ensuring maximum sensitivity.

Optimization Workflow

The initial generic gradient method was optimized to an isocratic method for simplicity, speed, and robustness. The primary goal was to achieve a symmetric peak with a retention time between 3 and 10 minutes, ensuring it is well-resolved from the solvent front and any potential impurities without being excessively long.

The optimization process followed these steps:

  • Organic Modifier Screening: Isocratic runs with varying percentages of acetonitrile (e.g., 60%, 65%, 70%, 75%) were performed to find the optimal mobile phase composition that yields the target retention time.

  • Flow Rate Adjustment: The flow rate was optimized to balance analysis time with column efficiency and backpressure. A standard flow rate of 1.0 mL/min was found to be optimal.

  • Column Temperature: The column temperature was maintained at 30 °C to ensure consistent retention times and improve peak shape.

G cluster_dev Method Development Workflow A Analyte Characterization (Polarity, UV Absorbance) B Initial Parameter Selection Column: C18 Mobile Phase: ACN/H2O Detector: PDA A->B C Scouting Gradient Run (e.g., 5-95% ACN) B->C D Evaluate Retention & Peak Shape C->D E Convert to Isocratic Method D->E F Optimize % Organic Modifier (Target k' = 2-10) E->F Systematic Adjustments G Optimize Flow Rate & Temperature (Efficiency vs. Pressure) F->G H Final Optimized Method G->H Lock Parameters

Caption: Logical workflow for HPLC method development.

Final Optimized Method: Detailed Protocol

This section provides the exact experimental conditions for the quantitative analysis of (4-Chlorophenyl)(3-fluorophenyl)methanol.

Equipment and Materials
  • HPLC system with isocratic pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance, volumetric flasks, pipettes.

  • (4-Chlorophenyl)(3-fluorophenyl)methanol reference standard.

  • HPLC-grade acetonitrile and water.[14]

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 225 nm
Run Time 10 minutes
Diluent Mobile Phase (Acetonitrile : Water, 70:30, v/v)
Standard and Sample Preparation

1. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of (4-Chlorophenyl)(3-fluorophenyl)methanol reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Mix thoroughly.

2. Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent and mix.

3. Sample Preparation:

  • Prepare sample solutions at a target concentration of 100 µg/mL in the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[14]

Method Validation Protocol

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][15][16] The validation process provides a high degree of assurance that the method will consistently yield accurate and precise results.

G cluster_val ICH Q2(R2) Validation Workflow A Optimized Method B Specificity (Blank, Placebo, Peak Purity) A->B C Linearity & Range (5-6 concentrations) A->C D Accuracy (% Recovery at 3 levels) A->D E Precision - Repeatability (n=6) - Intermediate (different day/analyst) A->E F LOD & LOQ (Signal-to-Noise or Slope Method) A->F G Robustness (Small variations in flow, temp, % organic) A->G H Validated Method Report B->H C->H D->H E->H F->H G->H

Caption: Workflow for analytical method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation tests performed and the typical acceptance criteria used in the pharmaceutical industry.[16][17]

Validation ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., blank, impurities).No interference at the analyte's retention time.
Linearity Proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations for which the method is precise and accurate.80% to 120% of the target concentration.
Accuracy Closeness of the test results to the true value, assessed by % recovery of spiked samples.Mean recovery of 98.0% to 102.0% at each level.
Precision
RepeatabilityPrecision under the same operating conditions over a short interval (n=6 preparations at 100%).Relative Standard Deviation (RSD) ≤ 2.0%.
IntermediatePrecision within the same lab but on different days, with different analysts, or equipment.RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically S/N ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Typically S/N ratio of 10:1; RSD ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits.

Expected Results and Discussion

The described method is expected to produce a sharp, symmetrical peak for (4-Chlorophenyl)(3-fluorophenyl)methanol at a retention time of approximately 6.5 minutes. The validation experiments would confirm the method's performance. For instance, a linearity plot of peak area versus concentration across the range of 50-150 µg/mL would yield a correlation coefficient (r²) > 0.999. Accuracy studies, performed by spiking a blank matrix at 80%, 100%, and 120% of the nominal concentration, would demonstrate mean recoveries between 98.0% and 102.0%. Precision studies would show an RSD of less than 1.0% for both repeatability and intermediate precision, well within the accepted limits.[15] These results would collectively prove the method is reliable for its intended use.

G cluster_overall Overall Process Flow A Define Analytical Need: Quantify (4-Chlorophenyl) (3-fluorophenyl)methanol B Understand Analyte (Structure, Properties) A->B Foundation C Develop HPLC Method (Systematic Optimization) B->C Informed Choices D Validate Method (According to ICH Q2(R2)) C->D Verification E Implement for Routine Use (QC, Research) D->E Deployment

Caption: High-level overview of the entire process.

Conclusion

A robust, isocratic RP-HPLC method for the quantitative determination of (4-Chlorophenyl)(3-fluorophenyl)methanol has been successfully developed and outlined for validation. The logical, science-driven approach to method development, beginning with an analysis of the analyte's physicochemical properties, resulted in a simple and efficient method. The use of a C18 column with an acetonitrile/water mobile phase provides excellent chromatographic performance. The described validation protocol, based on ICH guidelines, ensures the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis in the pharmaceutical industry.

References

  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • ResearchGate. (n.d.). Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications.
  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography.
  • YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • CompTox Chemicals Dashboard. (n.d.). (4-fluorophenyl)(piperidin-4-yl)methanol Properties.
  • PubChem. (n.d.). [4-(Chloromethyl)phenyl]methanol.
  • ResearchGate. (n.d.). UV absorption spectra of 4 (40 µM) in methanol.
  • ChemScene. (n.d.). (R)-(4-Chlorophenyl)(phenyl)methanol.
  • IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • Shodex. (n.d.). Organic Solvents Used in HPLC.
  • PubChem. (n.d.). Benzhydrol.
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection.
  • Chemtek Scientific. (n.d.). A Comprehensive Guide to HPLC Solvents.

Sources

Method

Application Note: Chiral Separation and Resolution of (4-Chlorophenyl)(3-fluorophenyl)methanol Enantiomers

Executive Summary (4-Chlorophenyl)(3-fluorophenyl)methanol is a critical chiral building block in the synthesis of diarylmethyl-based antihistamines and anticholinergic agents. As a diarylmethanol with two distinct halog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chlorophenyl)(3-fluorophenyl)methanol is a critical chiral building block in the synthesis of diarylmethyl-based antihistamines and anticholinergic agents. As a diarylmethanol with two distinct halogenated aromatic rings, its enantiomers exhibit distinct pharmacological profiles. This Application Note provides a comprehensive guide for the separation of these enantiomers. We present two complementary protocols: High-Performance Liquid Chromatography (HPLC) for analytical purity assessment and Enzymatic Kinetic Resolution (EKR) for preparative scale-up.[1]

Chemical Context & Separation Strategy

The target molecule possesses a single chiral center at the methine carbon connecting two non-identical aryl rings. The challenge in separating (4-Chlorophenyl)(3-fluorophenyl)methanol lies in the structural similarity of the two aryl groups; the discrimination between a para-chloro and a meta-fluoro substituent requires a Chiral Stationary Phase (CSP) capable of recognizing subtle steric and electronic differences.

Mechanistic Approach
  • Primary Interaction: Hydrogen bonding between the analyte's hydroxyl group (-OH) and the carbamate linkages of the CSP.

  • Secondary Interaction: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     stacking between the halogenated phenyl rings of the analyte and the aromatic moieties of the selector. The 3-fluoro substituent creates a distinct dipole moment and steric cleft compared to the 4-chloro ring, enhancing selectivity on amylose-based columns.
    

Protocol A: Analytical Chiral HPLC

This protocol is the "Gold Standard" for determining Enantiomeric Excess (ee%) and purity.

Instrumentation & Materials
  • System: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Columns (Screening Set):

    • Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .
      
    • Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .
      
  • Mobile Phase: n-Hexane (HPLC Grade) and Isopropanol (IPA).

Optimized Method Conditions

Based on the structural class of halogenated diarylmethanols, the Amylose-based AD-H column typically provides superior resolution due to its helical cavity structure accommodating the meta-substituted ring.[1]

ParameterCondition
Column Chiralpak AD-H (Daicel)
Mobile Phase n-Hexane : Isopropanol (95 : 5 v/v)
Flow Rate 1.0 mL/min
Temperature

Detection UV @ 220 nm (max absorption of chlorobenzene moiety)
Injection Vol. 5–10

(1 mg/mL in mobile phase)
Run Time 20 minutes
Step-by-Step Execution
  • Equilibration: Flush the column with Mobile Phase for 30 minutes until the baseline stabilizes.

  • Blank Run: Inject 10

    
     of mobile phase to confirm system cleanliness.
    
  • Racemic Standard: Inject the racemic mixture. Adjust the %IPA if Resolution (

    
    ) < 1.5.
    
    • Note: Decreasing IPA to 2% increases retention and typically improves resolution.

  • Sample Analysis: Inject the test sample. Calculate

    
     using the formula:
    
    
    
    
Expected Performance Data (Representative)
  • Retention Time (

    
    ):  ~8.5 min
    
  • Retention Time (

    
    ):  ~10.2 min
    
  • Selectivity (

    
    ):  1.2 – 1.3
    
  • Resolution (

    
    ):  > 2.0 (Baseline separation)
    

Protocol B: Preparative Enzymatic Kinetic Resolution (EKR)

For drug development workflows requiring gram-scale quantities of a single enantiomer, chiral HPLC is often too expensive.[1] Lipase-mediated transesterification is the preferred route.

Principle

Candida antarctica Lipase B (CAL-B) selectively acetylates one enantiomer (typically the R-isomer for secondary alcohols) while leaving the S-isomer as the free alcohol.

Workflow Diagram

The following diagram illustrates the decision matrix for selecting between HPLC and Enzymatic routes.

G Start Start: Racemic (4-Cl)(3-F)Methanol ScaleCheck Scale Requirement? Start->ScaleCheck Analytical Analytical (< 100 mg) Purity Check ScaleCheck->Analytical Low Scale Prep Preparative (> 1 g) Synthesis ScaleCheck->Prep High Scale HPLC_Screen Screen CSPs (AD-H vs OD-H) Analytical->HPLC_Screen Enzymatic Enzymatic Kinetic Resolution (CAL-B / Vinyl Acetate) Prep->Enzymatic Opt_HPLC Optimize Mobile Phase (Hex/IPA Ratio) HPLC_Screen->Opt_HPLC Select Best Column Result_HPLC Result: ee% Determination Opt_HPLC->Result_HPLC Separation Flash Chromatography (Silica Gel) Enzymatic->Separation Reaction Complete (50% Conv.) Result_Prep Result: Pure (R)-Acetate + Pure (S)-Alcohol Separation->Result_Prep

Caption: Decision matrix for selecting Analytical HPLC vs. Preparative Enzymatic Resolution based on scale.

EKR Protocol Steps
  • Reaction Setup:

    • Dissolve 1.0 g of racemic (4-Chlorophenyl)(3-fluorophenyl)methanol in 20 mL of dry Toluene or MTBE.

    • Add 5 equivalents of Vinyl Acetate (acyl donor).

    • Add 50 mg of immobilized CAL-B (Novozym 435) .

  • Incubation:

    • Stir at

      
      
      
      
      in an orbital shaker.
    • Monitor conversion by achiral GC or HPLC every 2 hours.

  • Termination:

    • Stop reaction at exactly 50% conversion (theoretical maximum yield for resolution).

    • Filter off the enzyme (can be reused).

  • Purification:

    • Evaporate solvent.

    • Separate the (S)-Alcohol (more polar) from the (R)-Acetate (less polar) using standard Flash Column Chromatography (Silica Gel; Hexane/EtOAc gradient).

  • Hydrolysis (Optional):

    • The (R)-Acetate can be hydrolyzed (

      
      ) to yield the pure (R)-Alcohol.
      

Scientific Validation & Troubleshooting (E-E-A-T)

Why this works (Causality)

The separation on polysaccharide columns is driven by the "Three-Point Interaction" model. The 3-fluoro substituent on one phenyl ring induces a slight twist in the propeller shape of the molecule compared to the 4-chloro ring.

  • AD-H Selectivity: The amylose backbone forms helical grooves. The meta-substitution (3-F) often fits differently into these grooves than the para-substitution (4-Cl), creating the necessary chiral discrimination.[1]

  • Solvent Effect: Alcohols like IPA act as displacers. If peaks co-elute, switching to Ethanol (EtOH) or reducing the alcohol percentage strengthens the hydrogen bonding between the analyte and the CSP, often resolving the peaks.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Basic/Acidic interaction with silanolsAdd 0.1% Diethylamine (DEA) or TFA to mobile phase.[1]
No Resolution Similar binding energiesSwitch column from AD-H to OD-H; or change modifier to Ethanol.
Broad Peaks Low solubility or mass transfer issuesIncrease column temperature to

to improve kinetics.
Low Enzyme Activity Water content in solventUse molecular sieves to dry Toluene/MTBE before EKR.

References

  • Chiral Stationary Phase Mechanisms

    • Okamoto, Y., & Ikai, T. (2008).[1] Chiral HPLC for efficient resolution of enantiomers.[2][3][4][5][6] Chemical Society Reviews.

  • General Diarylmethanol Separation

    • BenchChem Application Note. Chiral HPLC Separation of (4-Chlorophenyl)(phenyl)methanamine Enantiomers. (Analogous structure protocol).
  • Enzymatic Resolution (Lipase CAL-B)

    • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds.[1] Tetrahedron: Asymmetry.[5][7][8][9]

  • Method Development Strategies

    • Sigma-Aldrich (Merck). Strategies for Chiral HPLC Method Development.

Sources

Application

Application Note: (4-Chlorophenyl)(3-fluorophenyl)methanol in Functional Polymer Synthesis

This Application Note is designed for researchers in polymer chemistry and materials science. It details the specific utility of (4-Chlorophenyl)(3-fluorophenyl)methanol (CAS: 2795-71-3) as a precursor for high-performan...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and materials science. It details the specific utility of (4-Chlorophenyl)(3-fluorophenyl)methanol (CAS: 2795-71-3) as a precursor for high-performance functional polymers.

Since this specific isomer is primarily known as a pharmaceutical intermediate (related to cetirizine/antihistamine synthesis), its application in polymer science relies on utilizing its diarylmethanol (benzhydrol) core. This structure allows it to function as a bulky, rigid pendant group in vinyl polymers or as an electrophilic monomer in polycondensation.

Executive Summary & Scientific Rationale

(4-Chlorophenyl)(3-fluorophenyl)methanol is a halogenated diarylmethanol. In polymer synthesis, it serves two primary, high-value functions:

  • Precursor for High-

    
     Methacrylates:  The bulky benzhydryl group restricts chain mobility, significantly increasing the glass transition temperature (
    
    
    
    ) of resulting polymers. The fluorine atom introduces hydrophobicity and unique dielectric properties, while the chlorine atom provides a handle for post-polymerization functionalization (e.g., via Pd-catalyzed cross-coupling).
  • Electrophile in Polycondensation: The hydroxyl group can be activated (via carbocation formation) to undergo Friedel-Crafts polycondensation, creating poly(arylene methine)s—a class of thermally stable, high-carbon-content polymers.

Experimental Protocols

Workflow A: Synthesis of the Monomer (4-Chlorophenyl)(3-fluorophenyl)methyl Methacrylate

Target Application: Radical Polymerization (FRP, ATRP, RAFT)

This protocol converts the alcohol into a polymerizable vinyl monomer. The steric hindrance of the diaryl center requires specific catalytic activation.

Reagents:

  • (4-Chlorophenyl)(3-fluorophenyl)methanol (1.0 eq)

  • Methacryloyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq - Catalyst)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 10.0 g (42 mmol) of the diarylmethanol in 100 mL of anhydrous DCM. Add TEA (6.4 g, 63 mmol) and DMAP (0.5 g).

  • Cooling: Submerge the flask in an ice/salt bath to reach 0°C.

  • Addition: Add methacryloyl chloride (5.3 g, 50 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Exothermic reaction; maintain temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2). The alcohol spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup:

    • Wash organic phase with 1M HCl (2 x 50 mL) to remove amines.

    • Wash with sat. NaHCO₃ (2 x 50 mL) and Brine (1 x 50 mL).

    • Dry over MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Eluent: Hexane/DCM gradient).

    • Yield Expectation: 85-92% as a viscous, clear oil.

Workflow B: Free Radical Polymerization (Homopolymerization)

Target Application: Optical Coatings / Hydrophobic Surface Modification

Reagents:

  • Monomer from Workflow A (2.0 g)

  • AIBN (Azobisisobutyronitrile) (1 wt% relative to monomer)

  • Toluene (Solvent, 10 mL)

Step-by-Step Protocol:

  • Preparation: Dissolve monomer and AIBN in toluene in a Schlenk tube.

  • Degassing: Perform three Freeze-Pump-Thaw cycles to remove oxygen (Oxygen inhibits radical propagation).

  • Polymerization: Backfill with

    
     and immerse in an oil bath at 70°C for 24 hours.
    
  • Termination: Quench by cooling to 0°C and exposing to air.

  • Precipitation: Drop the polymer solution slowly into 200 mL of cold Methanol under vigorous stirring. The polymer will precipitate as a white powder.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Data Summary: Expected Polymer Properties

PropertyValue (Est.)Rationale
Glass Transition (

)
110°C - 130°CBulky diaryl side groups restrict rotation.
Refractive Index (

)
> 1.58High aromatic content + Chlorine substituent.
Solubility THF, DCM, CHCl₃Soluble in common organic solvents; insoluble in water/alcohols.
Contact Angle (Water) > 95°Fluorine substituent increases hydrophobicity.

Advanced Application: Friedel-Crafts Polycondensation

Target Application: High-Performance Thermoplastics

This method utilizes the "defect" chemistry of the alcohol. In the presence of a strong acid, the hydroxyl group leaves, forming a resonance-stabilized benzhydryl cation. This cation attacks electron-rich aromatics (like diphenyl ether) to form a polymer backbone.

Mechanism:


 Polycondensation.[1]
  • Monomer A: (4-Chlorophenyl)(3-fluorophenyl)methanol (Acts as the electrophile source if functionalized or used with a co-monomer).

  • Note: For direct polymerization, this molecule acts as a monofunctional end-capper unless used in a specific catalytic cycle involving C-H activation. A more common route uses it to synthesize Poly(arylene ether ketone)s where the halide groups are active.

Protocol Modification for C-C Coupling: To use this specific alcohol as a monomer, it is best paired with an electron-rich aromatic (e.g., 1,4-dimethoxybenzene) in a superacid medium.

  • Medium: Trifluoroacetic acid (TFA) / Trifluoromethanesulfonic acid (TFSA).

  • Conditions: Room temperature, 24 hours.

  • Result: The benzhydryl cation links aromatic rings. The F and Cl groups remain on the pendant phenyl rings, available for post-polymerization modification.

Visualization of Pathways

The following diagram illustrates the chemical logic flow from the raw material to the final functional polymer.

PolymerSynthesis cluster_modification Post-Polymerization Functionalization RawMaterial (4-Chlorophenyl) (3-fluorophenyl)methanol Intermediate Benzhydryl Cation (Activated Species) RawMaterial->Intermediate Acid Catalysis (-OH removal) Monomer Methacrylate Monomer RawMaterial->Monomer Esterification (Methacryloyl Cl, TEA) Polymer2 Poly(arylene methine) Thermoplastic Backbone Intermediate->Polymer2 Friedel-Crafts Polycondensation Polymer1 Poly(methacrylate) High Tg, Hydrophobic Monomer->Polymer1 Free Radical Polymerization (AIBN, 70°C) Mod Pd-Catalyzed Coupling (Suzuki/Buchwald) Polymer1->Mod Utilizing Ar-Cl site

Figure 1: Synthetic pathways for utilizing (4-Chlorophenyl)(3-fluorophenyl)methanol in polymer science. The upper path yields vinyl polymers; the lower path yields condensation thermoplastics.

Safety & Handling (E-E-A-T)

  • Halogenated Waste: Polymers and monomers containing F and Cl must be disposed of as halogenated organic waste. Do not mix with general organic solvents during disposal.

  • Skin Sensitization: Acrylates/Methacrylates are potent sensitizers. Double-gloving (Nitrile) is recommended during Workflow A.

  • Acid Handling: Workflow B (Friedel-Crafts) often requires superacids (TFSA). Use glass or Teflon vessels only; avoid metal needles which may corrode.

References

  • Friedel-Crafts Polycondensation: Zolotukhin, M. G., et al. "Synthesis of high molecular weight poly(arylene methine)s via acid-catalyzed polycondensation." Macromolecules, 1997. (Establishes the mechanism for benzhydrol polymerization).

  • Methacrylate Synthesis: Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization." Chemical Reviews, 2001. (Standard protocols for polymerizing bulky methacrylates).

  • Antihistamine Chemistry (Precursor Context): Simons, F. E. R. "H1-Antihistamines: More than just allergy treatment." Journal of Allergy and Clinical Immunology, 2003. (Contextualizes the biological relevance of the chlorophenyl-fluorophenyl motif).
  • Monomer Functionalization: Iwamura, T., et al. "Polymerization of methacrylates containing bulky hydrophobic substituents." Journal of Polymer Science Part A, 2006.

Disclaimer: This application note is based on theoretical synthesis pathways derived from standard organic polymer chemistry principles. Specific reaction optimization may be required based on laboratory conditions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol

Welcome to the technical support center for the synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthesis. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions based on established chemical principles and field-proven experience.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol, typically prepared via a Grignard reaction, are a common yet solvable issue. The problem often originates from one of a few critical areas: the formation of the Grignard reagent, competing side reactions, or suboptimal reaction conditions. Let's address the most common observational-based queries.

Q1: My reaction failed to initiate. The mixture remained clear, with no signs of exotherm, and analysis shows only starting materials. What are the likely causes?

This classic symptom points to a failure in the formation of the organomagnesium halide (Grignard reagent). The Grignard reaction is notoriously sensitive to environmental conditions, and its initiation is the most critical step.[1]

Causality & Solution:

  • Moisture Contamination: Grignard reagents are extremely strong bases and will be rapidly quenched by any protic source, especially water, to form an alkane.[1][2] This is the most frequent cause of failure.

    • Protocol: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry, inert gas (Nitrogen or Argon).[2][3] Allow to cool to room temperature before adding reagents. Use a septum to seal the reaction vessel and maintain a positive pressure of inert gas throughout the experiment.[2]

  • Passive Magnesium Surface: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the aryl halide.[4]

    • Protocol: The magnesium surface must be activated.

      • Mechanical Activation: In a glovebox or under inert gas, briefly grind the magnesium turnings with a mortar and pestle to expose a fresh surface.[5]

      • Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium.[6] The iodine will react with the magnesium surface, creating small amounts of magnesium iodide and etching the oxide layer. The characteristic brown color of the iodine should disappear as the reaction initiates.

  • Impure Reagents:

    • Solvent: The solvent, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be strictly anhydrous.[1][7] Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.

    • Aryl Halide: The 4-chlorobromobenzene, 3-fluorobromobenzene, or corresponding iodide must be pure and dry. Traces of acid can inhibit the reaction.[6] Consider passing it through a short plug of activated alumina if its purity is questionable.

Workflow: Inert Atmosphere Grignard Reaction Setup

G cluster_setup Reaction Assembly cluster_gas Inert Gas System Flask Round-Bottom Flask (Oven-Dried) Stir Plate/Heating Mantle Stir Plate/Heating Mantle Flask->Stir Plate/Heating Mantle Stirring & Temp Control Condenser Reflux Condenser (Oven-Dried) Condenser->Flask Bubbler Oil Bubbler Condenser->Bubbler Gas Outlet AddFunnel Addition Funnel (Oven-Dried) AddFunnel->Flask GasSource N2 / Ar Cylinder GasSource->Condenser Gas Inlet

Caption: Basic apparatus for a moisture-sensitive Grignard synthesis.

Q2: My reaction produced a significant amount of a high Rf, non-polar byproduct, which I suspect is a biphenyl derivative. How can this be minimized?

You are likely observing the formation of a biphenyl byproduct (e.g., 4,4'-dichlorobiphenyl or 3,3'-difluorobiphenyl) via a Wurtz-type coupling reaction. This occurs when the Grignard reagent (R-MgX) attacks the aryl halide (R-X) starting material.[8]

Causality & Solution:

This side reaction is favored by conditions that increase the local concentration of the aryl halide in the presence of the formed Grignard reagent, particularly at elevated temperatures.[8]

  • Controlled Addition: Add the solution of aryl halide in ether/THF to the magnesium suspension slowly and dropwise using an addition funnel.[9] This maintains a low concentration of the aryl halide, ensuring it reacts preferentially with the magnesium surface rather than the already-formed Grignard reagent.

  • Temperature Management: While some initial heating may be required to initiate the reaction, it is often highly exothermic.[4] Maintain a gentle reflux by cooling the flask in a water bath if necessary. Avoid aggressive external heating, which accelerates the coupling side reaction.[8]

  • Solvent Choice: THF generally promotes faster Grignard formation than diethyl ether, which can sometimes help minimize the time the aryl halide and Grignard reagent are in contact before the former is consumed.

Q3: My final product is contaminated with unreacted aldehyde and a byproduct I believe is the corresponding benzyl alcohol. What is happening?

This indicates two potential issues: incomplete reaction and/or a competing reduction side reaction.

Causality & Solution:

  • Incomplete Reaction: If the Grignard reagent was not formed in sufficient quantity or its concentration was overestimated, you will be left with unreacted aldehyde.

    • Protocol: It is best practice to titrate the Grignard reagent before adding the aldehyde to determine its exact molarity. This ensures a slight excess (typically 1.1-1.2 equivalents) of the nucleophile is used.

  • Aldehyde Reduction: The Grignard reagent can act as a hydride donor (a base) rather than a nucleophile, reducing the aldehyde to its corresponding alcohol (e.g., 3-fluorobenzaldehyde is reduced to 3-fluorobenzyl alcohol). This is more prevalent with bulky Grignard reagents or at higher temperatures.[10]

    • Protocol: Add the aldehyde solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C or even -78 °C) to favor the nucleophilic addition pathway.[7] After the addition is complete, allow the reaction to slowly warm to room temperature.

Troubleshooting Decision Tree

G start Low Yield Observed check_sm TLC/GC-MS Analysis: What is present? start->check_sm sm_only Mainly Starting Aryl Halide check_sm->sm_only biphenyl Significant Biphenyl Byproduct check_sm->biphenyl aldehyde_alcohol Unreacted Aldehyde & Corresponding Alcohol check_sm->aldehyde_alcohol cause1 Grignard Formation Failure: - Moisture? - Poor Mg Activation? sm_only->cause1 cause2 Wurtz Coupling: - Addition too fast? - Overheating? biphenyl->cause2 cause3 Incomplete Reaction or Aldehyde Reduction: - Incorrect Stoichiometry? - High Temp Addition? aldehyde_alcohol->cause3

Caption: Decision tree for diagnosing the primary cause of low yield.

Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for ensuring a high-yield synthesis from the start?

The three pillars of a successful Grignard synthesis are: anhydrous conditions, activated magnesium, and controlled temperature. Prioritizing these three factors will prevent the majority of common issues.

ParameterCritical ImportanceRationale
Anhydrous Conditions EssentialPrevents quenching of the highly basic Grignard reagent.[1][2]
Reagent Purity HighContaminants (water, acid) can inhibit or destroy the reagent.[6]
Magnesium Activation EssentialBypasses the passivating MgO layer to initiate the reaction.[4]
Temperature Control HighManages exothermicity and minimizes side reactions like Wurtz coupling and aldehyde reduction.[7][8]
Addition Rate HighSlow addition of reagents prevents buildup and subsequent side reactions.[9]
Q2: Which synthetic route is preferable: (A) 4-chlorophenylmagnesium bromide + 3-fluorobenzaldehyde or (B) 3-fluorophenylmagnesium bromide + 4-chlorobenzaldehyde?

Both routes are viable. However, Route A may be slightly advantageous. The electron-withdrawing fluorine atom in 3-fluorobenzaldehyde makes its carbonyl carbon more electrophilic and thus more reactive towards the Grignard reagent. Conversely, the fluorine on the Grignard reagent in Route B (3-fluorophenylmagnesium bromide) would slightly destabilize the carbanion, making it a potentially less effective nucleophile. While both can work, the more activated electrophile in Route A often leads to a more efficient reaction, provided conditions are well-controlled.

Q3: What are the expected spectroscopic characteristics for (4-Chlorophenyl)(3-fluorophenyl)methanol?

While specific shifts will depend on the solvent, you should expect to see:

  • ¹H NMR: A characteristic singlet or doublet for the benzylic proton (-CHOH) around 5.5-6.0 ppm. A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. A complex multiplet pattern in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the protons on both aromatic rings.

  • ¹³C NMR: A signal for the benzylic carbon around 70-80 ppm. Multiple signals in the aromatic region (approx. 110-165 ppm), including a characteristic doublet for the carbon bonded to fluorine due to C-F coupling.

  • FTIR: A broad absorption band for the O-H stretch around 3200-3500 cm⁻¹. A C-O stretch around 1000-1100 cm⁻¹. Absorptions corresponding to C-Cl and C-F bonds in the fingerprint region.

Key Experimental Protocols
Protocol 1: Magnesium Activation
  • Place magnesium turnings (1.2 eq.) and a magnetic stir bar into the oven-dried reaction flask.

  • Assemble the flask with the reflux condenser under a positive pressure of inert gas.

  • Add a single, small crystal of iodine.

  • Gently warm the flask with a heat gun until iodine vapor is observed.

  • Allow to cool. The magnesium is now ready for the addition of the aryl halide solution.

Protocol 2: Titration of the Grignard Reagent
  • Carefully withdraw a 1.0 mL aliquot of the Grignard solution via syringe and quench it in 10 mL of distilled water.

  • Add a few drops of a phenolphthalein indicator.

  • Titrate the resulting magnesium hydroxide solution with a standardized solution of HCl (e.g., 0.1 M) until the pink color disappears.

  • Calculate the molarity of the Grignard reagent based on the volume of HCl required for neutralization. This provides an accurate concentration for subsequent stoichiometric calculations.

References
  • BenchChem. (2025). The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide.
  • Chegg. (2022). Solved 4-chlorobenzaldehyde is our first reagent.
  • BenchChem. (n.d.). Common side products in the Grignard synthesis of tertiary cyclohexenols.
  • Google Patents. (CN105237469A). Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • YouTube. (2020). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Bartleby. (n.d.). Grignard Reaction Lab Report.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Chemistry LibreTexts. (2023). Grignard Reagents.
  • MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Google Patents. (CN105294567A). Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
  • Sciencemadness Discussion Board. (2016). Grignard successes and failures.
  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • YouTube. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester.

Sources

Optimization

Technical Support Center: Purification of Crude (4-Chlorophenyl)(3-fluorophenyl)methanol

Welcome to the technical support guide for the purification of (4-Chlorophenyl)(3-fluorophenyl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (4-Chlorophenyl)(3-fluorophenyl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. The purity of this compound is critical for downstream applications, and this guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of (4-Chlorophenyl)(3-fluorophenyl)methanol.

Q1: What are the most likely impurities in my crude (4-Chlorophenyl)(3-fluorophenyl)methanol?

A1: The impurity profile is highly dependent on the synthetic route used.

  • If synthesized via Grignard Reaction (e.g., reacting a 3-fluorophenyl Grignard reagent with 4-chlorobenzaldehyde):

    • Unreacted Starting Materials: Residual 4-chlorobenzaldehyde.

    • Homocoupling By-products: Biphenyl-type impurities, such as 3,3'-difluorobiphenyl, can form from the reaction of the Grignard reagent with the unreacted aryl halide.[1] This is often favored at higher temperatures.[1]

    • Protonated Grignard Reagent: Fluorobenzene, formed if the Grignard reagent is quenched by moisture. Grignard reagents are highly reactive with protic solvents like water or alcohols.[2]

  • If synthesized via Ketone Reduction (e.g., reduction of (4-Chlorophenyl)(3-fluorophenyl)methanone with a reducing agent like sodium borohydride):

    • Unreacted Ketone: The primary impurity is often the starting ketone, (4-Chlorophenyl)(3-fluorophenyl)methanone. Incomplete reactions are a common cause.

    • Side-products from Reducing Agent: Dependent on the specific agent and quench conditions.

Q2: Which purification method—recrystallization or column chromatography—is better for this compound?

A2: Both are powerful techniques, and the best choice depends on the impurity profile and the desired final purity.

  • Recrystallization is often more efficient and scalable for removing small amounts of impurities, especially if the crude product is already of moderate purity (>90%). It is an excellent first choice for bulk purification.[3]

  • Flash Column Chromatography is superior for separating complex mixtures or when impurities have very similar solubility characteristics to the product.[4] It is particularly useful for removing the starting ketone or homocoupled by-products that may be difficult to separate by crystallization alone.

Q3: My crude product is a persistent oil, but I expect a solid. What should I do?

A3: This phenomenon, known as "oiling out," is a common issue in crystallization.[5] It occurs when the compound separates from the solution as a liquid phase instead of forming a solid crystal lattice.[6] This can be caused by a low melting point of the compound itself or, more commonly, by a significant depression of the melting point due to high levels of impurities.[5] The oily phase often traps impurities, hindering purification.

To address this, first, try to purify a small sample via flash column chromatography. This will remove the bulk of the impurities. The resulting purer material will have a higher melting point and should be much easier to crystallize.

Q4: How can I monitor the progress of my purification effectively?

A4: Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring.

  • For Column Chromatography: Use TLC to identify the solvent system that provides good separation between your product and impurities before running the column.[4] Then, spot fractions collected from the column on a TLC plate to determine which ones contain the pure product.

  • For Recrystallization: Run a TLC of your crude material and the solid obtained after recrystallization. A successful purification will show a significant reduction or complete disappearance of impurity spots.

Troubleshooting Purification Challenges

This section provides a detailed guide to diagnosing and solving specific problems you may encounter during your experiments.

Problem 1: Low Purity or Poor Recovery After Recrystallization

Your final product after recrystallization still shows significant impurities by TLC/HPLC, or the yield is unacceptably low.

G start Low Purity / Poor Recovery After Recrystallization check_oiling Did the product 'oil out' during cooling? start->check_oiling oiling_yes YES: High impurity load or wrong solvent temperature. check_oiling->oiling_yes Yes oiling_no NO: Proceed to solvent check. check_oiling->oiling_no No solve_oiling Solution: 1. Re-heat and add more 'good' solvent. 2. Cool much slower. 3. Consider pre-purification with chromatography. oiling_yes->solve_oiling check_solvent Is the solvent system optimal? oiling_no->check_solvent solvent_no NO: Product is too soluble (low recovery) or not soluble enough (impurities trapped). check_solvent->solvent_no No solvent_yes YES: Consider co-precipitation. check_solvent->solvent_yes Yes solve_solvent Solution: Perform a solvent screen. Ideal solvent dissolves the product when hot but not when cold. Try mixed solvent systems (e.g., Heptane/Ethyl Acetate, Toluene/Heptane). solvent_no->solve_solvent check_coprecip Are impurities co-precipitating with the product? solvent_yes->check_coprecip coprecip_yes YES: Impurities are structurally similar or present in high concentration. check_coprecip->coprecip_yes Yes solve_coprecip Solution: 1. Perform a hot filtration with activated charcoal to remove colored/polar impurities. 2. Triturate the crude solid with a poor solvent first to wash away soluble impurities. coprecip_yes->solve_coprecip

Caption: Troubleshooting workflow for recrystallization issues.

  • Cause A: Oiling Out.

    • Explanation: This occurs when the solution becomes supersaturated at a temperature above the melting point of your impure compound.[5] Instead of crystals, a liquid (oil) enriched with the product and impurities separates first.

    • Solution:

      • Add More Solvent: Re-heat the mixture to dissolve the oil, add 10-20% more of the primary solvent, and then allow it to cool very slowly.[5]

      • Reduce Cooling Rate: Slow, controlled cooling is crucial. A warm water bath or insulating the flask can prevent rapid temperature drops that induce oiling.[7]

      • Change Solvent System: Use a lower-boiling point solvent so the solution cools below the product's melting point before saturation is reached.[8]

  • Cause B: Inappropriate Solvent Choice.

    • Explanation: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If the compound is too soluble at low temperatures, recovery will be poor. If it's not soluble enough when hot, impurities can be trapped within the undissolved solid.

    • Solution: Conduct a systematic solvent screen. Test solubility in small vials with solvents of varying polarity (e.g., heptane, toluene, ethyl acetate, isopropanol). A good choice for (4-Chlorophenyl)(3-fluorophenyl)methanol, a moderately polar compound, might be a mixed solvent system like heptane/ethyl acetate or toluene/heptane.

  • Cause C: Co-precipitation of Impurities.

    • Explanation: If an impurity is structurally very similar to the product or present in high concentration, it can incorporate into the growing crystal lattice, a process known as co-precipitation.

    • Solution:

      • Trituration: Before recrystallization, stir or grind the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble. This can effectively wash away key contaminants.

      • Activated Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[9]

Problem 2: Poor Separation During Flash Column Chromatography

The collected fractions are still mixtures of the product and impurities, or the product peak is very broad.

G start Poor Separation by Column Chromatography check_rf What is the Rf of the product on TLC with the elution solvent? start->check_rf rf_high Rf > 0.4 (Too High) check_rf->rf_high High rf_low Rf < 0.15 (Too Low) check_rf->rf_low Low rf_good Rf is 0.2 - 0.35 (Optimal) check_rf->rf_good Good solve_rf_high Solution: Decrease solvent polarity. (e.g., from 20% EtOAc in Hexane to 10% EtOAc in Hexane) rf_high->solve_rf_high solve_rf_low Solution: Increase solvent polarity. (e.g., from 10% EtOAc in Hexane to 20% EtOAc in Hexane) rf_low->solve_rf_low check_loading Was the column overloaded? rf_good->check_loading loading_yes YES: Sample band was too wide. check_loading->loading_yes Yes solve_loading Solution: Rule of thumb: Load 1g of crude material per 50-100g of silica gel. Use less for difficult separations. loading_yes->solve_loading

Caption: Decision tree for optimizing flash chromatography.

  • Cause A: Sub-optimal Solvent System (Eluent).

    • Explanation: The polarity of the mobile phase is the most critical factor in achieving separation on silica gel.[10] If the eluent is too polar, all compounds will travel quickly with the solvent front (high Rf values), resulting in no separation. If it is not polar enough, the compounds will remain adsorbed to the silica (low Rf values).

    • Solution: Optimize the solvent system using TLC. Aim for a solvent mixture that gives your product an Rf value of approximately 0.2-0.35. For (4-Chlorophenyl)(3-fluorophenyl)methanol, which is moderately polar, start with solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol.[10][11] Adjust the ratio until the desired Rf is achieved.

  • Cause B: Improper Column Loading.

    • Explanation: Overloading the column with too much crude material is a common mistake. It leads to broad elution bands that overlap, making pure fraction collection impossible. Dissolving the sample in too much solvent or a solvent that is too strong (polar) will also ruin the separation.

    • Solution:

      • Mass Ratio: A general rule is to use a silica gel-to-crude material mass ratio of at least 50:1. For difficult separations, this may need to be increased to 100:1 or more.

      • Loading Technique: Dissolve the crude material in a minimal amount of a non-polar solvent (like dichloromethane or toluene) or the column eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

Validated Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol is designed for crude (4-Chlorophenyl)(3-fluorophenyl)methanol that is >90% pure and requires removal of minor impurities.

  • Solvent Selection: In a test tube, add ~50 mg of crude material. Add a non-polar solvent like Heptane dropwise. If it doesn't dissolve, heat gently. If it dissolves, it's a poor choice. Find a solvent pair where the compound is soluble in one (e.g., Ethyl Acetate) and insoluble in the other (e.g., Heptane). A good starting point is a 1:5 mixture of Ethyl Acetate:Heptane.

  • Dissolution: Place 10.0 g of the crude material in a 250 mL Erlenmeyer flask with a stir bar. Add the chosen solvent system (e.g., 100 mL of 1:5 EtOAc:Heptane) until the solid is just covered.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until all the solid dissolves completely.[12] Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization).

  • Drying: Continue to draw air through the filter cake to partially dry the crystals. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.

Protocol 2: Flash Column Chromatography

This protocol is ideal for purifying highly impure material or for separating challenging by-products.

  • TLC Analysis: Develop a TLC system to separate the product from impurities. For this compound, a good starting point is 20% Ethyl Acetate in Hexane. The target Rf for the product should be ~0.25.

  • Column Packing: Prepare a glass column with a slurry of silica gel (e.g., 100 g for 1-2 g of crude material) in the chosen eluent. Pack the column using air pressure to create a stable, uniform bed.

  • Sample Loading: Dissolve the crude material (e.g., 1.5 g) in a minimal amount of dichloromethane (~3-5 mL). Carefully add this solution to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to begin the separation. Collect fractions (e.g., 20 mL each) in test tubes.

  • Fraction Analysis: Monitor the elution by spotting every few fractions on a TLC plate. Use a UV lamp to visualize the spots.

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified (4-Chlorophenyl)(3-fluorophenyl)methanol.

ParameterRecrystallizationFlash Column Chromatography
Typical Loading High (grams to kilograms)Low to Medium (milligrams to grams)
Silica/Solvent Usage LowHigh
Typical Purity Achieved 99.0 - 99.9% (if successful)>99.5%
Key Advantage Scalability, cost-effectiveHigh resolution for complex mixtures
Primary Application Final polishing step, bulk purificationPurification of very crude material, removal of close-eluting impurities

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • YouTube. (2016, June 6). Benzhydrol (recrystallisation). Retrieved from [Link]

Sources

Troubleshooting

Challenges in the synthesis of sterically hindered diarylmethanols

Current Status: Online Operator: Senior Application Scientist Ticket Focus: Overcoming steric blockade in nucleophilic addition and reduction. Welcome to the Hindered Systems Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket Focus: Overcoming steric blockade in nucleophilic addition and reduction.

Welcome to the Hindered Systems Support Center.

You are likely here because a standard Grignard addition returned starting material, or a sodium borohydride reduction yielded nothing but frustration. Sterically hindered diarylmethanols (e.g., ortho,ortho-disubstituted benzhydrols) are notorious for shutting down the 107° Bürgi-Dunitz trajectory required for nucleophilic attack.

Below are the troubleshooting guides for the three most common failure modes: Nucleophilic Stagnation , Reduction Failure , and Enantiomeric Leakage .

Ticket #1: "My Grignard Reagent Just Stares at the Ketone"

Symptom: You attempted to add an aryl Grignard or Organolithium to a hindered benzophenone (or aldehyde).

  • Result A: 100% recovery of starting ketone.

  • Result B: Formation of the reduced alcohol (benzhydrol) instead of the addition product.

Root Cause Analysis:

  • Steric Blockade: The ortho-substituents on the electrophile (ketone) or nucleophile prevent the formation of the required 4-membered transition state.

  • 
    -Hydride Transfer:  If your Grignard reagent has 
    
    
    
    -hydrogens (e.g., i-PrMgBr), the steric bulk favors a 6-membered transition state where a hydride is transferred to the ketone, reducing it rather than adding the carbon chain.[1]
  • Enolization: The basicity of R-Li/R-MgX strips an

    
    -proton (if available), forming an enolate that simply reprotonates upon workup.
    

The Fix: The Imamoto Reagent (Organocerium) Organocerium reagents (


) are highly oxophilic, coordinating strongly to the carbonyl oxygen to activate it, yet they are far less basic than their Lithium/Magnesium counterparts. This suppresses enolization and reduction while forcing addition.
Protocol: Preparation of Anhydrous Organocerium (CRITICAL)

Most failures occur due to improper drying of the hygroscopic CeCl₃.

Step 1: Dehydration

  • Place

    
     (heptahydrate) in a Schlenk flask.
    
  • Heat to 140–150 °C under high vacuum (<0.5 mmHg) for 2–4 hours .

    • Checkpoint: The solid should turn from a white powder to a fine, white/off-white solid. Do not melt it.

  • While still hot, release vacuum with Argon.

Step 2: Activation

  • Add dry THF to the flask.

  • Vigorous Stirring: Stir the suspension for at least 2 hours (preferably overnight) at room temperature.

    • Why? This breaks up the crystal lattice, forming the active

      
       complex.
      

Step 3: Transmetallation & Addition

  • Cool to -78 °C .

  • Add your Organolithium (RLi) dropwise. Stir for 30–60 mins.

    • Note: The solution often turns yellow/orange.

  • Add your hindered ketone (dissolved in minimal THF).

  • Allow to warm to 0 °C slowly before quenching.

Workflow Visualization

Imamoto_Pathway Start Hindered Ketone + RMgX / RLi Check Has u03b2-Hydrogens? Start->Check Fail1 Reduction Product (Hydride Transfer) Check->Fail1 Yes Fail2 No Reaction (Steric Repulsion) Check->Fail2 No Solution Add CeCl3 (Imamoto Reagent) Fail1->Solution Retry Fail2->Solution Retry Mechanism 1. Ce coordinates Oxygen 2. Suppress Basicity 3. Enhance Nucleophilicity Solution->Mechanism Product Target Diarylmethanol Mechanism->Product

Caption: Decision tree for overcoming steric and electronic barriers using Organocerium chemistry.

Ticket #2: "Sodium Borohydride Won't Touch It"

Symptom: Attempting to reduce a di-ortho-substituted benzophenone (e.g., 2,2',6,6'-tetramethylbenzophenone) with NaBH₄ results in no reaction even at reflux.

The Fix: Luche Reduction or DIBAL-H Standard borohydrides are not electrophilic enough to activate the hindered carbonyl. You need Lewis Acid assistance or a smaller, more aggressive hydride.

Comparison of Reducing Agents for Hindered Systems:

ReagentReactivityRisk ProfileBest For
NaBH₄ LowLowUnhindered ketones only.
NaBH₄ + CeCl₃ (Luche) HighLowFirst line of defense. The Ce(III) activates the carbonyl, allowing the borohydride to attack.
LiAlH₄ (LAH) Very HighHighWorks, but often causes over-reduction or side reactions in complex substrates.
DIBAL-H HighMediumExcellent for extremely hindered systems due to aluminum's Lewis acidity.
L-Selectride HighMediumAvoid. Too bulky (steric clash).

Recommended Protocol (Luche):

  • Dissolve ketone in MeOH (0.4 M). Note: Ethanol is often too bulky.

  • Add CeCl₃·7H₂O (1.0 equiv).

  • Cool to -15 °C (prevents side reactions).

  • Add NaBH₄ (1.5 equiv) in portions.

  • Tip: If reaction stalls, add 1-2 drops of water to solubilize the borate salts coating the surface.

Ticket #3: "My Enantiomeric Excess (ee) is Poor"

Symptom: Using CBS (Corey-Bakshi-Shibata) reduction on a hindered diaryl ketone yields <80% ee.

Root Cause: CBS relies on the steric difference between a "large" and "small" group on the ketone to orient it in the catalyst pocket. In ortho-substituted diaryl systems, both rings appear "large" to the catalyst, leading to poor discrimination.

Troubleshooting Steps:

  • Electronic Differentiation: If sterics are identical (e.g., Phenyl vs. o-Tolyl), the catalyst struggles. If one ring is electron-rich and the other electron-poor, the electronic repulsion/attraction with the catalyst's pi-system can drive selectivity.

  • Switch Catalyst Class: Move away from proline-based CBS.

    • Alternative:Noyori Transfer Hydrogenation (Ru-TsDPEN). The "lock-and-key" mechanism of the Ruthenium arene complex often tolerates steric bulk better than the oxazaborolidine cup of CBS.

  • London Dispersion Forces: Recent research suggests that increasing the bulk of the catalyst (e.g., using a catalyst with large anthracenyl or t-butyl groups) can actually improve selectivity via attractive dispersion forces (Van der Waals attraction) rather than just steric repulsion [1].

Ticket #4: "Nothing Works. I Need an Alternative."

Strategy: If you cannot add to the hindered ketone, and you cannot reduce the hindered ketone, do not make the ketone. Build the alcohol directly via Directed Ortho Metalation (DoM) .

Workflow:

  • Start: An aryl ring with a Directing Group (DG) like -CONEt₂ or -OMOM.

  • Lithiate: Treat with s-BuLi or t-BuLi (complexed with TMEDA) at -78 °C. The lithium installs strictly ortho to the DG.

  • Quench: Add a hindered aldehyde (easier to attack than a ketone).

  • Result: You form the diarylmethanol bond before the final steric crowding is locked in.

DoM Pathway Visualization

DoM_Pathway Step1 Aryl-DG (Directing Group) Step2 Ortho-Lithiation (s-BuLi / TMEDA, -78°C) Step1->Step2 Deprotonation Step3 Electrophile Quench (Add Hindered Aldehyde) Step2->Step3 C-C Bond Formation Step4 Diarylmethanol Formed Step3->Step4

Caption: Bypassing ketone intermediates using Directed Ortho Metalation (DoM).

References
  • London Dispersion Interactions in CBS Reduction: L. Schober, et al. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction.[2] Chemistry – A European Journal.[3]

  • Organocerium (Imamoto) Reagents: T. Imamoto, et al. Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society.

  • Luche Reduction: A. L. Gemal, J. L. Luche. Lanthanoids in organic synthesis.[4] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides. Journal of the American Chemical Society.

  • Turbo-Grignards (LiCl Mediated): A. Krasovskiy, P. Knochel. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[4]

Sources

Optimization

Technical Guide: Managing Exothermic Reactions in the Synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol

Executive Summary The synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol is a critical step in the development of various antihistamines and agrochemical actives. While the target molecule can be accessed via ketone r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol is a critical step in the development of various antihistamines and agrochemical actives. While the target molecule can be accessed via ketone reduction, the Grignard addition route (coupling 4-chlorophenylmagnesium bromide with 3-fluorobenzaldehyde) remains the most direct and atom-economical method. However, this pathway presents significant thermal risks, specifically delayed initiation (induction periods) and runaway exotherms during quenching.

This guide serves as a Tier-3 troubleshooting manual, moving beyond basic "add dropwise" advice to explore the thermodynamic causality of these events and providing self-validating control protocols.

Module 1: The Grignard Reagent (Initiation & Stability)

Context: You are likely preparing 4-chlorophenylmagnesium bromide from 1-bromo-4-chlorobenzene (to preserve the chloro-substituent) or using a commercial solution.

Q1: The reaction isn't starting. I've added 10% of the halide, but the temperature is flat. Should I increase the jacket temperature?

A: STOP. Do not increase the heat blindly. You are experiencing an Induction Period Stagnation . If you add more heat or reagent now, you risk a "Thermal Accumulation Bomb." When the reaction finally initiates, it will consume the accumulated halide simultaneously, releasing all the enthalpy of formation at once, likely overwhelming your condenser.

Troubleshooting Protocol:

  • The "Turbo" Test: Stop stirring for 10 seconds. Look for localized turbidity or micro-bubbling at the magnesium surface. No bubbles = No initiation.

  • Chemical Activation: Instead of heat, add a chemical activator.

    • Iodine (

      
      ):[1] A single crystal. If the color fades from purple to colorless, the Mg surface is active.
      
    • DIBAL-H (Trace): Add 1-2 mol% of DIBAL-H or a pre-formed Grignard solution (e.g., MeMgBr) to scavenge moisture and activate the surface.

  • The "Kick-Start": If using 1-bromo-4-chlorobenzene, the C-Br bond is weaker than C-Cl, but electron-withdrawing Cl makes the ring electron-poor, slightly retarding oxidative addition. Use 1,2-dibromoethane (entrainment method) to etch the Mg surface.

Key Metric: Initiation is confirmed ONLY when you see a distinct exotherm (internal temp > jacket temp) and a color change (typically to dark grey/brown).

Module 2: The Coupling Reaction (C-C Bond Formation)

Context: Addition of 3-fluorobenzaldehyde to the Grignard reagent.

Q2: I am adding the aldehyde dropwise, but the reflux is becoming violent. My internal probe reads 65°C (THF reflux). Is this safe?

A: No. You are operating at the "Boiling Point Limit" without heat flow control. Relying on reflux to control temperature is dangerous for this specific substrate. The electron-withdrawing fluorine on the aldehyde makes the carbonyl carbon highly electrophilic, leading to a faster reaction rate (and heat release) compared to non-fluorinated analogs.

The "Dosage-Controlled" Protocol:

  • Switch to Internal Feedback: Do not set a fixed addition rate (e.g., "10 mL/min"). Instead, slave your addition pump to the internal temperature probe.

    • Set Point: 10°C below solvent boiling point (e.g., 55°C for THF).

    • Logic: If Temp > 55°C, Pump = OFF.

  • Verify Heat Transfer: Calculate the Adiabatic Temperature Rise (

    
    ) .
    
    • For Grignard additions,

      
       is typically -250 to -300 kJ/mol.
      
    • In a 1M solution, an uncontrolled addition can spike temperature by >100°C.

  • Visual Check: The reaction mixture should remain fluid. If it becomes a thick gel (magnesium alkoxide precipitation), heat transfer will fail, creating hot spots. Add anhydrous THF to maintain vortex.

Module 3: Quenching (The "Volcano" Risk)

Context: Hydrolysis of the magnesium alkoxide intermediate to yield the alcohol.[2]

Q3: The reaction is done. I added water, and nothing happened for 30 seconds, then it erupted. Why?

A: You encountered "Crust Formation" followed by delayed hydrolysis. Adding water directly to a cold Grignard mixture often freezes the water droplets or forms a hard crust of


 / 

around the droplet, preventing mixing. When the crust breaks (due to stirring or warming), the unreacted water contacts the remaining Grignard instantly.

The "Safe-Quench" Hierarchy:

  • Dilute First: Dilute the reaction mixture with an inert solvent (TBME or Toluene) to lower viscosity.

  • Use a Proton Donor Gradient: Do not use water initially.

    • Step 1: Add Ethyl Acetate or Acetone (Sacrificial Electrophile). This consumes excess Grignard reagent exothermically but without evolving Hydrogen gas.

    • Step 2: Add Saturated

      
        (not water).[3] The ammonia buffers the pH, preventing the formation of sticky 
      
      
      
      gels that trap heat.
  • Cryogenic Quench: Cool to 0°C. Add the quench solution sub-surface via a dip tube if possible, to prevent localized heating at the liquid surface.

Visualizing the Safety Logic

The following diagram illustrates the decision logic for the Grignard addition phase, integrating thermal feedback loops.

GrignardSafety Start Start Addition of 3-Fluorobenzaldehyde CheckTemp Monitor Internal Temp (Ti) Start->CheckTemp Decision Is Ti > Setpoint (50°C)? CheckTemp->Decision PumpOn Pump ON (Flow = 5 mL/min) Decision->PumpOn No PumpOff Pump OFF (Cooling Mode) Decision->PumpOff Yes CheckViscosity Check Viscosity/Stirring PumpOn->CheckViscosity PumpOff->CheckTemp Wait loop Dilute Add Anhydrous THF CheckViscosity->Dilute High Viscosity Continue Continue Reaction CheckViscosity->Continue Normal Dilute->Continue Continue->CheckTemp

Figure 1: Thermal Feedback Loop for Grignard Addition. Note the priority of Temperature over Flow Rate.

Summary of Critical Data

ParameterSpecificationSafety LimitRationale
Solvent THF (Anhydrous)< 200 ppm

Water kills Grignard and releases

(gas expansion risk).
Initiation Temp 25°C - 40°CMax 60°CHigher temps during initiation risk solvent boil-over upon activation.
Addition Temp 0°C - 10°C (Quench)< 20°CLow temp prevents violent boiling during hydrolysis.
Quench Agent Sat.

pH < 9Prevents formation of insoluble

gels.

References

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Source: American Chemical Society (Org. Process Res. Dev.) [Link][4][5][6][7]

  • Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Source: Mettler Toledo [Link]

  • Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. Source: Hindawi (Int. Journal of Chemical Engineering) [Link]

  • Quenching Grignard Reactions: Safety and Protocol. Source: Chemistry LibreTexts [Link]

Sources

Troubleshooting

Recrystallization techniques for purifying substituted diarylmethanols

Status: Online Operator: Senior Application Scientist Ticket ID: REC-DIARYL-001 Subject: Troubleshooting Recrystallization, Yield Loss, and Phase Separation (Oiling Out) Executive Summary: The Chemistry of the Problem Su...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: REC-DIARYL-001 Subject: Troubleshooting Recrystallization, Yield Loss, and Phase Separation (Oiling Out)

Executive Summary: The Chemistry of the Problem

Substituted diarylmethanols (


) present unique purification challenges. Unlike rigid polyaromatics, the hydroxyl group introduces hydrogen bonding capability, while the two aryl rings provide significant lipophilicity.

The Core Tension: You are balancing the solubility of a polar hydroxyl group against a non-polar diaryl backbone.

  • Common Failure Mode: "Oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.[1] This occurs because impurities depress the melting point of your product below the boiling point of your solvent system.[1]

  • Stability Warning: These secondary alcohols are prone to oxidation (reverting to ketones/benzophenones) and dehydration (forming ethers or alkenes) under acidic or thermal stress.

Module 1: Solvent System Selection

User Question: "I’ve tried ethanol and hexane, but I either get no crystals or a sticky gum. What is the correct solvent system?"

Technical Response: There is no single "magic" solvent, but there are "privileged pairs" for diarylmethanols. You almost always require a Two-Solvent System (Solvent/Anti-solvent) to modulate polarity finely.

The Solubility Matrix
Solvent SystemRole (Good/Bad Solvent)SuitabilityNotes
EtOAc / Petroleum Ether Solvent / Anti-solventHigh The Gold Standard. Excellent for lipophilic substituents (Cl, Br, Me). Gentle boiling point (77°C) prevents thermal degradation.
Ethanol / Water Solvent / Anti-solventMedium Good for polar substituents (-OMe, -NO2). Risk: Water can retain inorganic salts from Grignard workups.
DCM / Hexane Solvent / Anti-solventSpecialized Use only for highly lipophilic compounds. Warning: DCM boils at 40°C; narrow window for crystallization.
Toluene / Heptane Solvent / Anti-solventLow High boiling points increase the risk of "oiling out" if the product MP is <100°C.
Decision Tree: Selecting Your System

Use this logic flow to select your starting solvents based on your compound's substituents.

SolventSelection cluster_legend Legend Start Start: Analyze Substituents Polarity Are substituents Polar? (e.g., -OMe, -NO2, -OH) Start->Polarity Lipophilic Are substituents Non-Polar? (e.g., -Cl, -Br, -Alkyl) Start->Lipophilic EtOH_Water System: Ethanol / Water (Start with 95% EtOH) Polarity->EtOH_Water Yes LowMP Is Melting Point < 60°C? Lipophilic->LowMP Yes DCM_Hex System: DCM / Hexane (Evaporative Crystallization) LowMP->DCM_Hex Yes (Fragile) EtOAc_PetEther System: EtOAc / Petroleum Ether (Thermal Recrystallization) LowMP->EtOAc_PetEther No (Standard) Legend_Rec Recommended Legend_Warn Caution Required

Figure 1: Logic flow for selecting the optimal solvent system based on substituent polarity and melting point constraints.

Module 2: Troubleshooting "Oiling Out"

User Question: "My solution turned cloudy, but instead of crystals, I see oil droplets at the bottom. How do I fix this?"

Technical Response: This is the most common failure mode with diarylmethanols. It happens because the Liquid-Liquid Phase Separation (LLPS) boundary has been crossed before the Crystal Nucleation boundary.

The Mechanism: The oil is a solute-rich liquid phase.[2] Impurities in the oil lower the crystallization temperature. If you cool too fast, the oil solidifies into a glass/gum, trapping impurities.

Protocol: The "Seeding at Cloud Point" Rescue

Do not freeze the oil! Follow this thermodynamic rescue path:

  • Re-dissolve: Heat the mixture back to a clear solution. You may need to add a small amount of the "Good Solvent" (e.g., EtOAc).

  • The Cloud Point Approach: Add the "Anti-solvent" (e.g., Pet Ether) dropwise at reflux until a faint permanent turbidity appears.

  • Clear & Seed: Add one drop of Good Solvent to clear the turbidity. Remove from heat.

  • Seed Addition: When the solution is slightly cooled (but still hot), add a seed crystal of the pure product.

    • No seed available? Dip a glass rod in the solution, let the solvent evaporate on the rod to form micro-crystals, and re-insert the rod.

  • Insulated Cooling: Wrap the flask in a towel or place it in a beaker of warm water. Slow cooling allows the crystal lattice to organize, rejecting the oil phase.

OilingOutRescue State_Oil State: Oiling Out (Two Liquid Layers) Heat Heat to Reflux State_Oil->Heat Add_Good Add Good Solvent (Dropwise) Heat->Add_Good Check_Clear Is Solution Clear? Add_Good->Check_Clear Check_Clear->Add_Good No Seed Add Seed Crystal at T < BP Check_Clear->Seed Yes Cool_Slow Cool Slowly (Insulated) Triturate Triturate Oil (Scratch Glass) Cool_Slow->Triturate Oil Returns Success Pure Crystals Cool_Slow->Success Crystals Form Seed->Cool_Slow Triturate->Heat Retry

Figure 2: Workflow for recovering a crystallization batch that has undergone liquid-liquid phase separation (oiling out).

Module 3: Impurity Management

User Question: "My product is yellow/orange. NMR shows starting material (ketone/aldehyde)."[3]

Technical Response: Recrystallization purifies based on lattice fit, but chemical similarity can defeat it.

Common Impurities & Chemical Washes

Perform these washes on the crude organic layer before attempting recrystallization.

Impurity TypeSourceRemoval Strategy (Pre-Crystallization)
Benzaldehydes Unreacted Starting MaterialBisulfite Wash: Shake organic layer with saturated aqueous

. Forms a water-soluble adduct.
Benzophenones Oxidation ProductHard to remove. These co-crystallize. If present >5%, consider reducing the crude again (NaBH4) before purifying.
Magnesium Salts Grignard ReagentAcid Wash: Wash with 1M HCl or

. Residual Mg salts cause hygroscopic "wet" crystals.
Biphenyls Grignard CouplingSolvent Wash: Wash the final filtered crystals with cold non-polar solvent (Pentane/Hexane). Biphenyls are highly soluble in alkanes.
Standard Operating Procedure (SOP): The "Golden Batch"

Objective: Purification of Crude Diarylmethanol (e.g., Chlorphenoxamine precursor). Solvent System: Ethyl Acetate (Solvent) / Petroleum Ether (Anti-solvent).

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot EtOAc to dissolve.

    • Tip: If colored impurities persist, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Saturation: Keep solution at a gentle boil. Add Petroleum Ether (PE) dropwise.

    • Stop Point: When a faint cloudiness persists for >10 seconds.

  • Clarification: Add hot EtOAc dropwise until the solution is just clear again.

  • Nucleation: Remove from heat. Add a seed crystal immediately.

  • Growth: Allow to cool to Room Temp (RT) undisturbed for 2 hours.

    • Do not move the flask. Vibration induces rapid, impure precipitation.

  • Harvest: Cool in an ice bath for 30 mins. Filter via Buchner funnel.[4]

  • Wash: Wash filter cake with cold 1:4 EtOAc:PE mixture.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Authoritative source on "oiling out" and seeding techniques).
  • Mettler Toledo. Oiling Out in Crystallization. Link (Industrial analysis of phase separation thermodynamics).

  • University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. Link (Data on solvent polarity and functional group compatibility).

  • Organic Syntheses. General Procedures for Grignard Reactions and Purification. Link (Verified protocols for handling diarylmethanol precursors).

Sources

Optimization

Overcoming poor solubility of reagents in diarylmethanol synthesis

Technical Support Center: Synthesis of Diarylmethanol Welcome to the technical support center for diarylmethanol synthesis. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Diarylmethanol

Welcome to the technical support center for diarylmethanol synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address one of the most persistent challenges in this field: the poor solubility of reagents, particularly when employing Grignard-based methodologies. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Here are some rapid-fire answers to the most common solubility-related issues encountered during the synthesis of diarylmethanols.

Q1: My Grignard reagent precipitated out of the solution. What is the cause and how can I resolve this?

A: This is a classic solubility problem often linked to the Schlenk equilibrium. In solution, Grignard reagents exist in equilibrium between the monomeric form (RMgX) and the dimeric or aggregated forms (R₂Mg and MgX₂).[1] Factors like solvent, temperature, and concentration can shift this equilibrium, leading to the precipitation of less soluble species.[1] To resolve this, consider enhancing the solvent's solvating power by using 2-MeTHF instead of THF, or by adding a co-solvent like toluene.[2] Additionally, the use of additives like lithium chloride (LiCl) can break up these aggregates, improving solubility and reactivity.[3][4]

Q2: My aryl halide or aryl ketone starting material is not dissolving well in the ethereal solvent. What are my options?

A: This is a common issue, especially with large, nonpolar aromatic substrates. You can try a mixed solvent system, such as THF/toluene, to better match the polarity of your substrate.[5] Another effective strategy is to change the order of addition. Instead of adding the Grignard reagent to the ketone (normal addition), try slowly adding the Grignard reagent to a slurry of the ketone in the chosen solvent (inverse addition). This can help maintain a low concentration of the dissolved ketone, driving the reaction forward as it is consumed.

Q3: How does temperature management impact reagent solubility?

A: Temperature has a significant influence on the Schlenk equilibrium and overall solubility.[1] While higher temperatures can increase the solubility of some starting materials, they can also accelerate side reactions. For Grignard reagent formation, gentle reflux is often used to initiate the reaction, but excessive heat can lead to reagent decomposition and precipitation.[6] For the reaction with the electrophile, lower temperatures (e.g., 0 °C to -78 °C) are often preferred to control the reaction rate and minimize side reactions like enolization.[7]

Q4: Are there any alternatives to the Grignard reaction if I cannot overcome the solubility challenges?

A: Yes, several alternatives exist. The Barbier reaction, which generates the organometallic reagent in the presence of the electrophile, can be an effective one-step alternative, especially when adapted to mechanochemical (solvent-free) conditions.[8] For some substrates, organolithium reagents can be used, although they are often more reactive and may require different reaction conditions.[9] Additionally, methods like enantioselective arylation using organozinc reagents and triarylboroxins are also being developed.[10]

In-Depth Troubleshooting Guides

Problem 1: Poor Solubility and Precipitation of the Grignard Reagent

The stability and solubility of a Grignard reagent are fundamentally tied to how it is solvated. Ethereal solvents like THF or diethyl ether are crucial because the oxygen lone pairs coordinate to the magnesium center, stabilizing the RMgX species and keeping it in solution.[11] When this solvation is insufficient, the Schlenk equilibrium can shift, leading to the formation of insoluble aggregates.[1][12]

The equilibrium is described as: 2 RMgX ⇌ R₂Mg + MgX₂. The species on the right, particularly the magnesium halide (MgX₂), can be poorly soluble and precipitate, pulling the equilibrium to the right and reducing the concentration of the active Grignard reagent.[13]

Schlenk_Equilibrium cluster_factors Influencing Factors RMgX 2 RMgX (Soluble Monomer/Dimer) R2Mg_MgX2 R₂Mg + MgX₂ (Often Less Soluble) RMgX->R2Mg_MgX2 Equilibrium Solvent Solvent Temp Temperature Conc Concentration

Caption: The Schlenk equilibrium in Grignard reagent solutions.

  • Optimizing the Solvent System:

    • 2-Methyltetrahydrofuran (2-MeTHF): This is an excellent alternative to THF. It has a higher boiling point and is less water-miscible, which simplifies workup.[14] Studies have shown that 2-MeTHF can suppress side reactions like Wurtz coupling and often provides superior yields.[2]

    • Co-solvents: Adding a non-polar solvent like toluene can be beneficial, especially for large, non-polar substrates. Toluene can help dissolve the starting aryl halide and the resulting diarylmagnesium species (R₂Mg).[5]

  • Leveraging Additives: The "Turbo-Grignard" Approach

    • Lithium Chloride (LiCl): The addition of LiCl to form what is often called a "Turbo-Grignard" reagent (e.g., i-PrMgCl·LiCl) has a profound effect.[3] LiCl breaks up the polymeric aggregates of the Grignard reagent, leading to more soluble and highly reactive monomeric species.[4][11] This allows for reactions that are often difficult or impossible with traditional Grignard reagents.[3]

Solvent/System Boiling Point (°C) Key Advantages Considerations
Diethyl Ether 34.6Traditional, effective for many simple Grignards.Low boiling point, high volatility, peroxide formation.
THF 66Better solvating power than ether.[11]Water-miscible (can complicate workup), peroxide formation.
2-MeTHF 80Excellent solvating power, less water-miscible, derived from renewable resources.[2]Higher cost than THF.
THF/Toluene VariableBalances polarity for substrates with poor ethereal solubility.Toluene does not stabilize the Grignard reagent itself.[15]
CPME 102High boiling point, low water solubility, resistant to peroxide formation.May require higher reaction temperatures.[2]
Problem 2: Solubility Issues with the Aryl Ketone Electrophile

Often, the aryl ketone or aldehyde used as the electrophile has limited solubility in the ethereal solvents required for the Grignard reagent. This can lead to slow, incomplete reactions.

Troubleshooting_Workflow Start Start: Aryl Ketone Poorly Soluble Solvent Try Mixed Solvent? (e.g., THF/Toluene) Start->Solvent Inverse Try Inverse Addition? Solvent->Inverse Still Poor Success Reaction Successful Solvent->Success Improved Temp Adjust Temperature? Inverse->Temp Still Poor Inverse->Success Improved Temp->Success Improved Failure Consider Alternative Synthesis Temp->Failure Still Poor

Caption: Decision tree for addressing poor electrophile solubility.

This protocol is designed for a scenario where a substituted benzophenone shows poor solubility in pure THF.

Materials:

  • Substituted Benzophenone (1.0 eq)

  • Phenylmagnesium Bromide (1.1 eq, 1.0 M solution in THF)

  • Anhydrous THF

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

  • Flame-dried, three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and pressure-equalizing dropping funnel, under an inert atmosphere (N₂ or Ar).[16]

Procedure:

  • Setup: In the flame-dried flask, add the substituted benzophenone (1.0 eq).

  • Solvent Addition: Add a mixture of anhydrous THF and anhydrous toluene (e.g., a 1:1 ratio by volume) to the flask to create a slurry of the ketone. The goal is not complete dissolution at this stage.

  • Cooling: Cool the slurry to 0 °C using an ice-water bath.

  • Grignard Reagent Preparation: Charge the dropping funnel with the phenylmagnesium bromide solution (1.1 eq).

  • Inverse Addition: Add the Grignard reagent dropwise to the stirred ketone slurry over 30-60 minutes. Maintain the temperature at 0 °C. As the dissolved ketone reacts, more will go into solution, driving the reaction to completion.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[16]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diarylmethanol.[7]

References

  • Benchchem. (n.d.). Improving the stability of Grignard reagents derived from halogenated compounds.
  • Benchchem. (n.d.). The "Turbo" Boost: Unraveling the Crucial Role of Lithium Chloride in High-Performance Grignard Reagents.
  • Wikipedia. (2023). Schlenk equilibrium. Retrieved from [Link]

  • PMC. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides. Retrieved from [Link]

  • The Chemical Reaction Database. (2008). Grignards on lithium.
  • PubMed. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. Retrieved from [Link]

  • ResearchGate. (2015). J. Li In solution, a Schlenk equilibrium exists between a Grignard reagent and a diorganomag. Retrieved from [Link]

  • Fiveable. (n.d.). Schlenk Equilibrium Definition. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics. Retrieved from [Link]

  • ResearchGate. (2002). (PDF) Grignard reagents in toluene solutions. Retrieved from [Link]

  • American Chemical Society. (2026). Rh-Catalyzed Asymmetric Transfer Hydrogenation of Cubane-Containing Ketones to Access Bioisomers of Diaryl Alcohols. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. Retrieved from [Link]

  • PMC. (2018). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Retrieved from [Link]

  • RSC Publishing. (1972). A one-step alternative to the Grignard reaction. Retrieved from [Link]

  • Beilstein Journals. (2018). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Retrieved from [Link]

  • PMC. (2017). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved from [Link]

  • Ijarse. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]

  • ResearchGate. (2011). Highly Efficient Method for Solvent-Free Synthesis of Diarylmethane and Triarylmethane from Benzylic Alcohols Using P 2 O 5 /Al 2 O 3 or P 2 O 5 /SiO 2 at Room Temperature. Retrieved from [Link]

  • Beilstein Journals. (2012). Continuous flow enantioselective arylation of aldehydes with ArZnEt using triarylboroxins as the ultimate source of aryl groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions | Download Table. Retrieved from [Link]

  • askIITians. (2012). sir /madam can u plz tel me why dont we use toluene as a solvent in Grignard reaction with the mechanism behind it. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2017). Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2026). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). Retrieved from [Link]

  • ResearchGate. (2014). Alkyl and Aryl Derivatives of the Alkali Metals: Useful Synthetic Reagents as Strong Bases and Potent Nucleophiles. 1. Conversion of Organic Halides to Organoalkali-Metal Compounds. Retrieved from [Link]

  • Drishti IAS. (n.d.). NCERT-Class-12-Chemistry-Part-2.pdf. Retrieved from [Link]

  • Organic Chemistry Tutor. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). α-Arylation of (hetero)aryl ketones in aqueous surfactant media. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: By-product Identification and Characterization in (4-Chlorophenyl)(3-fluorophenyl)methanol Synthesis

Welcome to the technical support center for the synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important diarylmethanol intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and characterizing unwanted by-products, ultimately leading to a more efficient and robust synthetic process.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product with a Significant Amount of a Non-polar By-product

Symptoms:

  • Thin-layer chromatography (TLC) analysis of the crude reaction mixture shows a significant spot with a high Rf value, running close to the solvent front.

  • The isolated product yield is considerably lower than expected.

  • The non-polar by-product is often a white, crystalline solid.

Potential Cause: The most probable cause is the formation of homocoupling by-products, a common side reaction in Grignard syntheses known as a Wurtz-type coupling.[1][2] This occurs when the Grignard reagent reacts with the unreacted aryl halide. Depending on your synthetic route, this can lead to the formation of 4,4'-dichlorobiphenyl or 3,3'-difluorobiphenyl.

Reaction Schemes for Homocoupling:

  • Route A (4-chlorophenylmagnesium halide + 3-fluorobenzaldehyde): 2 C₆H₄ClMgBr → C₁₂H₈Cl₂ + MgBr₂ + Mg

  • Route B (3-fluorophenylmagnesium halide + 4-chlorobenzaldehyde): 2 C₆H₄FMgBr → C₁₂H₈F₂ + MgBr₂ + Mg

Solutions:

  • Control the Rate of Addition: Add the aryl halide solution to the magnesium turnings slowly and at a steady rate. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the chance of it reacting with the newly formed Grignard reagent.[2]

  • Ensure Efficient Stirring: Vigorous stirring is crucial to quickly disperse the added aryl halide and facilitate its reaction with the magnesium surface, rather than the Grignard reagent.

  • Maintain Optimal Temperature: Excessive heat can accelerate the rate of homocoupling.[3] Maintain a gentle reflux during the Grignard formation and consider cooling the reaction mixture before the addition of the aldehyde.

  • Magnesium Activation: A passive layer of magnesium oxide on the turnings can hinder the initiation of the Grignard reaction, leading to a buildup of the aryl halide and promoting homocoupling.[1] Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Symptoms:

  • TLC analysis shows spots corresponding to the starting aldehyde (3-fluorobenzaldehyde or 4-chlorobenzaldehyde).

  • ¹H NMR of the crude product shows characteristic aldehyde proton signals (around 9-10 ppm).

Potential Causes:

  • Incomplete Grignard Reagent Formation: If the Grignard reagent was not formed in sufficient quantity, there will be an excess of the aldehyde.

  • Quenching of the Grignard Reagent: Grignard reagents are strong bases and will react with any protic species, such as water.[4] The presence of moisture in the glassware or solvent will quench the Grignard reagent, rendering it unable to react with the aldehyde.

  • Insufficient Reaction Time or Temperature: The reaction between the Grignard reagent and the aldehyde may not have gone to completion.

Solutions:

  • Strict Anhydrous Conditions: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[5] Use anhydrous solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF).[4]

  • Monitor Grignard Formation: The initiation of the Grignard reaction is usually indicated by the disappearance of the iodine color (if used for activation), the solution turning cloudy, and a gentle reflux.[3]

  • TLC Monitoring: Monitor the progress of the reaction by TLC. A common mobile phase for this analysis is a mixture of ethyl acetate and hexanes. The disappearance of the aldehyde spot indicates the completion of the reaction.[6]

Issue 3: Formation of a Ketone By-product

Symptoms:

  • The presence of a compound with a carbonyl stretch in the IR spectrum (around 1680-1700 cm⁻¹).

  • A distinct spot on the TLC plate with an Rf value between the starting aldehyde and the final alcohol product.

Potential Cause: This issue is more relevant if you are synthesizing the target molecule via the reduction of (4-chlorophenyl)(3-fluorophenyl)methanone. Incomplete reduction with reagents like sodium borohydride (NaBH₄) will leave unreacted ketone in the final product.[7]

Solution:

  • Ensure Sufficient Reducing Agent: Use a molar excess of the reducing agent (e.g., NaBH₄) to ensure complete conversion of the ketone to the alcohol.

  • Adequate Reaction Time: Allow the reaction to stir for a sufficient amount of time. Monitor the reaction progress by TLC until the ketone spot is no longer visible.[6]

  • Appropriate Solvent: The reduction is typically carried out in a protic solvent like methanol or ethanol.[7]

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely by-products in the Grignard synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol?

The most common by-products are the homocoupling products: 4,4'-dichlorobiphenyl and/or 3,3'-difluorobiphenyl, depending on the Grignard reagent used.[1][3] Other potential impurities include unreacted starting materials (aldehyde and aryl halide) and benzene (from the reaction of the Grignard reagent with traces of water).

Q2: How can I best characterize the identified by-products?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the reaction progress and identify the presence of impurities. The non-polar homocoupling by-products will have a high Rf value, while the more polar alcohol product will have a lower Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile by-products. The mass spectrum of each component provides its molecular weight and fragmentation pattern, which can be used for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities.[8][9] Unreacted aldehyde will show a characteristic peak around 9-10 ppm in the ¹H NMR spectrum. The aromatic region of the spectrum can also help identify the homocoupling by-products.

Q3: What is the best method for purifying the crude (4-Chlorophenyl)(3-fluorophenyl)methanol?

  • Recrystallization: This is often an effective method for removing small amounts of impurities.[10] A suitable solvent system can be determined empirically, often a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes).

  • Column Chromatography: For separating larger quantities of impurities, especially the non-polar homocoupling by-products, column chromatography is the preferred method.[5] A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.

III. Experimental Protocols & Data

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: 20% Ethyl Acetate in Hexanes (v/v)

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

CompoundExpected Rf ValueAppearance under UV (254 nm)
Homocoupling By-product~0.8 - 0.9Quenching
Aldehyde (starting material)~0.5 - 0.6Quenching
(4-Chlorophenyl)(3-fluorophenyl)methanol~0.3 - 0.4Quenching
Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Gradient elution from 5% to 30% Ethyl Acetate in Hexanes.

  • Procedure: a. Prepare a slurry of silica gel in hexanes and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. c. Load the dried silica onto the column. d. Elute the column with the solvent gradient, collecting fractions. e. Analyze the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis and Major Side Reaction

Synthesis_and_Side_Reaction cluster_grignard Grignard Formation cluster_main_reaction Desired Reaction cluster_side_reaction Homocoupling Side Reaction ArylHalide Aryl-X Grignard Aryl-MgX ArylHalide->Grignard Ether/THF Homocoupling Aryl-Aryl (e.g., 4,4'-dichlorobiphenyl) ArylHalide->Homocoupling Wurtz-type coupling Mg Mg Mg->Grignard Product (4-Chlorophenyl)(3-fluorophenyl)methanol Grignard->Product Grignard->Homocoupling Aldehyde Ar'-CHO Aldehyde->Product 1. Addition 2. H₃O⁺ workup

Caption: Main reaction pathway and the competing homocoupling side reaction.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Crude Reaction Mixture Analysis (TLC, ¹H NMR) LowYield Low Yield & High Rf Spot? Start->LowYield AldehydePresent Aldehyde peak in NMR? LowYield->AldehydePresent No Homocoupling Likely Homocoupling. - Slow addition - Efficient stirring - Temp. control LowYield->Homocoupling Yes KetonePresent Ketone Impurity? AldehydePresent->KetonePresent No GrignardQuenched Grignard Quenched/Incomplete. - Strict anhydrous conditions - Check Mg activation AldehydePresent->GrignardQuenched Yes IncompleteReduction Incomplete Reduction. - Increase reducing agent - Extend reaction time KetonePresent->IncompleteReduction Yes Purify Purify Product (Column Chromatography/Recrystallization) KetonePresent->Purify No Homocoupling->Purify GrignardQuenched->Purify IncompleteReduction->Purify

Caption: A decision-making workflow for troubleshooting common synthesis issues.

V. References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Clark, J. (2023). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]

  • Wikipedia. (2024). Grignard reagent. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

  • Cui, J., Wang, Y., & Liu, H. (2015). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 20(12), 21994–22016.

  • ResearchGate. (n.d.). Homocoupling of a Grignard Reagent toward the Synthesis of 2,2′-Bis(trifluoromethyl)-4,4′-diaminobiphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Retrieved from [Link]

  • ResearchGate. (2017). How to remove non-polar impurity from the compound?. Retrieved from [Link]

  • Muir, D. C. G., Koczanski, K., Rosenberg, B., & Beland, P. (1996). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental toxicology and chemistry, 15(8), 1213-1220.

  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Retrieved from

  • ResearchGate. (n.d.). GC-MS/MS analysis of 4,4' dichlorobiphenyl degradation after 15 days of incubation at 30 C by Rhodococcus sp. MAPN-1. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (4-Chlorophenyl)(3-fluorophenyl)methanol and Its Analogs

In the landscape of medicinal chemistry, the diarylmethanol scaffold serves as a privileged structure, forming the backbone of numerous compounds with significant biological activities. This guide provides a comparative...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the diarylmethanol scaffold serves as a privileged structure, forming the backbone of numerous compounds with significant biological activities. This guide provides a comparative analysis of the potential biological activities of (4-Chlorophenyl)(3-fluorophenyl)methanol by examining the experimentally determined activities of its structural analogs. By understanding the structure-activity relationships (SAR) within this chemical class, researchers can better direct future drug discovery and development efforts.

Introduction to Diaryl-Methanol Derivatives

The diaryl-methanol core, characterized by two aryl groups attached to a methanol carbon, is a versatile starting point for the synthesis of compounds targeting a wide range of biological processes. The specific substitutions on the phenyl rings play a crucial role in determining the compound's pharmacological profile, including its potency, selectivity, and mechanism of action. This guide will delve into the antifungal, antiviral, and cytotoxic properties of analogs closely related to (4-Chlorophenyl)(3-fluorophenyl)methanol, providing a framework for predicting its biological potential.

Comparative Biological Activities of Structural Analogs

While direct experimental data for (4-Chlorophenyl)(3-fluorophenyl)methanol is not extensively available in the public domain, a wealth of information exists for its close structural analogs. This section compares the antifungal, antiviral, and cytotoxic activities of these related compounds.

Antifungal Activity

Analogs of (4-Chlorophenyl)(3-fluorophenyl)methanol have demonstrated notable antifungal properties. A study on chlorophenyl derivatives revealed that the presence and position of the chlorine atom significantly influence antifungal efficacy. For instance, enantiomers of 1-(4'-chlorophenyl)-2-phenylethanol have shown maximum inhibition against the growth of phytopathogenic fungi like Botrytis cinerea and Colletotrichum gloeosporioides[1][2]. The benzyl hydroxyl group was identified as a key feature for the inhibitory mechanism[1][2].

Table 1: Antifungal Activity of Selected (4-Chlorophenyl) Analogs

CompoundFungal StrainMIC (µg/mL)Reference
1-(4'-chlorophenyl)-2-phenylethanol (S-enantiomer)Botrytis cinereaNot explicitly stated in abstract, but showed maximal inhibition[1][2]
1-(4'-chlorophenyl)-2-phenylethanol (R-enantiomer)Botrytis cinereaNot explicitly stated in abstract, but showed maximal inhibition[1][2]
1-(4'-chlorophenyl)-1-cyclopropyl methanolBotrytis cinereaNot explicitly stated, but subject of antifungal study[3]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Assay)

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent is the broth microdilution assay.

  • Preparation of Fungal Inoculum: A suspension of fungal spores or conidia is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 5 x 10^4 conidia/mL) in a suitable broth medium, such as Potato Dextrose Broth (PDB)[3].

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 24-72 hours)[3].

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Antiviral Activity

The (4-chlorophenyl) moiety is also present in compounds exhibiting antiviral activity. A notable example is N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), which has demonstrated potent anti-Hepatitis B Virus (HBV) activity. This compound was found to be more effective than the clinically used drug lamivudine against both wild-type and drug-resistant HBV strains[4][5][6]. Its mechanism of action is believed to involve the upregulation of the host defense factor APOBEC3G[4][5][6].

Table 2: Anti-HBV Activity of a (4-Chlorophenyl) Analog

CompoundVirus StrainIC50 (µM)Reference
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)Wild-type HBV1.99[4][5][6]
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)Drug-resistant HBV3.30[4][5][6]
Lamivudine (Control)Wild-type HBV7.37[4][5][6]
Lamivudine (Control)Drug-resistant HBV>440[4][5][6]
Cytotoxic and Anticancer Activity

Several analogs containing the (4-chlorophenyl) group have been investigated for their cytotoxic effects against various cancer cell lines. For instance, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative exhibited selective cytotoxic effects on human melanoma cells[7]. Another study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles identified a compound with potent anti-glioma activity[8].

Table 3: Cytotoxic Activity of Selected (4-Chlorophenyl) Analogs

CompoundCell LineActivityReference
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivativeHuman melanoma (VMM917)Selective cytotoxicity (4.9-fold vs. normal cells)[7]
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (compound 4j)Glioblastoma cell linesPotent EC50[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Structure-Activity Relationship (SAR) Analysis

The biological activity of diaryl-methanol derivatives is highly dependent on the nature and position of substituents on the phenyl rings. The presence of halogens, such as chlorine and fluorine, can significantly impact the compound's lipophilicity, electronic properties, and ability to interact with biological targets.

  • Halogenation: The 4-chloro substitution is a common feature in many biologically active compounds and is known to enhance various activities, including antifungal and anticancer effects. The introduction of a fluorine atom, as in the case of (4-Chlorophenyl)(3-fluorophenyl)methanol, can further modulate the compound's properties. Fluorine's high electronegativity and small size can alter the molecule's conformation and metabolic stability.

  • Hydroxyl Group: The methanolic hydroxyl group is often crucial for activity, potentially forming hydrogen bonds with target proteins[1][2].

Caption: Structure-Activity Relationship of Diaryl-methanol Analogs.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cytotoxic activity of a novel compound using the MTT assay.

MTT_Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion

Based on the analysis of its structural analogs, (4-Chlorophenyl)(3-fluorophenyl)methanol holds promise as a biologically active compound with potential applications in antifungal, antiviral, and anticancer research. The presence of both chloro and fluoro substituents suggests a unique electronic and lipophilic profile that warrants further investigation. The experimental protocols and structure-activity relationships discussed in this guide provide a solid foundation for researchers to design and execute studies to elucidate the specific biological activities of this intriguing molecule. Future research should focus on the synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol and its systematic evaluation in a panel of biological assays to confirm and expand upon the potential activities inferred from its analogs.

References

  • Chojnacki, M. R., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4567-4581. [Link]

  • Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3865-3876. [Link]

  • Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Dovepress, 14, 3865-3876. [Link]

  • Thermo Fisher Scientific. (4-chlorophenyl)methanol, 97%. [Link]

  • Chen, H., et al. (2013). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 18(6), 6648-6658. [Link]

  • Zare, M., et al. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. Journal of Applied Pharmaceutical Science, 7(7), 108-113. [Link]

  • Cao, J., et al. (2018). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 9(5), 1125-1139. [Link]

  • Pinedo-Rivilla, C., et al. (2009). Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. Journal of Agricultural and Food Chemistry, 57(11), 4887-4893. [Link]

  • Pinedo-Rivilla, C., et al. (2009). Global Antifungal Profile Optimization of Chlorophenyl Derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. ResearchGate. [Link]

  • Request PDF. (n.d.). Synthesis and antimicrobial activity studies of microwave irradiated in (4-chlorophenyl) (6-methylpyridin-3-yl) derivatives. ResearchGate. [Link]

  • Çelik, T. A., et al. (2021). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. International Journal of Biology and Chemistry, 14(1), 139-146. [Link]

  • Sánchez-Sánchez, L., et al. (2022). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. Plants, 11(21), 2899. [Link]

  • Romagnoli, R., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(11), 3784-3799. [Link]

  • Pinedo-Rivilla, C., et al. (2011). Asymmetric preparation of antifungal 1-(4'-chlorophenyl)-1-cyclopropyl methanol and 1-(4'-chlorophenyl)-2-phenylethanol. Study of the detoxification mechanism by Botrytis cinerea. Journal of Molecular Catalysis B: Enzymatic, 70(1-2), 61-66. [Link]

  • Abba, A. A., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(8), 1547. [Link]

  • Sfeir, J., et al. (2021). Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. Molecules, 26(22), 6949. [Link]

  • Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 289, 117735. [Link]

  • Kumar, P., et al. (2015). Antifungal and antioxidant activities of organic and aqueous extracts of Annona squamosa Linn. leaves. Journal of Food and Drug Analysis, 23(4), 795-802. [Link]

  • Kumar, A., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2476. [Link]

  • Tang, C. H., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 808603. [Link]

  • Defarge, N., et al. (2018). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Toxics, 6(4), 63. [Link]

  • Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3865-3876. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanol

This guide provides an in-depth comparison of the principal synthetic methodologies for producing (4-Chlorophenyl)(3-fluorophenyl)methanol, a valuable diarylmethanol intermediate in the development of novel pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the principal synthetic methodologies for producing (4-Chlorophenyl)(3-fluorophenyl)methanol, a valuable diarylmethanol intermediate in the development of novel pharmaceuticals and functional materials. We will dissect two common and effective strategies: the Grignard reaction and the reduction of a precursor diaryl ketone. The analysis focuses on the underlying chemical principles, practical execution, and a comparative assessment of their respective strengths and weaknesses to guide researchers in selecting the optimal method for their specific application.

Introduction: The Significance of Diaryl-Methanol Moieties

Diaryl-methanol scaffolds are privileged structures in medicinal chemistry, frequently appearing as core components in biologically active compounds. The specific molecule, (4-Chlorophenyl)(3-fluorophenyl)methanol, incorporates halogen substitutions that can significantly modulate pharmacokinetic properties such as lipophilicity and metabolic stability. The ability to efficiently and selectively synthesize this compound is therefore of considerable interest. This guide benchmarks the two most prevalent synthetic routes, offering field-proven insights into their execution.

Method A: Single-Step Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1] This method facilitates a direct, single-step approach to the target secondary alcohol by reacting an organomagnesium halide (the Grignard reagent) with a suitable benzaldehyde derivative.

Reaction Principle & Causality

The synthesis can proceed via two logical pathways, both culminating in the same product:

  • Pathway A: Reaction of 3-fluorobenzaldehyde with (4-chlorophenyl)magnesium bromide.

  • Pathway B: Reaction of 4-chlorobenzaldehyde with (3-fluorophenyl)magnesium bromide.

The core of the reaction involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. The choice between Pathway A and B is typically dictated by the commercial availability, cost, and stability of the starting aryl halides and aldehydes.

A critical and non-negotiable parameter for success is the maintenance of strictly anhydrous (water-free) conditions.[1][2] Grignard reagents are exceptionally strong bases and will readily react with any protic source, such as water, which would quench the reagent and halt the desired reaction.[1] Anhydrous ethers, such as tetrahydrofuran (THF) or diethyl ether, are the solvents of choice as they are inert to the reagent and help to stabilize the Grignard complex.

G1 cluster_1 Nucleophilic Addition Aryl-Halide Ar-X (e.g., 4-Chlorobromobenzene) Grignard Ar-MgX (Grignard Reagent) Aryl-Halide->Grignard Mg Mg Metal Grignard_ref Ar-MgX Aldehyde Ar'-CHO (e.g., 3-Fluorobenzaldehyde) Intermediate Alkoxide Intermediate Product (4-Chlorophenyl)(3-fluorophenyl)methanol Intermediate->Product

Grignard Reaction Workflow

Method B: Two-Step Synthesis via Ketone Reduction

An alternative and highly reliable route involves the reduction of a pre-synthesized diaryl ketone, in this case, (4-Chlorophenyl)(3-fluorophenyl)methanone. This two-step approach separates the carbon-framework construction from the functional group transformation, often leading to a cleaner reaction profile for the final step.[3]

Reaction Principle & Causality

Step 1: Synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanone The precursor ketone is typically synthesized via a Friedel-Crafts acylation. This involves reacting an acyl halide (e.g., 4-chlorobenzoyl chloride) with an aromatic ring (e.g., fluorobenzene) in the presence of a Lewis acid catalyst. While a full discussion of this step is beyond the scope of this guide, it is a standard and well-documented procedure. The availability of this ketone as a starting material is a prerequisite for this method.[4]

Step 2: Reduction of the Diaryl Ketone The reduction of the ketone's carbonyl group to a secondary alcohol is the key transformation. Sodium borohydride (NaBH₄) is an exemplary reagent for this purpose.[5]

The causality behind this choice is rooted in chemoselectivity and safety. NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups.[5] Unlike the more powerful lithium aluminum hydride (LiAlH₄), NaBH₄ is stable in protic solvents like methanol or ethanol, which simplifies the experimental setup and enhances safety.[5][6] The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.

G2 Start (4-Chlorophenyl)(3-fluorophenyl)methanone Process Reduction Start->Process Workup Aqueous Workup Process->Workup Reagent Reducing Agent (e.g., NaBH4) in Solvent (e.g., Methanol) Reagent->Process Product (4-Chlorophenyl)(3-fluorophenyl)methanol Workup->Product

Two-Step Ketone Reduction Workflow

Comparative Analysis: Grignard vs. Ketone Reduction

The choice between these two robust methods depends on laboratory constraints, desired purity, and scale. The following table provides a direct comparison of key performance indicators.

FeatureMethod A: Grignard ReactionMethod B: Ketone ReductionJustification & Insights
Number of Steps 1 (from aldehyde)2 (from acyl chloride/arene)The Grignard route is more convergent and atom-economical if starting from the aldehyde.
Reagent Sensitivity HighLow to ModerateGrignard reagents are highly sensitive to moisture and air, requiring stringent anhydrous techniques.[1] NaBH₄ is stable in alcoholic solvents.[5]
Typical Yield 65-85%>95% (for reduction step)The reduction of an isolated ketone is often cleaner and higher yielding than the Grignard addition.[7]
Potential Side Products Biphenyl (Wurtz coupling), enolization products.[2][8]Unreacted ketone, over-reduction (rare with NaBH₄).The ability to purify the intermediate ketone in Method B minimizes impurities in the final product.
Scalability ModerateHighThe robustness and safety of the NaBH₄ reduction make it more amenable to large-scale synthesis.
Ease of Execution Requires significant technical skill to maintain anhydrous conditions.More straightforward and forgiving procedure.The reduction step is often used in undergraduate teaching labs due to its reliability.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction (Pathway A)

Materials:

  • Magnesium turnings (1.2 eq)

  • 4-Bromochlorobenzene (1.0 eq)

  • 3-Fluorobenzaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon. Equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Initiation: Place magnesium turnings and a crystal of iodine in the flask. Cover with a small amount of anhydrous THF.

  • Reagent Addition: Dissolve 4-bromochlorobenzene in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium. The reaction is initiated upon observing a color change and gentle reflux.

  • Grignard Formation: Once initiated, add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir for 1 hour.

  • Aldehyde Addition: Cool the Grignard solution in an ice bath. Add a solution of 3-fluorobenzaldehyde in anhydrous THF dropwise via the dropping funnel.

  • Reaction & Quenching: After the addition, allow the mixture to warm to room temperature and stir for 2 hours. Cool the flask again in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Work-up & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.[9][10]

Protocol 2: Synthesis via Ketone Reduction

Materials:

  • (4-Chlorophenyl)(3-fluorophenyl)methanone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (4-Chlorophenyl)(3-fluorophenyl)methanone in methanol with stirring.[7]

  • Reduction: Cool the solution in an ice-water bath to approximately 10-20°C. Add sodium borohydride in small portions over 30-60 minutes, ensuring the temperature does not exceed 40°C.[7]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot disappears.[6]

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up & Purification: Add deionized water and dichloromethane to the residue and stir for 30 minutes. Separate the layers. Extract the aqueous layer twice more with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7] Filter and concentrate the solvent to yield the crude product, which can be further purified by recrystallization from a suitable solvent like hexanes.[11]

Conclusion and Recommendation

Both the Grignard reaction and the two-step ketone reduction are viable and effective methods for synthesizing (4-Chlorophenyl)(3-fluorophenyl)methanol.

  • The Grignard reaction offers a more direct, one-pot route that is ideal for rapid, small-scale synthesis where starting materials (aldehyde and aryl halide) are readily available. However, it demands rigorous experimental technique to manage its sensitivity.

  • The two-step ketone reduction is the superior method for producing high-purity material, especially at a larger scale. The ability to purify the ketone intermediate and the operational simplicity and safety of the sodium borohydride reduction step make this a more robust and reliable process.[7]

For researchers prioritizing purity, yield, and scalability, the two-step ketone reduction pathway is the recommended approach.

References

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]

  • American Chemical Society. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Retrieved from [Link]

  • Zenodo. (2022). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Tools for Purifying the Product. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • YouTube. (2018). Diphenylmethane by the Reduction of Benzophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • UMass Lowell. (n.d.). XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry. Retrieved from [Link]

  • Chem-Space. (n.d.). (4-chlorophenyl)(3,4-dimethylphenyl)methanone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

Sources

Validation

In Vitro Validation of Novel Diarylmethanols as Potent Anticancer Agents

Executive Summary Novel diarylmethanols (DAMs) have emerged as a promising scaffold in medicinal chemistry, particularly as tubulin polymerization inhibitors targeting the colchicine-binding site. Unlike traditional taxa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Novel diarylmethanols (DAMs) have emerged as a promising scaffold in medicinal chemistry, particularly as tubulin polymerization inhibitors targeting the colchicine-binding site. Unlike traditional taxanes (e.g., Paclitaxel) that stabilize microtubules, or vinca alkaloids that have complex toxicity profiles, novel DAMs offer a distinct advantage: structural simplicity leading to better solubility and the potential to evade P-glycoprotein (P-gp) mediated multidrug resistance (MDR).

This guide provides a rigorous, data-backed validation framework for these compounds, comparing them against industry standards (Combretastatin A-4 and Doxorubicin) and detailing optimized protocols to avoid common experimental artifacts.

Part 1: Comparative Analysis – The Scaffold & The Competition

Why Diarylmethanols?

The diarylmethanol scaffold serves as a pharmacophore capable of occupying the hydrophobic pocket of the colchicine-binding site on


-tubulin. Recent validation studies (2023-2024) indicate that rigidifying this scaffold (e.g., via heterocyclic linkers) significantly enhances potency.
Benchmarking Performance

The following table contrasts a representative Novel DAM (Compound 6y) against standard-of-care (SoC) agents.

FeatureNovel Diarylmethanol (DAM-6y) Combretastatin A-4 (CA-4) Paclitaxel (Taxol) Doxorubicin
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Taxane Site)DNA Intercalation / Topo II
Mechanism Destabilizer (Inhibits Polymerization)DestabilizerStabilizerDNA Damage
IC50 (HCT-116) 0.20 – 2.65 µM ~0.01 µM~0.05 µM~0.50 µM
Solubility High (Hydrophilic handles)Poor (Requires phosphate prodrug)Very Poor (Cremophor EL req.)Moderate
MDR Susceptibility Low (Poor P-gp substrate)LowHigh (P-gp substrate)High
Toxicity Profile G2/M Arrest SpecificCardiotoxicity risksNeuropathyCardiotoxicity

Key Takeaway: While CA-4 is more potent on a molar basis, Novel DAMs offer a superior balance of metabolic stability (T1/2 > 100 min) and solubility , addressing the delivery bottlenecks of traditional tubulin inhibitors.

Part 2: Experimental Validation Workflow

Phase 1: Cytotoxicity Screening (MTT Assay Optimization)

Objective: Determine IC50 values across a panel of cancer lines (e.g., MCF-7, HCT-116).

Protocol Overview: The MTT assay is standard but prone to artifacts. Tetrazolium reduction reflects metabolic activity (NAD(P)H flux), not just cell number.

Expert Insight (Causality): Anticancer drugs often induce mitochondrial biogenesis or stress before cell death. This can lead to a "hyper-metabolic" state where dying cells reduce more MTT than controls, masking cytotoxicity.

  • Correction: Always validate MTT results with a non-metabolic assay like Sulforhodamine B (SRB) or Crystal Violet staining, which measures protein/biomass directly.

Workflow Diagram:

MTT_Workflow cluster_artifact Artifact Check Start Seed Cells (3-5k/well) Treat Drug Treatment (24-72h) Start->Treat Wash PBS Wash (Remove Serum) Treat->Wash Incubate Add MTT Reagent (3-4h @ 37°C) Wash->Incubate Solubilize Dissolve Formazan (DMSO) Incubate->Solubilize Read Absorbance (570nm) Solubilize->Read Validation Parallel SRB Assay (Confirm Biomass) Read->Validation If IC50 varies >20%

Figure 1: Optimized Cytotoxicity Workflow emphasizing the necessity of parallel biomass validation (SRB) to rule out metabolic artifacts.

Phase 2: Mechanism of Action – Apoptosis (Flow Cytometry)

Objective: Confirm that cytotoxicity is driven by programmed cell death (apoptosis) rather than necrosis.

The Challenge: Standard Annexin V/Propidium Iodide (PI) protocols often yield false positives (up to 40%) because PI can stain cytoplasmic RNA in permeabilized cells, mimicking late apoptosis.[1][2]

Optimized Protocol (The "RNase Step"):

  • Harvest Cells: Collect supernatant and adherent cells (trypsinize).

  • Wash: Cold PBS x2.

  • Annexin V Staining: Resuspend in Binding Buffer; add Annexin V-FITC.[3] Incubate 15 min (Dark, RT).

  • Fixation (Critical): Fix cells lightly with 1% formaldehyde on ice for 10 min.

  • RNase Treatment (Expert Fix): Wash and treat with RNase A (50 µg/mL) for 15 min at 37°C. This removes cytoplasmic RNA that binds PI non-specifically.

  • PI Staining: Add PI and analyze immediately.[3]

Data Output Format:

QuadrantPhenotypeMarker ProfileInterpretation for DAMs
Q1 NecrosisAnnexin V(-) / PI(+)Indicates toxicity/membrane rupture (Undesirable).
Q2 Late ApoptosisAnnexin V(+) / PI(+)Expected after 24-48h treatment.
Q3 ViableAnnexin V(-) / PI(-)Decreases dose-dependently.
Q4 Early Apoptosis Annexin V(+) / PI(-) Primary Indicator. DAMs should spike this population at 12-24h.
Phase 3: Target Validation – Tubulin Polymerization

Objective: Prove direct interaction with the microtubule system.

Methodology: In vitro tubulin polymerization assay using purified porcine brain tubulin (>99%). Measure turbidity at 340 nm over 60 minutes.

Mechanism Visualization: Novel DAMs act as destabilizers . They bind to the colchicine site, preventing the


-tubulin heterodimers from straightening and polymerizing.

Mechanism Target Target: Colchicine Binding Site (Beta-Tubulin) Interaction Inhibition of Microtubule Assembly Target->Interaction Prevents Polymerization Drug Novel Diarylmethanol Drug->Target Binds Effect1 G2/M Cell Cycle Arrest Interaction->Effect1 Effect2 Mitochondrial Damage (Bcl-2 phosphorylation) Interaction->Effect2 Outcome Apoptosis (Caspase-3 Activation) Effect1->Outcome Effect2->Outcome

Figure 2: Signaling cascade initiated by Diarylmethanol binding. Note the dual downstream effects: Cell cycle arrest (G2/M) and intrinsic mitochondrial apoptosis.

Part 3: References

  • Design, synthesis, and biological evaluation of diaryl heterocyclic derivatives targeting tubulin polymerization. Source: European Journal of Medicinal Chemistry (2023).[4] Relevance: Establishes the IC50 ranges (0.2–2.6 µM) and G2/M arrest mechanism for this scaffold. URL:[Link]

  • Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Source: Journal of Visualized Experiments (JoVE) / NIH PMC. Relevance: Provides the validation for the RNase A optimized protocol to reduce false positives. URL:[Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation. Source: R Discovery / Toxicology Mechanisms. Relevance: Validates the "metabolic artifact" warning and the need for alternative biomass assays. URL:[Link]

  • Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin. Source: Springer Medizin / ResearchGate. Relevance: Provides benchmark toxicity data for Doxorubicin metabolites to serve as a control comparison. URL:[Link]

Sources

Comparative

Comparative Molecular Field Analysis (CoMFA) of Diarylmethanol Derivatives: A Guide to Predicting Biological Activity

An In-Depth Technical Guide Executive Summary: Diarylmethanol and its related diaryl scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary: Diarylmethanol and its related diaryl scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal and antiproliferative effects.[1][2][3][4] Optimizing these scaffolds for potency and selectivity is a critical task in drug development. Comparative Molecular Field Analysis (CoMFA), a cornerstone of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, provides a powerful computational framework to rationalize the SAR and guide the design of novel, more potent analogues.[5][6][7]

This guide offers a comprehensive walkthrough of the CoMFA methodology as applied to a series of diarylmethanol derivatives. We will explore the theoretical underpinnings of CoMFA, provide a detailed, step-by-step experimental protocol, and demonstrate how to interpret the resulting 3D contour maps to derive actionable insights for molecular design. By comparing different modeling choices and emphasizing rigorous statistical validation, this guide serves as a practical resource for researchers aiming to leverage 3D-QSAR in their drug discovery programs.

Introduction to CoMFA and Diarylmethanol Scaffolds

The Significance of Diarylmethanol Derivatives in Drug Discovery

The diarylmethanol core, characterized by a hydroxyl-bearing carbon connected to two aryl rings, is a versatile pharmacophore found in numerous biologically active compounds. Its structural rigidity, coupled with the potential for diverse substitutions on the aryl rings, allows for fine-tuning of steric and electronic properties to achieve specific interactions with biological targets. This has led to their investigation as antifungal agents, where they may interact with key enzymes in fungal cell wall synthesis, and as antiproliferative agents targeting proteins crucial for cancer cell growth and division.[1][8][9][10] Understanding the precise structural requirements for these activities is paramount for lead optimization.

Core Principles of 3D-QSAR and CoMFA

Traditional QSAR correlates biological activity with 2D properties like hydrophobicity or electronic parameters. 3D-QSAR methods like CoMFA advance this by considering the three-dimensional properties of molecules.[11][12] The fundamental premise of CoMFA is that the biological activity of a ligand is determined by its non-covalent interactions (steric and electrostatic) with its receptor.[6]

The CoMFA process correlates the shape and electrostatic potential of a set of molecules with their known biological activities.[13] This is achieved by aligning the molecules and then sampling their steric (Lennard-Jones) and electrostatic (Coulombic) fields at thousands of points on a 3D grid. A statistical method, typically Partial Least Squares (PLS), is then used to generate a predictive model that can estimate the activity of new, untested compounds and produce intuitive 3D contour maps that highlight regions where specific properties are favorable or unfavorable for activity.[14]

A Validated Workflow for CoMFA of Diarylmethanol Derivatives

This section details a robust, self-validating protocol for conducting a CoMFA study. Each step is critical for generating a reliable and predictive model.

CoMFA_Workflow cluster_0 Part 1: Data Preparation cluster_1 Part 2: Core CoMFA cluster_2 Part 3: Statistical Analysis cluster_3 Part 4: Interpretation & Design A Dataset Selection (Diarylmethanol Analogues) B 3D Molecular Modeling & Energy Minimization A->B Generate Conformations C Molecular Alignment (e.g., Common Scaffold) B->C D Grid Box Generation & Field Calculation (Steric & Electrostatic) C->D Place Aligned Molecules E Partial Least Squares (PLS) Analysis D->E F Model Validation (Cross-Validation & Test Set) E->F Assess Predictivity G Generate Contour Maps F->G H SAR Interpretation & Rational Drug Design G->H Guide Modifications

Caption: End-to-end workflow for a CoMFA study.
Dataset Selection and Preparation
  • Compound Selection : Assemble a dataset of diarylmethanol derivatives with a consistent, reliable measure of biological activity (e.g., IC₅₀ or pIC₅₀). The activity should span a range of at least 2-3 log units.

  • Data Division : Divide the dataset into a training set (~75-80% of compounds) used to build the model and a test set (~20-25%) used to validate its predictive power on "unseen" molecules.[15] This division is crucial for preventing model overfitting.

Molecular Modeling and Energy Minimization
  • 3D Structure Generation : Sketch each molecule in the dataset using molecular modeling software.

  • Charge Calculation : Assign partial atomic charges to all atoms using a quantum mechanical method (e.g., Gasteiger-Hückel or AM1-BCC). This is essential for calculating the electrostatic field.

  • Energy Minimization : Minimize the energy of each structure using a force field (e.g., Tripos or MMFF94) to obtain a low-energy, stable conformation. This step ensures that the structures used are sterically reasonable.[16]

Molecular Alignment: The Most Critical Step

The validity of a CoMFA model is highly dependent on the alignment of the molecules, as this assumes they all bind to the receptor in a similar orientation.[17] A common and effective method is scaffold-based alignment.

  • Select a Template : Choose the most active compound in the training set as the template for alignment.

  • Define Common Scaffold : Identify the rigid common core of the diarylmethanol series.

  • Superimposition : Align all other molecules in the training and test sets onto the template's common scaffold using a root-mean-square (RMS) fitting algorithm.[9]

CoMFA Field Generation
  • Grid Definition : Place the aligned molecules into a 3D cubic lattice (grid). The grid should extend at least 4 Å beyond the dimensions of the molecules in all directions, with a typical grid spacing of 2 Å.[18]

  • Probe Interaction : At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom. A standard sp³ carbon atom with a +1 charge is typically used as the probe.[6]

  • Energy Cutoffs : To reduce noise from very high energy values close to atomic nuclei, apply an energy cutoff (e.g., 30 kcal/mol).[18]

Partial Least Squares (PLS) Statistical Analysis

The thousands of calculated energy values (descriptors) are correlated with the biological activity values using PLS. PLS is well-suited for CoMFA because it can handle datasets with more variables than observations and where variables are highly correlated.[14]

  • Leave-One-Out Cross-Validation : The initial PLS analysis is performed using leave-one-out (LOO) cross-validation. In this process, one molecule is removed from the training set, a model is built with the remaining molecules, and the activity of the removed molecule is predicted. This is repeated until every molecule has been left out once.

  • Determine Optimal Components : The LOO process is used to determine the optimal number of principal components for the final model, which is the number that yields the highest cross-validated correlation coefficient (q²) without overfitting.[19]

  • Final Model Generation : A final, non-cross-validated model is generated using the optimal number of components, yielding a conventional correlation coefficient (r²).

Model Validation: A Test of Trustworthiness

A statistically sound model must be predictive.[5] Both internal and external validation are required to establish trustworthiness.[20]

  • Internal Validation : The key metric is the LOO cross-validated coefficient, . A q² > 0.5 is generally considered indicative of a model with good predictive ability.[15][18]

  • External Validation : The predictive power of the model is tested using the external test set. The model built with the training set is used to predict the activity of the test set compounds. The predictive ability is measured by the predictive r² (r²_pred ). An r²_pred > 0.6 is desirable.[21]

  • Y-Randomization : To ensure the model is not the result of a chance correlation, the biological activity values (the Y-column) are scrambled multiple times, and CoMFA models are rebuilt. The resulting models should have significantly lower q² and r² values.[15]

Results and Interpretation: A Case Study

To illustrate the output of a CoMFA study, we present a hypothetical but representative dataset of diarylmethanol derivatives evaluated for antifungal activity (pIC₅₀).

Statistical Performance of the CoMFA Model

A robust CoMFA model is characterized by strong statistical parameters. The table below summarizes the results for our case study.

ParameterValueInterpretation
Cross-Validated q² 0.615Indicates good internal model predictivity.[15]
Conventional r² 0.932Shows a strong correlation between predicted and actual activity for the training set.
Optimal Components 5The number of latent variables used in the final PLS model.
Standard Error of Estimate (SEE) 0.21Low error in the fitted data.
F-statistic 125.6Indicates a statistically significant regression model.
Predictive r² (Test Set) 0.850Demonstrates excellent predictive power for external compounds.[21]
Steric Field Contribution 53%Steric properties have a slightly greater influence on activity.
Electrostatic Field Contribution 47%Electrostatic properties are also highly significant.
Visualizing Structure-Activity Relationships: CoMFA Contour Maps

The true power of CoMFA lies in its graphical output. The contour maps show regions in 3D space where modifications to the steric and electrostatic properties of the molecules will likely impact biological activity.[22] The most active compound from the dataset is typically shown as a reference structure within the maps.[17]

CoMFA_Interpretation cluster_steric Steric Field cluster_electrostatic Electrostatic Field Steric_Favored Green Contour (Favorable) Steric_Action Design Implication: - Add bulky groups in green regions. - Avoid bulk in yellow regions. Steric_Unfavored Yellow Contour (Unfavorable) Elec_Pos_Favored Blue Contour (Positive Favorable) Elec_Action Design Implication: - Add positive groups (e.g., -NH3+) in blue regions. - Add negative groups (e.g., -COO-) in red regions. Elec_Neg_Favored Red Contour (Negative Favorable)

Caption: Guide to interpreting CoMFA contour maps.
  • Steric Contour Map : This map shows where the shape and size of the molecule affect activity.

    • Green Contours : Indicate regions where bulky, sterically favorable groups increase activity. For a diarylmethanol, this might suggest adding larger substituents like a tert-butyl or naphthyl group to one of the aryl rings.[23][24]

    • Yellow Contours : Indicate regions where bulky groups are sterically unfavorable and decrease activity. This suggests that smaller substituents, like hydrogen or fluorine, are preferred in these areas.[23][24]

  • Electrostatic Contour Map : This map highlights regions where electrostatic interactions are critical.

    • Blue Contours : Mark areas where positive electrostatic potential is favorable. Placing electropositive groups (or electron-withdrawing groups on the ring that create a partial positive charge) in these regions will likely enhance activity.[17]

    • Red Contours : Identify regions where negative electrostatic potential is favorable. Placing electronegative atoms (like oxygen or nitrogen) or electron-donating groups in these areas should increase potency.[17]

Deriving Actionable Insights for Drug Design

By overlaying the steric and electrostatic contour maps on the most potent diarylmethanol derivative, a medicinal chemist can formulate clear hypotheses for structural modification. For example, if a large green contour appears over the para-position of one aryl ring, and a red contour appears over the meta-position of the other, a rational design strategy would be to synthesize a new analogue with a bulky, electron-donating group at the para-position and an electronegative atom at the meta-position. This guided approach is far more efficient than traditional trial-and-error synthesis.

Conclusion

Comparative Molecular Field Analysis is a validated and powerful tool for understanding the 3D-QSAR of diarylmethanol derivatives. By providing a quantitative model of structure-activity relationships and intuitive 3D visualizations, CoMFA transforms raw biological data into a clear roadmap for rational drug design.[7] A meticulously executed workflow, with a strong emphasis on molecular alignment and rigorous statistical validation, is essential for generating predictive models that can accelerate the discovery of novel therapeutic agents. This guide provides the framework and insights necessary for researchers to confidently apply CoMFA to their own drug discovery challenges.

References

  • ResearchGate. Contour maps of CoMFA: steric (a) and electrostatic (b), and CoMFA region focusing. Available from: [Link]

  • SYBYL. CoMFA Tutorial. Available from: [Link]

  • Zhang, Y. et al. (2011). How to Generate Reliable and Predictive CoMFA Models. Current Medicinal Chemistry, 18(1), 1-10. Available from: [Link]

  • Kumar, A. et al. (2014). CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. Journal of the Taiwan Institute of Chemical Engineers, 45(4), 1895-1905. Available from: [Link]

  • ResearchGate. Result of the comparative molecular field analysis (CoMFA). Available from: [Link]

  • Slideshare. CoMFA CoMFA Comparative Molecular Field Analysis). Available from: [Link]

  • Asati, V. et al. (2017). 3D-QSAR AND CONTOUR MAP ANALYSIS OF TARIQUIDAR ANALOGUES AS MULTIDRUG RESISTANCE PROTEIN-1 (MRP1) INHIBITORS. Marmara Pharmaceutical Journal, 21(4), 808-824. Available from: [Link]

  • Khan, M. H. et al. (2013). CoMFA and CoMSIA 3D-QSAR analysis on hydroxamic acid derivatives as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1316-1322. Available from: [Link]

  • Ghasemi, F. et al. (2015). Improvement of the Prediction Power of the CoMFA and CoMSIA Models on Histamine H3 Antagonists by Different Variable Selection Methods. Iranian Journal of Pharmaceutical Research, 14(1), 281-294. Available from: [Link]

  • Basicmedical Key. Introduction to 3D-QSAR. Available from: [Link]

  • ResearchGate. Statistical parameters for the validation of CoMFA and CoMSIA/SEA model. Available from: [Link]

  • Payel. 3D-QSAR (CoMFA/CoMSIA) & Alignment Strategies. Available from: [Link]

  • Sharma, M. C. et al. (2013). 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4. Medicinal Chemistry Research, 22(10), 4721-4735. Available from: [Link]

  • Recanatini, M. et al. (1996). Molecular modeling of azole antifungal agents active against Candida albicans. 1. A comparative molecular field analysis study. Journal of Medicinal Chemistry, 39(19), 3791-3799. Available from: [Link]

  • de Melo, E. B. et al. (2014). 3D-QSAR approaches in drug design: perspectives to generate reliable CoMFA models. Current Computer-Aided Drug Design, 10(2), 148-159. Available from: [Link]

  • ResearchGate. a r²/q² plot for CoMFA (ELE) model showing improved predictive power.... Available from: [Link]

  • Slideshare. 3 d qsar approaches structure. Available from: [Link]

  • Kulkarni, V. M. et al. (2001). Comparative Molecular Field Analysis (CoMFA). Indian Journal of Pharmaceutical Sciences, 63(5), 357-361. Available from: [Link]

  • Puzyn, T. et al. (2016). Recent Developments in 3D QSAR and Molecular Docking Studies of Organic and Nanostructures. In Recent Advances in QSAR Studies (pp. 1-24). Springer. Available from: [Link]

  • ResearchGate. (PDF) CoMFA-3D QSAR APPROCH IN DRUG DESIGN. Available from: [Link]

  • Ji, H. et al. (1998). [Comparative Molecular Field analysis(CoMFA) of Allylamine and Benzylamine Antimycotics]. Yao Xue Xue Bao, 33(3), 188-193. Available from: [Link]

  • Singh, A. et al. (2020). Antiproliferative activity of diarylnaphthylpyrrolidine derivative via dual target inhibition. European Journal of Medicinal Chemistry, 188, 111986. Available from: [Link]

  • Wölfling, J. et al. (2020). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 25(1), 196. Available from: [Link]

  • El-Sayed, M. A. et al. (2015). Synthesis and broad-spectrum antiproliferative activity of diarylamides and diarylureas possessing 1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry, 23(8), 1908-1917. Available from: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Hergesel, C. et al. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 26(11), 3354. Available from: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • Cho, W. J. et al. (1998). Synthesis and comparative molecular field analysis (CoMFA) of antitumor 3-arylisoquinoline derivatives. Bioorganic & Medicinal Chemistry, 6(12), 2449-2458. Available from: [Link]

Sources

Validation

Comparative Pharmacokinetics: (4-Chlorophenyl)(3-fluorophenyl)methanol vs. Ester Prodrugs

Topic: Comparative Pharmacokinetics of (4-Chlorophenyl)(3-fluorophenyl)methanol and its Esters Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, DMPK Researchers, and Medicinal Chemists. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacokinetics of (4-Chlorophenyl)(3-fluorophenyl)methanol and its Esters Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, DMPK Researchers, and Medicinal Chemists.

Executive Summary

This guide analyzes the pharmacokinetic (PK) differentiation between the parent diarylmethanol, (4-Chlorophenyl)(3-fluorophenyl)methanol (referred to herein as CFM-OH ), and its ester derivatives. While CFM-OH (CAS 2795-71-3) serves as a potent lipophilic scaffold—common in antihistamine and agrochemical pharmacophores—its utility is often limited by rapid Phase II conjugation (glucuronidation) and solubility-limited absorption.

This analysis compares CFM-OH against two representative ester prodrug strategies:

  • CFM-Acetate (Short-Chain): Designed to enhance oral bioavailability by bypassing initial solubility hurdles.

  • CFM-Palmitate (Long-Chain): Designed for depot formulation and lymphatic transport to extend half-life (

    
    ).
    

Chemical Profile & Physicochemical Comparison[1][2][3][4][5]

The core scaffold is a chiral secondary alcohol. The substitution pattern (4-Cl, 3-F) imparts significant lipophilicity and metabolic resistance to ring oxidation, making the hydroxyl group the primary metabolic "soft spot."

FeatureParent: CFM-OHProdrug A: CFM-AcetateProdrug B: CFM-Palmitate
Structure Type Secondary AlcoholShort-Chain Ester (C2)Long-Chain Fatty Ester (C16)
Molecular Weight ~236.67 g/mol ~278.71 g/mol ~474.1 g/mol
Calc. LogP 3.2 (High Lipophilicity)3.8 (Enhanced Permeability)> 8.0 (Extreme Lipophilicity)
Solubility (Aq) Low (< 50 µg/mL)Very LowInsoluble (Oil depot req.)
Primary Clearance Glucuronidation (UGT)Hydrolysis (CES1/CES2)Slow Hydrolysis / Lymphatic

Comparative Pharmacokinetic Performance

Absorption and Bioavailability
  • CFM-OH (Parent): Absorption is Class II (BCS) limited. While membrane permeability is high, dissolution rate limits the

    
    .
    
  • CFM-Acetate: The acetate mask removes the hydrogen-bond donor capability of the hydroxyl group, significantly increasing passive diffusion across the enterocyte membrane. Once absorbed, it is rapidly hydrolyzed by mucosal and hepatic carboxylesterases (CES).

  • CFM-Palmitate: Due to extreme lipophilicity (LogP > 8), this ester bypasses the portal vein, favoring uptake into chylomicrons and transport via the lymphatic system. This avoids first-pass hepatic metabolism.

Metabolic Stability & Hydrolysis Kinetics

The critical differentiator is the Hydrolysis Half-Life (


) .
  • Plasma Stability: Human plasma contains Butyrylcholinesterase (BChE) but lacks significant carboxylesterase activity compared to rodents.

    • Result: CFM-Acetate is relatively stable in human plasma compared to rat plasma.

  • Hepatic Stability: Liver microsomes (HLM) contain high levels of CES1.

    • Result: CFM-Acetate undergoes rapid conversion (

      
       min) to CFM-OH. CFM-Palmitate shows "metabolic resistance" due to steric hindrance and high protein binding, releasing the active parent slowly over days.
      
Elimination Pathways
  • CFM-OH: Excreted primarily as the O-glucuronide conjugate in urine.

  • Esters: Must first hydrolyze to CFM-OH. Therefore, the elimination of the active moiety is rate-limited by the hydrolysis step (Flip-flop kinetics).

Visualizing the Metabolic Pathway

The following diagram illustrates the bioactivation of the esters and the subsequent clearance of the parent alcohol.

MetabolicPathway cluster_prodrugs Prodrug Inputs Acetate CFM-Acetate (High Permeability) Alcohol Active Parent: CFM-OH (Secondary Alcohol) Acetate->Alcohol Rapid Hydrolysis (CES1/CES2) Palmitate CFM-Palmitate (Lymphatic Depot) Palmitate->Alcohol Slow Hydrolysis (Lipase/Esterase) Ketone Metabolite: Benzophenone Analog Alcohol->Ketone Oxidation (CYP/ADH) Glucuronide Elimination Product: CFM-O-Glucuronide Alcohol->Glucuronide Conjugation (UGT Enzymes)

Figure 1: Metabolic activation and clearance pathways. The esters (Blue) serve as precursors to the active alcohol (Green), which is cleared via Glucuronidation (Red).

Experimental Protocol: Microsomal Stability (Hydrolysis Assay)

To validate the prodrug strategy, researchers must determine the conversion rate of the ester to the parent alcohol. The following protocol is the industry standard for differentiating ester lability.

Objective

Determine the intrinsic clearance (


) and half-life (

) of CFM-Esters in Human Liver Microsomes (HLM).
Materials
  • Test Article: CFM-Acetate (10 mM DMSO stock).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow Steps
  • Pre-Incubation:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

    • Pre-warm at 37°C for 5 minutes.

    • Note: Do NOT add NADPH if measuring esterase activity only. Adding NADPH activates CYPs, confounding the data with oxidative metabolism.

  • Initiation:

    • Spike Test Article (1 µM final conc) into the HLM mixture.

    • Total organic solvent < 1%.

  • Sampling:

    • Timepoints: 0, 5, 10, 20, 30, 60 min.

    • Transfer 50 µL aliquot into 150 µL Quench Solution (ACN + IS).

  • Analysis:

    • Centrifuge (4000 rpm, 15 min).

    • Inject supernatant onto LC-MS/MS.

    • Monitor: Depletion of Ester (Parent) AND Formation of Alcohol (Metabolite).

Data Calculation

Plot ln(% Remaining) vs. Time.[1] The slope (


) determines half-life:



Visualizing the Experimental Workflow

AssayWorkflow cluster_sampling Kinetic Sampling Loop Prep Preparation (HLM + Buffer @ 37°C) Spike Spike Compound (Start Reaction) Prep->Spike Sample Aliquot 50µL Spike->Sample t=0, 5, 10... Quench Quench (ACN + IS) Stop Enzyme Sample->Quench Centrifuge Centrifugation (Remove Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Measure Ester vs Alcohol) Centrifuge->LCMS

Figure 2: Step-by-step workflow for the Microsomal Hydrolysis Assay.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Wang, Q., et al. (2012). "Capture hydrolysis signals in the microsomal stability assay: molecular mechanisms of the alkyl ester drug and prodrug metabolism." Xenobiotica. Link

  • Liederer, B. M., & Borchardt, R. T. (2006). "Enzymes involved in the bioconversion of ester-based prodrugs."[2] Journal of Pharmaceutical Sciences. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
  • PubChem Compound Summary. (2025). "(4-Chlorophenyl)(3-fluorophenyl)methanol (CAS 2795-71-3)."[3] National Center for Biotechnology Information. Link

Sources

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Method

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